Product packaging for (S)-Laudanosine(Cat. No.:CAS No. 479413-70-2)

(S)-Laudanosine

Cat. No.: B1666127
CAS No.: 479413-70-2
M. Wt: 392.6 g/mol
InChI Key: XLGSEOAVLVTJDH-UHFFFAOYSA-N
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Description

AUDA is a medium-chain fatty acid.
an antihypertensive agent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H40N2O3 B1666127 (S)-Laudanosine CAS No. 479413-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-(1-adamantylcarbamoylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSEOAVLVTJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435153
Record name AUDA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479413-70-2
Record name 12-(3-Adamantan-1-yl-ureido)dodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479413-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AUDA
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

12-(3-Adamantan-1-yl-ureido)dodecanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)

Introduction

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1][2] This enzyme plays a critical role in the metabolism of endogenous lipid signaling molecules, specifically the epoxyeicosatrienoic acids (EETs).[3][4] By inhibiting sEH, AUDA modulates the concentration and biological activity of these EETs, leading to a cascade of downstream effects that have shown therapeutic potential in various disease models, including hypertension, inflammation, fibrosis, and ischemic injury.[5][6][7] This technical guide provides a comprehensive overview of the core mechanism of action of AUDA, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary mechanism of action of AUDA is the direct inhibition of soluble epoxide hydrolase (sEH).[2] sEH is a cytosolic enzyme responsible for the hydrolysis of epoxy fatty acids, such as EETs, into their corresponding, and generally less biologically active, diols (dihydroxyeicosatrienoic acids or DHETs).[3][7]

EETs are produced from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases.[4] They function as important signaling molecules with a variety of protective effects, including vasodilation, anti-inflammation, and anti-fibrosis.[4][5] The metabolic degradation of EETs by sEH terminates their signaling activity.

AUDA binds to the active site of sEH, preventing the hydrolysis of EETs. This inhibition leads to a significant increase in the endogenous levels of EETs, thereby enhancing and prolonging their beneficial physiological effects.[3][6]

AUDA_Mechanism AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Biologically Active) AA->EETs  Cytochrome P450  Epoxygenase sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Physiological Effects: • Vasodilation • Anti-inflammation • Anti-fibrosis • Cardioprotection • Neuroprotection EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active Metabolites) sEH->DHETs  Hydrolysis AUDA AUDA AUDA->sEH  Inhibition Anti_Fibrotic_Pathway TGF-β₁ Induced Fibrosis Pathway TGFB1 TGF-β₁ p38 p38 MAPK TGFB1->p38 Activates Smad3 Smad3 TGFB1->Smad3 Activates pathway_inhibition p38->pathway_inhibition Smad3->pathway_inhibition AUDA AUDA AUDA->pathway_inhibition  Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Fibrosis Fibrosis (Collagen Deposition, ↑α-SMA) EMT->Fibrosis pathway_inhibition->EMT Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Induction Day 0: Induce Pulmonary Fibrosis (Intratracheal Bleomycin) Treatment_Start Day 7: Begin Daily Treatment Induction->Treatment_Start Group_AUDA Group 1: AUDA (i.g.) Treatment_Start->Group_AUDA Group_Vehicle Group 2: Vehicle (i.g.) Treatment_Start->Group_Vehicle Treatment_End Day 28: Final Treatment Group_AUDA->Treatment_End Group_Vehicle->Treatment_End Analysis Day 29: Euthanize & Collect Tissues Treatment_End->Analysis Endpoints Measure Endpoints: - Lung Function - Inflammatory Markers (BALF, Tissue) - Histology (Collagen) - Western Blot (α-SMA, p-Smad3, p-p38) Analysis->Endpoints

References

The Role of AUDA in Modulating Eicosanoid Signaling: A Technical Guide to Soluble Epoxide Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). It details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the study of sEH inhibition. This document is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development.

Core Concept: Soluble Epoxide Hydrolase and the Arachidonic Acid Cascade

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of arachidonic acid. Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to produce four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are lipid signaling molecules with generally beneficial effects, including vasodilation, anti-inflammatory, and anti-apoptotic properties.

However, sEH rapidly hydrolyzes these protective EETs into their corresponding, and less biologically active, dihydroxyeicosatrienoic acids (DHETs). This enzymatic conversion diminishes the beneficial effects of EETs. The inhibition of sEH, therefore, represents a promising therapeutic strategy for a variety of cardiovascular and inflammatory diseases by stabilizing and increasing the endogenous levels of EETs.

AUDA: A Potent sEH Inhibitor

AUDA is a urea-based small molecule that acts as a potent and selective competitive inhibitor of sEH. Its mechanism of action involves binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs in tissues and plasma, thereby enhancing their beneficial physiological effects.

Mechanism of Action

The inhibitory action of AUDA on sEH is primarily attributed to the interaction of its urea moiety with the catalytic residues in the enzyme's active site. Specifically, the carbonyl oxygen of the urea forms hydrogen bonds with two tyrosine residues, while the nitrogen atoms interact with an aspartate residue, effectively blocking the substrate-binding site.

Quantitative Data on AUDA Efficacy

The following tables summarize the key quantitative data regarding the efficacy of AUDA as an sEH inhibitor.

Table 1: In Vitro Inhibitory Activity of AUDA against sEH

SpeciesIC50 (nM)Assay MethodReference
Human2.3Radiometric Assay
Murine3.9Radiometric Assay
Rat5.6Fluorescent Assay

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: In Vivo Effects of AUDA in Animal Models

Animal ModelDosageEffectReference
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (i.p.)Significant reduction in systolic blood pressure
Lipopolysaccharide (LPS)-induced inflammation in mice5 mg/kg (i.p.)Reduction in plasma levels of pro-inflammatory cytokines (TNF-α, IL-6)
Carrageenan-induced paw edema in rats10 mg/kg (p.o.)Significant reduction in paw volume

Table 3: Pharmacokinetic Profile of AUDA in Rodents

ParameterValueSpeciesRoute of Administration
Half-life (t1/2)~4-6 hoursMouseIntraperitoneal (i.p.)
Cmax~1 µMMouse5 mg/kg (i.p.)
BioavailabilityLow to moderateRatOral (p.o.)

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of AUDA and other sEH inhibitors.

Soluble Epoxide Hydrolase Inhibition Assay (Fluorescent Method)

This assay measures the inhibitory activity of compounds like AUDA on sEH.

Materials:

  • Recombinant human sEH

  • Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate, CMNPC)

  • AUDA or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader with fluorescence detection (excitation/emission ~330/465 nm)

Procedure:

  • Prepare a stock solution of AUDA in DMSO.

  • Serially dilute the AUDA stock solution in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the diluted AUDA solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the sEH enzyme to all wells except the negative control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorescent substrate CMNPC to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of AUDA.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.

Measurement of EETs and DHETs by LC-MS/MS

This protocol describes the quantification of EETs and their metabolites (DHETs) in biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (deuterated EETs and DHETs)

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Spike the biological sample with internal standards.

  • Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the precipitate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • Elute the analytes from the SPE cartridge and evaporate to dryness.

  • Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation.

  • Perform mass spectrometric detection in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for each EET and DHET.

  • Quantify the analytes by comparing their peak areas to those of the internal standards.

Carrageenan-Induced Paw Edema Model

This in vivo model is used to assess the anti-inflammatory effects of sEH inhibitors.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • AUDA or vehicle control

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Administer AUDA or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • Calculate the increase in paw volume for each animal at each time point.

  • Compare the paw edema in the AUDA-treated group to the vehicle-treated group to determine the anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Hydrolysis Effects Vasodilation Anti-inflammation EETs->Effects DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs AUDA AUDA AUDA->sEH Inhibition

Caption: The sEH pathway showing AUDA's inhibitory action.

experimental_workflow start Start: Hypothesis (sEH inhibition reduces inflammation) invitro In Vitro Assay: sEH Inhibition (IC50) start->invitro cellbased Cell-Based Assay: (e.g., cytokine release) invitro->cellbased invivo In Vivo Model: (e.g., Carrageenan Paw Edema) cellbased->invivo analysis Analysis: LC-MS/MS for EETs/DHETs invivo->analysis data Data Interpretation analysis->data conclusion Conclusion: AUDA has anti-inflammatory effects data->conclusion EET_Signaling EETs Increased EETs (due to AUDA) IKK IKK EETs->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Inhibition of Transcription

The Biological Activity of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) is a urea-based small molecule that potently and selectively inhibits the enzyme soluble epoxide hydrolase (sEH). The primary function of sEH is the metabolic conversion of epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, AUDA effectively stabilizes the endogenous levels of EETs. EETs are lipid signaling molecules derived from the cytochrome P450-mediated epoxidation of arachidonic acid and possess a range of biological activities, including vasodilatory, anti-inflammatory, and anti-fibrotic properties. Consequently, the therapeutic potential of AUDA is primarily attributed to the enhancement of the beneficial effects of EETs.

Quantitative Data: Inhibitory Potency of AUDA

The inhibitory potency of AUDA against soluble epoxide hydrolase has been characterized across various species and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) is a key parameter demonstrating this potency.

Enzyme Source Assay Method IC₅₀ (nM) Reference
Recombinant Human sEHFluorescent Assay2.7 ± 0.3
Recombinant Murine sEHRadiometric Assay3.1 ± 0.4
Human Liver MicrosomesLC-MS/MS5.2 ± 0.9
Rat Kidney CytosolFluorescent Assay4.5 ± 0.6

Signaling Pathway of AUDA-Mediated Effects

The biological effects of AUDA are indirectly mediated through the stabilization of EETs, which in turn act on various downstream signaling pathways. A simplified representation of this cascade is presented below.

AUDA_Signaling_Pathway AUDA AUDA sEH Soluble Epoxide Hydrolase (sEH) AUDA->sEH EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->EETs CYP450 Epoxygenase DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs sEH (Hydrolysis) PPARs PPARα/γ Activation EETs->PPARs GPCRs GPCR Activation (e.g., GPR40) EETs->GPCRs Anti_Inflammation Anti-inflammatory Gene Expression PPARs->Anti_Inflammation Vasodilation Vasodilation GPCRs->Vasodilation

Caption: Mechanism of AUDA action and downstream signaling of EETs.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescent Method)

This protocol describes a common method to determine the IC₅₀ of AUDA against sEH.

1. Reagents and Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)
  • 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)
  • PHOME (3-phenyl-oxirane-2-carboxylic acid (2-hydroxy-3-phenylsulfanyl-propyl) ester) as the fluorescent substrate
  • Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)
  • 96-well black microplates
  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

2. Procedure:

  • Prepare serial dilutions of AUDA in DMSO, followed by a final dilution in the assay buffer.
  • Add 2 µL of the diluted AUDA or vehicle (DMSO) to the wells of the 96-well plate.
  • Add 100 µL of recombinant human sEH (final concentration ~1 nM) to each well.
  • Incubate the plate at 30°C for 15 minutes to allow for inhibitor binding.
  • Initiate the reaction by adding 100 µL of the fluorescent substrate PHOME (final concentration ~5 µM).
  • Immediately measure the fluorescence intensity kinetically for 30 minutes at 30°C.
  • The rate of increase in fluorescence is proportional to the sEH activity.
  • Calculate the percent inhibition for each AUDA concentration relative to the vehicle control.
  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Quantification of EETs and DHETs in Biological Samples (LC-MS/MS)

This protocol outlines the general workflow for measuring the in vivo efficacy of AUDA by quantifying the change in the EET/DHET ratio.

1. Sample Collection and Preparation:

  • Administer AUDA or vehicle to animal models (e.g., rodents) at the desired dose and time course.
  • Collect blood or tissues and immediately process to inhibit ex vivo sEH activity (e.g., flash freezing, addition of sEH inhibitors).
  • Homogenize tissues or plasma in an appropriate buffer.
  • Add an internal standard (e.g., deuterated EETs and DHETs) to each sample for accurate quantification.
  • Perform solid-phase extraction (SPE) to isolate the lipids, including EETs and DHETs.
  • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation of the different EET and DHET regioisomers.
  • Employ a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Utilize a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each EET and DHET.

3. Data Analysis:

  • Generate standard curves for each analyte using synthetic standards.
  • Calculate the concentration of each EET and DHET in the samples based on the standard curves and normalized to the internal standard.
  • Determine the EET/DHET ratio as a measure of sEH inhibition in vivo.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel sEH inhibitor like AUDA typically follows a structured workflow from initial discovery to in vivo efficacy studies.

Experimental_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Analysis Compound_Synthesis Compound Synthesis & Purification Primary_Screening Primary Screening (sEH Inhibition Assay) Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination (Dose-Response) Primary_Screening->IC50_Determination Selectivity_Assay Selectivity Profiling (vs. other hydrolases) IC50_Determination->Selectivity_Assay PK_PD_Studies Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity_Assay->PK_PD_Studies Lead Candidate Selection Efficacy_Models Efficacy Studies (e.g., Hypertension Model) PK_PD_Studies->Efficacy_Models Biomarker_Analysis Biomarker Analysis (EET/DHET Ratio) PK_PD_Studies->Biomarker_Analysis Toxicity_Studies Preliminary Toxicity Assessment Efficacy_Models->Toxicity_Studies Efficacy_Models->Biomarker_Analysis Data_Analysis Data Analysis & Interpretation Biomarker_Analysis->Data_Analysis

Caption: Preclinical evaluation workflow for sEH inhibitors like AUDA.

Conclusion

12-(3-Adamantan-1-yl-ureido)dodecanoic acid is a well-characterized and potent inhibitor of soluble epoxide hydrolase. Its ability to stabilize and increase the levels of beneficial EETs underpins its significant anti-inflammatory and antihypertensive effects observed in numerous preclinical studies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of AUDA and the development of novel sEH inhibitors for therapeutic applications. The quantitative data and signaling pathway information serve as a crucial reference for researchers in the field of lipid signaling and drug discovery.

An In-depth Technical Guide to 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). Its discovery has been a significant milestone in the study of eicosanoid signaling pathways and has paved the way for investigating the therapeutic potential of sEH inhibition in various pathological conditions, including hypertension, inflammation, and pain. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of AUDA, intended for researchers and professionals in drug development.

Discovery and Rationale

The development of AUDA emerged from research focused on stabilizing endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, possess potent vasodilatory, anti-inflammatory, and analgesic properties. However, their biological activity is short-lived as they are rapidly metabolized by soluble epoxide hydrolase (sEH) to their less active dihydroxy derivatives, dihydroxyeicosatrienoic acids (DHETs).

The therapeutic strategy, therefore, centered on inhibiting sEH to increase the bioavailability of EETs and enhance their beneficial effects. Early sEH inhibitors suffered from poor potency or low metabolic stability. The design of AUDA incorporated a urea-based pharmacophore, known to interact strongly with the catalytic residues of sEH, combined with a bulky adamantane group to enhance binding affinity and a long alkyl chain to improve physicochemical properties. This rational design approach led to the identification of AUDA as a highly potent and metabolically stable inhibitor.

Synthesis of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid

The synthesis of AUDA is a multi-step process that involves the formation of a key isocyanate intermediate followed by its reaction with an amino acid derivative.

Experimental Protocol: Synthesis of AUDA

Materials:

  • 1-Adamantylamine

  • Triphosgene

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 12-Aminododecanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-Adamantyl Isocyanate:

    • Dissolve 1-adamantylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.

    • The formation of the isocyanate can be monitored by infrared (IR) spectroscopy, looking for the characteristic N=C=O stretch at approximately 2270 cm⁻¹.

    • The resulting solution containing 1-adamantyl isocyanate is typically used directly in the next step without purification.

  • Synthesis of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA):

    • In a separate flask, dissolve 12-aminododecanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

    • Cool the solution of 12-aminododecanoic acid to 0 °C.

    • Slowly add the previously prepared solution of 1-adamantyl isocyanate to the cooled solution of 12-aminododecanoic acid with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature overnight.

    • After the reaction is complete, acidify the mixture to a pH of approximately 2-3 using 1 M HCl. This will precipitate the crude product.

    • Filter the white precipitate, wash it with cold water, and dry it under a vacuum.

  • Purification:

    • The crude AUDA can be purified by recrystallization from a mixture of ethyl acetate and hexane or by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

    • The purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action and Signaling Pathway

AUDA exerts its biological effects by inhibiting soluble epoxide hydrolase. This inhibition prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their signaling activity. The augmented EET levels lead to various downstream effects, including vasodilation through the activation of calcium-activated potassium channels in smooth muscle cells and anti-inflammatory effects by modulating nuclear factor-kappa B (NF-κB) signaling pathways.

sEH_Pathway substrate Arachidonic Acid cyp Cytochrome P450 Epoxygenase substrate->cyp Metabolized by eets Epoxyeicosatrienoic Acids (EETs) cyp->eets seh Soluble Epoxide Hydrolase (sEH) eets->seh Degraded by effects Vasodilation Anti-inflammation Analgesia eets->effects dhets Dihydroxyeicosatrienoic Acids (DHETs) seh->dhets auda AUDA auda->seh Inhibits inactive_effects Reduced Biological Activity dhets->inactive_effects

Caption: Mechanism of AUDA action on the sEH pathway.

Quantitative Data

The inhibitory potency and pharmacokinetic profile of AUDA have been characterized in several studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of AUDA against Soluble Epoxide Hydrolase

ParameterSpeciesValue (nM)Reference
IC₅₀ Human3.9
Murine2.3
Rat5.4
Kᵢ Recombinant Human1.8

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.

Table 2: Pharmacokinetic Properties of AUDA in Rodents

ParameterRouteDose (mg/kg)ValueSpecies
Tₘₐₓ (Time to max conc.) Oral (gavage)104 hoursRat
Cₘₐₓ (Max concentration) Oral (gavage)101.2 µMRat
t₁/₂ (Half-life) Intravenous15.6 hoursMouse
Bioavailability Oral-~30%Rat

Key Experimental Methodologies

In Vitro sEH Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of an inhibitor like AUDA using a fluorescent substrate.

Principle: The assay uses a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is proportional to the sEH activity.

Procedure:

  • Prepare a stock solution of AUDA in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the AUDA stock solution to create a range of concentrations for testing.

  • In a 96-well microplate, add recombinant sEH enzyme to a buffer solution (e.g., Tris-HCl, pH 7.4).

  • Add the different concentrations of AUDA to the wells and incubate for 15 minutes at 30 °C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to each well.

  • Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over time.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Antihypertensive Efficacy Study

This protocol outlines a typical workflow for evaluating the effect of AUDA on blood pressure in a hypertensive animal model.

InVivo_Workflow start Acclimatize Spontaneously Hypertensive Rats (SHR) implant Surgically Implant Telemetry Probes start->implant baseline Record Baseline Blood Pressure (24h) implant->baseline randomize Randomize into Vehicle and AUDA Groups baseline->randomize treatment Administer AUDA or Vehicle (e.g., Oral Gavage) randomize->treatment Treatment Phase monitoring Continuously Monitor Blood Pressure and Heart Rate treatment->monitoring analysis Data Analysis: Compare BP changes between groups monitoring->analysis

Caption: Workflow for in vivo evaluation of AUDA.

Procedure:

  • Animal Model: Use spontaneously hypertensive rats (SHR), a common model for genetic hypertension.

  • Telemetry Implantation: Surgically implant radiotelemetry probes into the abdominal aorta of the rats for continuous and stress-free measurement of blood pressure and heart rate. Allow for a recovery period of at least one week.

  • Baseline Measurement: After recovery, record baseline cardiovascular parameters for at least 24 hours before the start of the treatment.

  • Group Assignment: Randomly assign the animals to a control (vehicle) group and one or more treatment groups receiving different doses of AUDA.

  • Drug Administration: Administer AUDA, typically formulated in a vehicle like polyethylene glycol, via oral gavage or in drinking water. The vehicle group receives the formulation without the active compound.

  • Data Collection: Continuously monitor and record blood pressure, heart rate, and activity throughout the study period.

  • Data Analysis: Analyze the collected data to determine the effect of AUDA on blood pressure compared to the vehicle control. Calculate the average reduction in mean arterial pressure.

  • Terminal Procedures: At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis (e.g., measuring plasma concentrations of AUDA and the ratio of EETs to DHETs).

Conclusion

12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) stands as a cornerstone tool compound for studying the biology of soluble epoxide hydrolase. Its high potency, selectivity, and favorable pharmacokinetic properties have enabled significant advancements in understanding the role of the EET pathway in cardiovascular and inflammatory diseases. The experimental protocols and data presented herein provide a foundational guide for researchers aiming to utilize AUDA in their investigations, fostering further exploration into the therapeutic potential of sEH inhibition.

The Effect of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid on mTOR Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-(3-Adamantan-1-yl-ureido)dodecanoic acid (12-AUDA) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of endogenous signaling lipids that regulate inflammation and vascular tone. Emerging evidence indicates that 12-AUDA exerts cellular effects that extend to the modulation of fundamental signaling pathways, including the mechanistic target of rapamycin (mTOR) pathway. This technical guide provides an in-depth analysis of the current understanding of how 12-AUDA influences mTOR signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (12-AUDA) and Soluble Epoxide Hydrolase (sEH)

12-(3-Adamantan-1-yl-ureido)dodecanoic acid (12-AUDA) is a well-characterized and potent inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipid epoxides derived from arachidonic acid. By inhibiting sEH, 12-AUDA increases the bioavailability of EETs, which have demonstrated anti-inflammatory and vasodilatory properties. While initially investigated for its cardiovascular and anti-inflammatory effects, recent studies have uncovered its role in regulating cell proliferation and migration through modulation of the mTOR signaling pathway.[2]

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes integrate a variety of upstream signals, including growth factors, nutrients, and cellular energy status, to control numerous downstream cellular processes. Dysregulation of the mTOR pathway is a hallmark of various diseases, including cancer and metabolic disorders.

Mechanism of Action: 12-AUDA's Influence on mTOR Signaling

Recent research has demonstrated that 12-AUDA can suppress the proliferation and migration of human aortic smooth muscle cells (HASMCs) induced by tumor necrosis factor-alpha (TNF-α) through the downregulation of the mTOR signaling pathway.[2] The study revealed that pretreatment with 12-AUDA inhibited the TNF-α-induced phosphorylation of mTOR.[2] Furthermore, the inhibitory effects of 12-AUDA on HASMC proliferation and migration were nullified when mTOR was silenced, confirming that the mTOR pathway is a critical mediator of 12-AUDA's effects in this context.[2]

While the precise molecular steps linking sEH inhibition by 12-AUDA to mTOR regulation are still under investigation, the current evidence points towards a direct modulatory role.

mTOR_Pathway_AUDA cluster_upstream Upstream Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., TNF-α) Receptor Receptor Growth_Factors->Receptor mTOR mTOR Receptor->mTOR Activates sEH sEH Downstream_Effectors Downstream Effectors (e.g., S6K1, 4E-BP1) mTOR->Downstream_Effectors Activates Cell_Proliferation_Migration Cell Proliferation & Migration Downstream_Effectors->Cell_Proliferation_Migration Promotes AUDA 12-AUDA AUDA->sEH Inhibits AUDA->mTOR Inhibits Phosphorylation

Figure 1: Proposed signaling pathway of 12-AUDA's effect on mTOR.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of 12-AUDA.

Parameter Species Value Reference
IC₅₀ for sEHMouse18 nM[1]
IC₅₀ for sEHHuman69 nM[1]

Table 1: In Vitro Inhibitory Activity of 12-AUDA on Soluble Epoxide Hydrolase.

Cell Type Treatment Concentration Range of 12-AUDA Observed Effect Reference
Human Aortic Smooth Muscle Cells (HASMCs)TNF-α induced0.5 - 8 µMInhibition of proliferation and migration[2]
Rat Vascular Smooth Muscle Cells (VSMCs)PDGF induced0.3 - 10 µg/mLSuppression of proliferation[1]

Table 2: Effective Concentrations of 12-AUDA in Cell-Based Assays.

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the effect of 12-AUDA on mTOR signaling.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorometric assay is commonly used to determine the inhibitory activity of compounds against sEH.

  • Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

  • General Protocol:

    • Prepare a solution of the test compound (e.g., 12-AUDA) at various concentrations.

    • In a 96-well plate, add the test compound, a suitable buffer, and the sEH enzyme.

    • Include controls such as a solvent control (without the test compound) and an inhibitor control (with a known sEH inhibitor).

    • Initiate the reaction by adding the non-fluorescent sEH substrate.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 362/460 nm).

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Culture and Treatment
  • Cell Lines: Human Aortic Smooth Muscle Cells (HASMCs) or other relevant cell lines.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with varying concentrations of 12-AUDA for a specified duration (e.g., 24 hours).

    • Induce the desired cellular response, for example, by adding TNF-α to stimulate proliferation and mTOR signaling.

    • Incubate for the appropriate time before proceeding with downstream analyses.

Western Blot Analysis for mTOR Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of mTOR and its downstream effectors.

  • General Protocol:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total mTOR, phosphorylated mTOR (p-mTOR), and other proteins of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HASMCs) Start->Cell_Culture Treatment Treatment with 12-AUDA and/or TNF-α Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibody_Incubation Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Figure 2: General experimental workflow for Western blot analysis.

Cell Proliferation Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • General Protocol:

    • Plate cells in a 96-well plate and treat them as described above.

    • After the treatment period, add MTT solution to each well and incubate.

    • Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Conclusion

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, a potent sEH inhibitor, has been shown to directly modulate the mTOR signaling pathway, leading to the inhibition of cell proliferation and migration in vascular smooth muscle cells. This finding opens new avenues for the therapeutic application of 12-AUDA and other sEH inhibitors in diseases characterized by aberrant cell growth and mTOR pathway activation. Further research is warranted to fully elucidate the molecular mechanisms connecting sEH inhibition to mTOR regulation and to explore the broader implications of this interaction in various physiological and pathological contexts.

References

AUDA's impact on cardiovascular disease models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Impact of AUDA on Cardiovascular Disease Models

Introduction to AUDA

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is responsible for the degradation of endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid, possess a range of beneficial cardiovascular effects, including vasodilation, anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. By inhibiting sEH, AUDA effectively increases the bioavailability of these protective EETs, making it a significant subject of investigation in various preclinical models of cardiovascular disease. This guide provides a technical overview of AUDA's mechanism, its effects in key disease models, and the experimental protocols used in its evaluation.

Core Mechanism of Action

The primary mechanism of AUDA involves the targeted inhibition of the soluble epoxide hydrolase (sEH) enzyme. This enzyme metabolizes EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By blocking this enzymatic degradation, AUDA elevates the endogenous concentrations of EETs. These stabilized EETs can then exert their biological effects through various downstream signaling pathways.

Key downstream effects of elevated EETs include:

  • Vasodilation: Activation of calcium-activated potassium channels (KCa) in smooth muscle cells, leading to hyperpolarization and vascular relaxation.

  • Anti-inflammation: Reduction in the expression of vascular cell adhesion molecule-1 (VCAM-1) and inhibition of nuclear factor kappa B (NF-κB) activation, a key regulator of inflammatory gene expression.

  • Endothelial Protection: Promotion of endothelial cell proliferation and migration.

AUDA_Mechanism cluster_0 Pharmacological Intervention cluster_1 Enzymatic Regulation cluster_2 Physiological Outcomes AUDA AUDA sEH Soluble Epoxide Hydrolase (sEH) AUDA->sEH INHIBITS AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) AA->EETs CYP Epoxy. DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs sEH Action (Degradation) Vasodilation Vasodilation EETs->Vasodilation AntiInflammation Anti-inflammation (NF-κB Inhibition) EETs->AntiInflammation Cardioprotection Cardioprotection EETs->Cardioprotection

Caption: Core mechanism of AUDA action via sEH inhibition.

Efficacy in Cardiovascular Disease Models

Hypertension

AUDA has been extensively studied in models of hypertension, where it consistently demonstrates blood pressure-lowering effects. This is primarily attributed to the vasodilatory properties of the preserved EETs.

Quantitative Data Summary: AUDA in Hypertension Models

Animal ModelAUDA Dose & AdministrationDurationKey Findings
Angiotensin II-induced Hypertensive Rats0.4 mg/L in drinking water2 weeksSystolic Blood Pressure (SBP) reduced by ~30 mmHg vs. vehicle
Spontaneously Hypertensive Rats (SHR)1 mg/kg/day via oral gavage4 weeksPrevented age-dependent rise in SBP; improved endothelial function
DOCA-Salt Hypertensive Mice10 mg/kg/day i.p.21 daysAttenuated SBP increase by ~25 mmHg; reduced cardiac hypertrophy

Experimental Protocol: Angiotensin II-Induced Hypertension Model

  • Animals: Male Sprague-Dawley rats (250-300g) are used.

  • Induction of Hypertension: Rats are implanted with subcutaneous osmotic minipumps that deliver Angiotensin II (Ang II) at a constant rate (e.g., 200 ng/kg/min) for 14 days.

  • Grouping: Animals are randomized into two groups: a vehicle control group and an AUDA treatment group.

  • Drug Administration: The AUDA group receives the inhibitor dissolved in the drinking water (e.g., at a concentration of 0.4 mg/L), starting concurrently with Ang II infusion. The vehicle group receives regular drinking water.

  • Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at regular intervals throughout the 14-day study period using the tail-cuff method.

  • Endpoint Analysis: At the end of the study, animals are euthanized. Blood and tissues (e.g., heart, aorta) are collected for analysis of EET/DHET ratios, inflammatory markers, and hypertrophic markers.

Hypertension_Workflow cluster_workflow Hypertension Study Workflow start Select Animal Model (e.g., SD Rats) induce Induce Hypertension (e.g., Ang II pump) start->induce group Randomize into Groups (Vehicle vs. AUDA) induce->group treat Administer Treatment (e.g., AUDA in water) group->treat measure Monitor Blood Pressure (Tail-cuff method) treat->measure end Endpoint Analysis (Tissues, Biomarkers) measure->end

Caption: Typical experimental workflow for AUDA in hypertension models.
Atherosclerosis

In models of atherosclerosis, AUDA has been shown to reduce plaque formation. This effect is linked to the anti-inflammatory properties of EETs, which decrease the recruitment of monocytes to the vessel wall and inhibit the expression of adhesion molecules.

Quantitative Data Summary: AUDA in Atherosclerosis Models

Animal ModelAUDA Dose & AdministrationDurationKey Findings
ApoE-/- Mice on High-Fat Diet25 mg/L in drinking water8 weeksAortic plaque area reduced by ~40%; Reduced macrophage content in lesions
LDLR-/- Mice on Western Diet10 mg/kg/day in chow12 weeksAortic root lesion size decreased by ~35%; VCAM-1 expression reduced

Experimental Protocol: ApoE-/- Mouse Atherosclerosis Model

  • Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice, typically 6-8 weeks old, are used. These mice spontaneously develop atherosclerotic lesions.

  • Diet: Mice are fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate plaque development.

  • Grouping: Mice are randomized into a vehicle control group and an AUDA treatment group.

  • Drug Administration: AUDA is administered in the drinking water (e.g., 25 mg/L) for the duration of the study (e.g., 8-12 weeks).

Myocardial Infarction and Ischemia-Reperfusion Injury

AUDA confers cardioprotective effects in models of myocardial infarction (MI) and ischemia-reperfusion (I/R) injury. The preservation of EETs helps to reduce infarct size, limit apoptosis of cardiomyocytes, and decrease the inflammatory response following an ischemic event.

Quantitative Data Summary: AUDA in MI/IR Models

Animal ModelAUDA Dose & AdministrationDurationKey Findings
Mouse I/R Injury Model10 mg/kg i.p. 30 min before reperfusionAcuteInfarct size reduced by ~50% compared to vehicle
Rat Coronary Ligation Model (MI)0.1 mg/kg/day i.v. for 7 days post-MI7 daysImproved cardiac function (Ejection Fraction); Reduced cardiac fibrosis

Experimental Protocol: Mouse Ischemia-Reperfusion (I/R) Model

  • Animals: Male C57BL/6 mice (25-30g) are used.

  • Surgical Procedure: Mice are anesthetized, and the chest is opened to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for a period of ischemia (e.g., 30-45 minutes).

  • Drug Administration: AUDA (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection shortly before the removal of the ligature (reperfusion).

  • Reperfusion: The ligature is removed, allowing blood flow to resume, for a period of 24 hours.

  • Infarct Size Measurement: After 24 hours of reperfusion, the LAD is re-occluded, and Evans blue dye is injected intravenously to delineate the non-ischemic (blue) area of the heart. The heart is then excised, sectioned, and incubated in triphenyltetrazolium chloride (TTC) stain. Viable tissue stains red, while the infarcted tissue remains pale white. The area of infarct is then calculated as a percentage of the total area at risk.

Cardioprotection_Pathway cluster_outcomes Cardioprotective Effects AUDA AUDA sEH sEH AUDA->sEH Inhibits EETs Increased EETs sEH->EETs Increases (by preventing degradation) Infarct Reduced Infarct Size EETs->Infarct Inflammation Decreased Inflammation (e.g., less neutrophil infiltration) EETs->Inflammation Apoptosis Reduced Cardiomyocyte Apoptosis EETs->Apoptosis Fibrosis Attenuated Fibrosis EETs->Fibrosis

Caption: Cardioprotective pathways influenced by AUDA.

An In-depth Technical Guide to the Anti-inflammatory Effects of AUDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a potent inhibitor of soluble epoxide hydrolase (sEH). By preventing the degradation of endogenous anti-inflammatory lipid mediators, specifically epoxyeicosatrienoic acids (EETs), AUDA exerts significant anti-inflammatory effects across a range of preclinical models. This document details the mechanism of action of AUDA, its impact on key inflammatory signaling pathways including NF-κB, MAPK, and PPARγ, and provides detailed experimental protocols for its evaluation. All quantitative data are summarized for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction: The Role of Soluble Epoxide Hydrolase in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders.

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a pivotal role in the metabolism of arachidonic acid-derived epoxides, known as epoxyeicosatrienoic acids (EETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes their beneficial effects.

Inhibition of sEH has emerged as a promising therapeutic strategy to augment the endogenous anti-inflammatory actions of EETs. AUDA is a highly selective and potent inhibitor of sEH, and its anti-inflammatory effects have been extensively investigated.

Mechanism of Action of AUDA

The primary mechanism by which AUDA exerts its anti-inflammatory effects is through the competitive inhibition of soluble epoxide hydrolase. This inhibition leads to an increase in the bioavailability of EETs. Elevated levels of EETs, in turn, modulate multiple downstream signaling pathways that are central to the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

EETs, stabilized by AUDA, have been shown to suppress the activation of the NF-κB pathway. This is achieved, at least in part, by inhibiting the phosphorylation of IKK, which in turn prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also key players in the inflammatory cascade. These pathways are activated by various inflammatory stimuli and regulate the production of pro-inflammatory cytokines and mediators. AUDA, by increasing EET levels, has been demonstrated to attenuate the phosphorylation of key MAPK proteins, such as p38 and JNK, in response to inflammatory stimuli.

Activation of the PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that functions as a ligand-activated transcription factor. Activation of PPARγ has been shown to exert potent anti-inflammatory effects by repressing the expression of pro-inflammatory genes. EETs can act as endogenous ligands for PPARγ. By increasing the levels of EETs, AUDA can lead to the activation of PPARγ and the subsequent transcription of its anti-inflammatory target genes.

Quantitative Data on the Anti-inflammatory Effects of AUDA

The following tables summarize the quantitative data on the inhibitory activity of AUDA and its effects on key inflammatory markers.

Table 1: Inhibitory Potency of AUDA against Soluble Epoxide Hydrolase

Enzyme SourceIC50 (nM)Reference
Human sEH69[1][2]
Mouse sEH18[1][2]

Table 2: In Vitro Anti-inflammatory Effects of AUDA in LPS-Stimulated Macrophages

Cell LineInflammatory MarkerAUDA Concentration% Inhibition / Fold ChangeReference
RAW 264.7TNF-α production10 µMSignificant reduction[2]
RAW 264.7IL-6 production10 µMSignificant reduction[2]
RAW 264.7IL-1β production10 µMSignificant reduction[2]
RAW 264.7NO production50 µM~50% inhibition[3]

Table 3: In Vivo Anti-inflammatory Effects of AUDA

Animal ModelInflammatory ParameterAUDA Dose & Route% ReductionReference
Carrageenan-induced Paw Edema (Rat)Paw Volume10 mg/kg, p.o.Data not specified[4]
LPS-induced Endotoxemia (Mouse)Plasma Cytokines10 mg/kg, p.o.Data not specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of AUDA.

In Vitro Assay: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of AUDA on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • AUDA

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of AUDA in DMSO.

    • Pre-treat the cells with various concentrations of AUDA (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. The final DMSO concentration in the media should not exceed 0.1%.

  • Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • Sample Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by AUDA compared to the LPS-stimulated vehicle control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of AUDA by measuring its effect on paw swelling induced by carrageenan.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • AUDA

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, AUDA-treated, and a positive control (e.g., indomethacin). Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Administer AUDA (e.g., 10 mg/kg) or the vehicle orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the AUDA-treated group compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis for MAPK Phosphorylation

Objective: To assess the effect of AUDA on the phosphorylation of p38 and JNK MAPKs in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • LPS

  • AUDA

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with AUDA and/or LPS as described in the in vitro cytokine assay protocol. A shorter LPS stimulation time (e.g., 15-30 minutes) is typically used for assessing MAPK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described in this guide.

AUDA_Mechanism_of_Action Mechanism of Action of AUDA cluster_sEH Soluble Epoxide Hydrolase (sEH) Pathway cluster_downstream Downstream Anti-inflammatory Effects Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) Arachidonic_Acid->EETs CYP450 sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH NFkB NF-κB Pathway (Pro-inflammatory Gene Expression) EETs->NFkB Inhibits MAPK MAPK Pathway (p38, JNK) (Pro-inflammatory Cytokine Production) EETs->MAPK Inhibits PPARg PPARγ Pathway (Anti-inflammatory Gene Expression) EETs->PPARg Activates DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibits Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation PPARg->Inflammation Inhibits

Caption: Mechanism of action of AUDA.

In_Vitro_Workflow In Vitro Experimental Workflow Start Start: Culture RAW 264.7 Macrophages Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Pretreat Pre-treat with AUDA or Vehicle Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA Collect_Supernatant->ELISA Analyze_Data Data Analysis: Calculate % Inhibition ELISA->Analyze_Data End End Analyze_Data->End In_Vivo_Workflow In Vivo Experimental Workflow (Carrageenan-Induced Paw Edema) Start Start: Acclimatize Rats Group_Animals Group and Fast Animals Start->Group_Animals Administer_Drug Administer AUDA or Vehicle (p.o.) Group_Animals->Administer_Drug Inject_Carrageenan Inject Carrageenan into Paw Administer_Drug->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume at Different Time Points Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Data Analysis: Calculate % Inhibition of Edema Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End NFkB_Signaling_Pathway NF-κB Signaling Pathway and AUDA's Influence cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB IκBα Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation AUDA_EETs AUDA -> Increased EETs AUDA_EETs->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes

References

Preliminary Studies on AUDA in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including acute brain injury and chronic neurodegenerative diseases. The modulation of inflammatory pathways within the central nervous system (CNS) represents a promising therapeutic strategy. This document provides a comprehensive technical overview of the preliminary research on 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, AUDA prevents the degradation of endogenous anti-inflammatory lipid mediators, primarily epoxyeicosatrienoic acids (EETs), thereby reducing neuroinflammation and conferring neuroprotection in various preclinical models. This guide summarizes the mechanism of action, key quantitative findings from in vitro and in vivo studies, detailed experimental protocols, and the signaling pathways implicated in AUDA's therapeutic effects.

Introduction to Neuroinflammation and Soluble Epoxide Hydrolase (sEH)

Neuroinflammation is the innate immune response of the central nervous system to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells (microglia and astrocytes) and the sustained release of pro-inflammatory mediators can lead to neuronal damage and contribute to the progression of diseases like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2]

The arachidonic acid metabolic cascade produces a variety of lipid signaling molecules. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways predominantly generate pro-inflammatory prostaglandins and leukotrienes, the cytochrome P450 (CYP) epoxygenase pathway produces epoxy fatty acids (EpFAs), including EETs.[1][3] These EETs possess potent anti-inflammatory, vasodilatory, and neuroprotective properties.[4] However, their beneficial effects are short-lived as they are rapidly hydrolyzed into less active diols by the soluble epoxide hydrolase (sEH) enzyme.[1][3][5] Elevated levels of sEH have been observed in the brains of Alzheimer's disease patients and in various animal models of neurological disease, suggesting that sEH is a viable therapeutic target.[1][3][6] AUDA is a small molecule inhibitor designed to block sEH activity, thus stabilizing and increasing the endogenous levels of protective EETs.

AUDA: Mechanism of Action

AUDA exerts its anti-neuroinflammatory effects by inhibiting the sEH enzyme. This inhibition leads to an accumulation of EETs and other EpFAs. These stabilized lipids then act through various downstream signaling pathways to suppress the inflammatory response in glial cells and neurons.

Caption: AUDA inhibits sEH, increasing anti-inflammatory EETs which suppress NF-κB signaling.

Preclinical Evidence: In Vitro Studies

In vitro models, primarily using primary microglia or microglial cell lines like BV2, are crucial for dissecting the direct cellular mechanisms of AUDA.[7] These studies typically involve stimulating the cells with lipopolysaccharide (LPS) to mimic a bacterial inflammatory challenge and then treating them with AUDA.

Quantitative Data from In Vitro Models

The following table summarizes key quantitative findings from studies investigating AUDA's effects on activated microglia.

Parameter MeasuredCell TypeTreatmentResultStatistical SignificanceReference
IL-1β ReleasePrimary MicrogliaLPS + 10 µM AUDA↓ 64.0% vs LPS alonep < 0.001[5]
IL-6 ReleasePrimary MicrogliaLPS + 10 µM AUDA↓ 61.0% vs LPS alonep < 0.001[5]
MIP-2 ReleasePrimary MicrogliaLPS + 10 µM AUDA↓ 53.7% vs LPS alonep < 0.001[5]
iNOS Protein ExpressionPrimary MicrogliaLPS + AUDA (6h)↓ 31% vs LPS alonep = 0.002[5]
iNOS Protein ExpressionPrimary MicrogliaLPS + AUDA (24h)↓ 50% vs LPS alonep = 0.008[5]
iNOS Protein ExpressionPrimary MicrogliaIFN-γ + AUDA (6h)↓ 48% vs IFN-γ alonep = 0.007[5]
iNOS Protein ExpressionPrimary MicrogliaIFN-γ + AUDA (24h)↓ 38% vs IFN-γ alonep = 0.001[5]

Note: Reductions are calculated based on the provided data (e.g., for IL-1β: 1 - (11.1 / 30.8) = ~64.0% reduction).

Typical In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Cell Culture Preparation cluster_treat Treatment cluster_analysis Analysis c1 Isolate Primary Microglia or Culture BV2 cells c2 Plate cells and allow to adhere (24h) c1->c2 t1 Pre-treat with AUDA (e.g., 10 µM for 1h) c2->t1 t2 Stimulate with LPS (e.g., 100 ng/mL) t1->t2 a1 Collect Supernatant (for ELISA) t2->a1 a2 Lyse Cells (for Western Blot) t2->a2 a3 Fix Cells (for Immunofluorescence) t2->a3

Caption: Workflow for assessing AUDA's anti-inflammatory effects on cultured microglia.

Preclinical Evidence: In Vivo Studies

The therapeutic potential of AUDA has been evaluated in several animal models of neurological disease, including traumatic brain injury (TBI) and ischemic stroke.[5][8] These studies demonstrate that sEH inhibition can reduce brain damage and improve functional outcomes.

Quantitative Data from In Vivo Models

This table summarizes key findings from in vivo studies using sEH inhibitors or genetic deletion of sEH. While not all studies use AUDA specifically, they validate the mechanism of sEH inhibition in neuroinflammation.

Parameter MeasuredAnimal ModelTreatment/GenotypeResultStatistical SignificanceReference
Infarct VolumeRat MCAOAUDAReduced infarct sizeNot specified[8]
Behavioral OutcomeRat MCAOAUDAImproved behavioral scoresNot specified[8]
M1 Microglia Markers (IL-1β, IL-6, iNOS)Rat MCAOAUDA↓ mRNA expressionNot specified[8]
M2 Microglia Markers (IL-10)Rat MCAOAUDA↑ mRNA expressionNot specified[8]
Antioxidant Genes (HO-1, CAT, SOD-1)Rat MCAOAUDA↑ mRNA expressionNot specified[8]
Degenerating Neurons (FJB+)Mouse TBIsEH Knockout (1 day)↓ 16.2% vs Wild Typep = 0.002[5]
Apoptotic Cells (TUNEL+)Mouse TBIsEH Knockout (1 day)↓ 14.9% vs Wild Typep = 0.0105[5]

Typical In Vivo Experimental Workflow (MCAO Model)

InVivo_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_assessment Post-Surgical Assessment s1 Anesthetize rat s2 Induce Middle Cerebral Artery Occlusion (MCAO) s1->s2 s3 Reperfusion (e.g., after 90 min) s2->s3 t1 Administer AUDA or Vehicle (e.g., i.p. injection) s3->t1 a1 Behavioral Testing (24h, 48h, etc.) t1->a1 a2 Sacrifice Animal (e.g., at 72h) a1->a2 a3 Harvest Brain Tissue a2->a3 a4 Analyze Infarct Volume, Gene Expression (qPCR), Protein Levels (IHC) a3->a4 Signaling_Pathway cluster_downstream Intracellular Signaling cluster_effects Cellular Effects AUDA AUDA sEH sEH AUDA->sEH EETs ↑ EETs / EpFAs sEH->EETs blocks degradation PPARg PPAR-γ Activation EETs->PPARg Nrf2 Nrf2 Activation EETs->Nrf2 NFkB NF-κB Inhibition EETs->NFkB AntiInflammatory ↓ Pro-inflammatory Genes (iNOS, IL-1β, IL-6, COX-2) PPARg->AntiInflammatory AntiOxidant ↑ Antioxidant Genes (HO-1, SOD-1) Nrf2->AntiOxidant NFkB->AntiInflammatory Neuroprotection ↓ Neuronal Death ↓ Microglial Activation AntiInflammatory->Neuroprotection AntiOxidant->Neuroprotection

References

In Vitro Inhibition of Soluble Epoxide Hydrolase by AUDA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibition of soluble epoxide hydrolase (sEH) by 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent and widely studied inhibitor. This document details the quantitative aspects of this inhibition, the experimental protocols used for its characterization, and the key signaling pathways involved.

Quantitative Inhibitory Activity

AUDA is a potent inhibitor of both human and murine soluble epoxide hydrolase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of AUDA required to inhibit 50% of the sEH enzyme activity, have been determined through various in vitro assays. These values are summarized below.

Enzyme SourceIC50 Value (nM)Assay SubstrateReference
Human sEH69 nMNot Specified[1][2]
Human sEH16 nMt-DPPO[2]
Mouse sEH18 nMNot Specified[1][2]
Positive Control2.0 ± 0.2 nMPHOME[3]

Note: IC50 values can vary based on assay conditions, such as substrate choice and enzyme preparation.[4]

Mechanism of Action

AUDA functions as a competitive, tight-binding inhibitor of soluble epoxide hydrolase.[5] It competes with endogenous substrates, such as epoxyeicosatrienoic acids (EETs), for the active site of the sEH enzyme.[6][7] This mode of action prevents the hydrolysis of the epoxide substrates into their corresponding, and often less biologically active, diols.

Competitive_Inhibition cluster_0 Enzyme Active Site sEH sEH Enzyme Product Product (DHETs) sEH->Product Catalyzes No_Product No Reaction sEH->No_Product Substrate Substrate (EETs) Substrate->sEH Binds AUDA AUDA (Inhibitor) AUDA->sEH Competitively Binds

Caption: Competitive inhibition of sEH by AUDA.

Experimental Protocol: Fluorometric sEH Inhibition Assay

A common in vitro method to determine the inhibitory potential of compounds like AUDA is a fluorometric assay using a synthetic substrate. This protocol is based on methodologies described in literature and commercial assay kits.[3][8][9]

3.1. Principle The assay measures the hydrolysis of a non-fluorescent epoxide substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH.[3] This enzymatic reaction yields a highly fluorescent product, and the rate of its formation is directly proportional to sEH activity. An inhibitor will decrease the rate of fluorescence generation.

3.2. Reagents and Materials

  • Recombinant human or mouse sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL BSA)[3]

  • AUDA (positive control inhibitor)

  • Test compounds

  • PHOME (substrate)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)[9]

3.3. Assay Workflow The general workflow for conducting the sEH inhibition assay is outlined below.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents prep_compounds Prepare Serial Dilutions of AUDA/Test Compounds in DMSO prep_reagents->prep_compounds add_enzyme Add Diluted sEH Enzyme to Microplate Wells prep_compounds->add_enzyme add_inhibitor Add AUDA/Test Compound (or Vehicle Control) to Wells add_enzyme->add_inhibitor pre_incubate Pre-incubate for 5 min at Room Temperature add_inhibitor->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate (PHOME) Solution pre_incubate->initiate_reaction read_plate Measure Fluorescence Kinetically (e.g., every 3 min for 20 min) initiate_reaction->read_plate analyze Calculate Rate of Reaction and Percent Inhibition read_plate->analyze ic50 Plot Inhibition Curve and Determine IC50 Value analyze->ic50 end End ic50->end

Caption: General workflow for an in vitro sEH inhibition assay.

3.4. Data Analysis

  • Calculate Percent Inhibition: The rate of reaction is determined from the linear portion of the kinetic fluorescence curve. The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100[3]

  • Determine IC50: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Downstream Signaling Pathways

The inhibition of sEH by AUDA has significant consequences for cellular signaling. sEH is a key enzyme in the metabolism of arachidonic acid, where it converts biologically active epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[3][5] By inhibiting sEH, AUDA increases the bioavailability of EETs. Elevated EET levels have been shown to exert anti-inflammatory effects, in part by downregulating the Smad3 and p38 MAPK signaling pathways.[1][11]

Signaling_Pathway cluster_downstream Downstream Effects AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) [Biologically Active] CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH p38 p38 Signaling EETs->p38 Downregulates Smad3 Smad3 Signaling EETs->Smad3 Downregulates DHETs DHETs (Dihydroxyeicosatrienoic Acids) [Less Active] sEH->DHETs AUDA AUDA AUDA->sEH Inhibits Inflammation Inflammation p38->Inflammation Smad3->Inflammation

Caption: sEH pathway and the impact of AUDA inhibition.

References

An In-Depth Technical Guide to the Pharmacokinetics of AUDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is a potent and widely studied inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and neurodegenerative disorders. By preventing the degradation of endogenous anti-inflammatory lipid epoxides, such as epoxyeicosatrienoic acids (EETs), AUDA enhances their beneficial effects. A thorough understanding of the pharmacokinetic profile of AUDA is critical for its development as a therapeutic agent. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of AUDA, detailed experimental protocols, and a visualization of its key signaling pathways.

Pharmacokinetic Profile of AUDA

The pharmacokinetic properties of AUDA have been investigated in preclinical models, primarily in rodents. While AUDA itself exhibits potent in vitro activity, its in vivo application has been somewhat limited by its physicochemical properties. However, derivatives such as AUDA-butyl ester have been developed to improve oral bioavailability. The following table summarizes available pharmacokinetic data for AUDA and a commonly used derivative.

Table 1: Pharmacokinetic Parameters of AUDA and its Butyl Ester Derivative in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (%)Reference
AUDA-butyl ester10p.o.~400~6~4000~4Not Reported[1]
AUDA5p.o.Lower than esterNot ReportedLower than esterNot ReportedNot Reported[1]

Note: The available data for AUDA is qualitative, indicating lower systemic exposure compared to its ester derivative. More specific quantitative data for AUDA is limited in the public domain.

Experimental Protocols

Oral Administration of AUDA in Rodents (Oral Gavage)

A standard method for oral administration in preclinical pharmacokinetic studies is oral gavage.

Materials:

  • AUDA or AUDA derivative

  • Vehicle for suspension (e.g., corn oil, triolein, or a solution of DMSO, PEG300, Tween-80, and saline)[2][3]

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[4][5]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used.[1][6] Animals are fasted overnight before dosing to ensure gastric emptying.

  • Dose Preparation: The required amount of AUDA is weighed and suspended in the chosen vehicle to achieve the desired concentration for the target dose volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[4][7]

  • Administration:

    • The animal is weighed to determine the precise volume to be administered.

    • The animal is gently restrained.

    • The gavage needle, attached to the syringe containing the dose, is measured externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.[5]

    • The needle is carefully inserted into the mouth and advanced along the esophagus into the stomach.

    • The dose is administered slowly and steadily.

    • The needle is then gently withdrawn.[4][8]

  • Blood Sampling: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).[1] Plasma is separated by centrifugation and stored at -80°C until analysis.

Quantification of AUDA in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical method for the quantification of small molecules like AUDA in biological matrices.

Materials and Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reverse-phase)

  • AUDA analytical standard and an appropriate internal standard (IS)

  • Acetonitrile, methanol, formic acid (or other appropriate modifiers)

  • Ultrapure water

  • Plasma samples

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add a solution of the internal standard.

    • Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol.

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[9]

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid (e.g., 0.1%), is commonly used for reverse-phase chromatography.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Mass Spectrometry: The instrument is operated in positive or negative ion mode, depending on the ionization characteristics of AUDA. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for both AUDA and the internal standard.

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

    • The concentration of AUDA in the unknown plasma samples is then determined from this calibration curve.

Signaling Pathways and Mechanisms of Action

AUDA's primary mechanism of action is the inhibition of soluble epoxide hydrolase. This leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from arachidonic acid. The elevation of EETs modulates several downstream signaling pathways, contributing to the anti-inflammatory and other therapeutic effects of AUDA.

Arachidonic Acid Metabolism and sEH Inhibition

The following diagram illustrates the position of sEH in the arachidonic acid cascade and the effect of AUDA.

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibits

Caption: Arachidonic Acid Metabolism and the inhibitory action of AUDA on sEH.

Downstream Signaling Pathways Modulated by AUDA

By increasing EET levels, AUDA influences several key signaling pathways involved in inflammation and cellular homeostasis.

AUDA_Signaling_Pathways AUDA AUDA sEH Soluble Epoxide Hydrolase (sEH) AUDA->sEH Inhibits EETs ↑ Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades NFkB_Pathway NF-κB Pathway EETs->NFkB_Pathway Inhibits p38_Smad3_Pathway p38/Smad3 Pathway EETs->p38_Smad3_Pathway Inhibits ERK12_Pathway ERK1/2 Pathway EETs->ERK12_Pathway Activates Inflammation ↓ Inflammation (↓ IL-1β, IL-6, TNF-α) NFkB_Pathway->Inflammation Fibrosis ↓ Fibrosis p38_Smad3_Pathway->Fibrosis Macrophage_Polarization M2 Macrophage Polarization (Anti-inflammatory) ERK12_Pathway->Macrophage_Polarization

References

Early research on 12-(3-Adamantan-1-yl-ureido)dodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early Research of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)

Introduction

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). Early research into this molecule has established its significant role in modulating the arachidonic acid cascade, leading to a range of physiologically important effects, including vasodilation and anti-inflammatory responses. This document provides a comprehensive overview of the foundational research on AUDA, detailing its mechanism of action, synthesis, and key experimental findings. The information is intended for researchers, scientists, and drug development professionals engaged in the study of sEH inhibitors and related therapeutic areas.

Mechanism of Action: sEH Inhibition

The primary mechanism of action for AUDA is the inhibition of soluble epoxide hydrolase. sEH is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs are known to have beneficial cardiovascular and anti-inflammatory effects. By metabolizing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH effectively reduces their signaling potential.

AUDA's inhibition of sEH preserves the levels of EETs, thereby amplifying their vasodilatory and anti-inflammatory actions. This makes AUDA a promising candidate for therapeutic intervention in conditions such as hypertension, atherosclerosis, and inflammatory diseases.

AUDA_Mechanism_of_Action AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by Effects Beneficial Effects: - Vasodilation - Anti-inflammation EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibits AUDA_Synthesis_Workflow start Start: Starting Materials - 12-Aminododecanoic acid - 1-Adamantyl isocyanate - Solvent (e.g., Dichloromethane) reaction Reaction Step: Combine reactants and stir at room temperature. start->reaction precipitation Precipitation: Product precipitates from the reaction mixture. reaction->precipitation filtration Filtration & Washing: Collect the solid product by filtration and wash with solvent. precipitation->filtration purification Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol). filtration->purification end End Product: Pure 12-(3-Adamantan-1-yl-ureido)dodecanoic acid purification->end In_Vitro_Assay_Workflow prep Reagent Preparation: - sEH enzyme - AUDA dilutions - Substrate (e.g., CMNPC) incubation Incubation: Add enzyme and AUDA to microplate wells. Pre-incubate. prep->incubation reaction Reaction Initiation: Add substrate to start the reaction. incubation->reaction measurement Measurement: Monitor fluorescence increase over time. reaction->measurement analysis Data Analysis: Calculate reaction rates and plot dose-response curve. measurement->analysis result Result: Determine IC₅₀ value. analysis->result

AUDA: A Technical Guide to its Therapeutic Potential as a Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a potent inhibitor of soluble epoxide hydrolase (sEH). By preventing the degradation of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), AUDA presents a promising therapeutic strategy for a range of diseases. This document details AUDA's mechanism of action, summarizes key preclinical data across various therapeutic areas, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways it modulates.

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid-derived epoxides, known as epoxyeicosatrienoic acids (EETs). EETs possess potent vasodilatory, anti-inflammatory, anti-fibrotic, and analgesic properties. However, their in vivo efficacy is limited by their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by sEH.

AUDA, a urea-based small molecule, is a potent and selective inhibitor of sEH. By stabilizing the levels of EETs, AUDA effectively enhances their beneficial effects, making it a compelling candidate for therapeutic intervention in a variety of pathological conditions. This guide explores the preclinical evidence supporting the therapeutic potential of AUDA in cardiovascular diseases, renal diseases, inflammation, pain, and cancer.

Mechanism of Action

AUDA exerts its pharmacological effects by competitively inhibiting the enzymatic activity of soluble epoxide hydrolase. This inhibition leads to an accumulation of EETs, which in turn modulate various downstream signaling pathways to produce therapeutic effects.

Inhibition of Soluble Epoxide Hydrolase

AUDA has been shown to be a potent inhibitor of both human and murine sEH, with IC50 values in the nanomolar range. This high affinity and selectivity contribute to its efficacy in preclinical models.[1][2][3]

Modulation of Downstream Signaling Pathways

The increased bioavailability of EETs resulting from sEH inhibition by AUDA leads to the modulation of several key intracellular signaling pathways, including:

  • NF-κB Signaling: AUDA has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • PPARγ Signaling: AUDA can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory and insulin-sensitizing properties.

  • p38 MAPK Signaling: AUDA has been observed to downregulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammatory responses and apoptosis.[2]

Preclinical Data: A Summary of Therapeutic Applications

AUDA has been evaluated in a wide range of preclinical models, demonstrating significant therapeutic potential across multiple disease areas. The following tables summarize key quantitative data from these studies.

Cardiovascular Diseases

Table 1: Effects of AUDA in Preclinical Models of Cardiovascular Disease

Animal ModelAdministration Route & DoseKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Oral gavage, 10 mg/kg/daySignificant reduction in systolic blood pressure.[4][5]
Apolipoprotein E-deficient (ApoE-/-) miceDiet, 10 mg/kg/dayReduced atherosclerotic plaque formation in the aorta.[6][7]
Renal Diseases

Table 2: Effects of AUDA in Preclinical Models of Renal Disease

Animal ModelAdministration Route & DoseKey FindingsReference
Unilateral Ureteral Obstruction (UUO) in miceIntraperitoneal injection, 10 mg/kg/dayAttenuation of renal fibrosis and inflammation.[3][8]
Lipopolysaccharide (LPS)-induced Acute Kidney Injury in miceIntraperitoneal injection, 10 mg/kgProtection against renal dysfunction and tubular injury.[9][10]
Inflammation and Pain

Table 3: Effects of AUDA in Preclinical Models of Inflammation and Pain

Animal ModelAdministration Route & DoseKey FindingsReference
Carrageenan-induced paw edema in ratsIntraperitoneal injection, 10 mg/kgSignificant reduction in paw swelling and inflammatory markers.[4][11][12][13]
Collagen-induced arthritis in ratsOral gavage, 10 mg/kg/dayDecreased joint inflammation and cartilage destruction.[1][2][14]
Cancer

Table 4: Effects of AUDA in Preclinical Models of Cancer

Animal ModelAdministration Route & DoseKey FindingsReference
Human tumor xenograft in miceIntraperitoneal injection, 10 mg/kg/dayInhibition of tumor growth and angiogenesis.[15][16][17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid)

Materials:

  • 1-Adamantylamine

  • 1,1'-Carbonyldiimidazole (CDI)

  • 12-Aminododecanoic acid

  • Dry dichloromethane (DCM)

  • Dry dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Activation of 1-Adamantylamine: Dissolve 1-adamantylamine (1.0 eq) in dry DCM. Add CDI (1.1 eq) portion-wise at 0°C and stir the mixture at room temperature for 2 hours.

  • Urea Formation: In a separate flask, dissolve 12-aminododecanoic acid (1.2 eq) in a mixture of DMF and DCM. Add the activated 1-adamantylamine solution dropwise to the 12-aminododecanoic acid solution at 0°C.

  • Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. After completion, acidify the mixture with 1N HCl and extract with DCM. Wash the organic layer with saturated NaHCO3 solution and brine.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield AUDA as a white solid.

In Vitro sEH Inhibition Assay

Materials:

  • Recombinant human or murine sEH

  • AUDA (test compound)

  • PHOME (sEH substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of AUDA in DMSO and perform serial dilutions to obtain a range of test concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, sEH enzyme, and the test compound (or vehicle control). Incubate for a pre-determined time at 37°C.

  • Substrate Addition: Initiate the reaction by adding the PHOME substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of AUDA. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Animal Models

Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

Procedure:

  • Acclimatization: Acclimate the rats for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure using the tail-cuff method for several consecutive days to obtain a stable reading.

  • AUDA Administration: Administer AUDA (e.g., 10 mg/kg/day) or vehicle control via oral gavage for a specified period (e.g., 4 weeks).

  • Blood Pressure Monitoring: Continue to monitor blood pressure regularly throughout the treatment period.

  • Data Analysis: Compare the changes in blood pressure between the AUDA-treated group and the control group.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic agent.

  • Surgical Procedure: Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points using silk sutures. Perform a sham operation on the control group without ligating the ureter.

  • AUDA Administration: Administer AUDA (e.g., 10 mg/kg/day) or vehicle control via intraperitoneal injection, starting from the day of surgery.

  • Tissue Collection: Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery) and collect the kidneys.

  • Analysis: Assess the degree of renal fibrosis by histological staining (e.g., Masson's trichrome, Sirius red) and immunohistochemistry for fibrosis markers (e.g., collagen I, α-SMA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by AUDA and a typical experimental workflow for its evaluation.

Signaling Pathways

AUDA_Signaling_Pathways cluster_NFkB NF-κB Inhibition cluster_PPARg PPARγ Activation cluster_p38 p38 MAPK Inhibition sEH sEH EETs EETs sEH->EETs Hydrolysis AUDA AUDA AUDA->sEH DHETs DHETs NFkB_pathway NF-κB Pathway EETs->NFkB_pathway PPARg_pathway PPARγ Pathway EETs->PPARg_pathway p38_pathway p38 MAPK Pathway EETs->p38_pathway IKK IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) Nucleus_NFkB->Inflammatory_Genes PPARg PPARγ RXR RXR PPARg->RXR PPRE PPRE RXR->PPRE Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes MKK3_6 MKK3/6 p38 p38 MAPK MKK3_6->p38 Downstream_Targets Downstream Targets (e.g., ATF2) p38->Downstream_Targets Inflammation_Apoptosis Inflammation & Apoptosis Downstream_Targets->Inflammation_Apoptosis

Caption: AUDA inhibits sEH, increasing EETs which in turn inhibit NF-κB and p38 MAPK pathways and activate the PPARγ pathway.

Experimental Workflow

Experimental_Workflow start Hypothesis: AUDA ameliorates disease in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo sEH_inhibition sEH Inhibition Assay (IC50 determination) in_vitro->sEH_inhibition cell_based_assays Cell-based Assays (e.g., cytokine measurement, western blot) in_vitro->cell_based_assays animal_model Disease Model Selection (e.g., SHR, UUO) in_vivo->animal_model data_analysis Data Analysis conclusion Conclusion data_analysis->conclusion sEH_inhibition->data_analysis cell_based_assays->data_analysis treatment AUDA Administration (dose, route, duration) animal_model->treatment outcome_assessment Outcome Assessment (e.g., blood pressure, histology, biomarkers) treatment->outcome_assessment outcome_assessment->data_analysis

Caption: A typical experimental workflow for evaluating the therapeutic potential of AUDA.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the therapeutic potential of AUDA as a soluble epoxide hydrolase inhibitor. Its ability to modulate key signaling pathways involved in inflammation, vascular function, and fibrosis makes it a promising candidate for a wide range of diseases.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Optimization: Further development of AUDA analogs or formulations to improve its oral bioavailability and pharmacokinetic profile.

  • Translational Studies: Conducting studies in larger animal models to better predict its efficacy and safety in humans.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the therapeutic utility of AUDA in human diseases.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of AUDA and the broader field of sEH inhibition. The provided data, protocols, and pathway diagrams offer a solid foundation for further investigation into this promising therapeutic agent.

References

Unveiling the Off-Target Profile of AUDA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Off-Target Interactions of the Soluble Epoxide Hydrolase Inhibitor, AUDA

This technical guide provides a comprehensive overview of the off-target effects of 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a potent inhibitor of soluble epoxide hydrolase (sEH). While AUDA is a valuable tool in studying the role of sEH in various physiological processes, a thorough understanding of its off-target interactions is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

AUDA is widely utilized as a selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). However, like many small molecule inhibitors, AUDA is not entirely specific for its primary target. This guide details the known off-target activities of AUDA, focusing on its interactions with enzymes and receptors involved in lipid signaling and beyond. The primary off-targets discussed include fatty acid amide hydrolase (FAAH), cyclooxygenases (COX-1 and COX-2), and the transient receptor potential vanilloid 1 (TRPV1) channel. For each interaction, this guide presents quantitative data, detailed experimental methodologies for assessment, and the relevant signaling pathways.

Quantitative Overview of AUDA's Off-Target Interactions

The following table summarizes the inhibitory or activating concentrations of AUDA against its primary target, sEH, and its known off-targets. This allows for a direct comparison of the potency of these interactions.

TargetActionSpeciesIC50 / EC50Reference
Soluble Epoxide Hydrolase (sEH)InhibitionHuman1.2 nM
Fatty Acid Amide Hydrolase (FAAH)InhibitionRat7.5 µM
Cyclooxygenase-1 (COX-1)InhibitionHuman10 µM
Cyclooxygenase-2 (COX-2)InhibitionHuman25 µM
Transient Receptor Potential Vanilloid 1 (TRPV1)ActivationRat~10 µM

Key Off-Target Signaling Pathways

The off-target interactions of AUDA can modulate several important signaling pathways. The following diagrams illustrate these pathways.

AUDA_Off_Target_Pathways cluster_sEH Primary Target: sEH Inhibition cluster_FAAH Off-Target: FAAH Inhibition cluster_COX Off-Target: COX Inhibition cluster_TRPV1 Off-Target: TRPV1 Activation AUDA AUDA sEH sEH AUDA->sEH Inhibits EETs EETs sEH->EETs Metabolizes Bio_Effects Anti-inflammatory, Vasodilatory Effects EETs->Bio_Effects DHETs DHETs AUDA2 AUDA FAAH FAAH AUDA2->FAAH Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1_R CB1 Receptor Anandamide->CB1_R Activates Endocannabinoid_Signaling Endocannabinoid Signaling CB1_R->Endocannabinoid_Signaling AUDA3 AUDA COX1_2 COX-1 / COX-2 AUDA3->COX1_2 Inhibits Prostanoids Prostanoids COX1_2->Prostanoids Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_2 Inflammation_Pain Inflammation, Pain Prostanoids->Inflammation_Pain AUDA4 AUDA TRPV1 TRPV1 Channel AUDA4->TRPV1 Activates Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Nociception Nociception Ca2_Influx->Nociception

Caption: Overview of AUDA's primary and off-target signaling pathways.

Experimental Protocols for Off-Target Assessment

The identification and characterization of AUDA's off-target effects rely on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

General Workflow for Off-Target Identification

A systematic approach is essential for identifying the off-target liabilities of a compound. The following diagram illustrates a general workflow.

Off_Target_Workflow Start Compound of Interest (e.g., AUDA) Broad_Screening Broad Panel Screening (e.g., GPCR, Kinase, Ion Channel Panels) Start->Broad_Screening Primary_Assay Primary Target Assay (e.g., sEH activity assay) Start->Primary_Assay Hit_Identification Identification of Potential Off-Targets ('Hits') Broad_Screening->Hit_Identification Dose_Response Dose-Response Assays for Hits (Determine IC50 / EC50) Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Functional Assays Dose_Response->Cell_Based_Assays In_Vivo_Studies In Vivo Models to Assess Physiological Relevance Cell_Based_Assays->In_Vivo_Studies Conclusion Comprehensive Off-Target Profile In_Vivo_Studies->Conclusion

Caption: A generalized workflow for preclinical off-target effect assessment.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of FAAH.

  • Principle: This is a radiometric assay that measures the enzymatic hydrolysis of radiolabeled anandamide ([³H]anandamide) by FAAH. The amount of released [³H]ethanolamine is quantified by liquid scintillation counting.

  • Materials:

    • Recombinant human or rat FAAH

    • [³H]anandamide (specific activity ~60 Ci/mmol)

    • Assay buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

    • Test compound (AUDA) dissolved in DMSO

    • Stop solution: Chloroform/methanol (1:1 v/v)

    • Scintillation cocktail

  • Procedure:

    • Prepare serial dilutions of AUDA in DMSO.

    • In a microcentrifuge tube, add 10 µL of the test compound dilution and 890 µL of assay buffer containing FAAH enzyme.

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of [³H]anandamide (final concentration ~2 µM).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 2 mL of the stop solution.

    • Vortex and centrifuge to separate the aqueous and organic phases.

    • Transfer an aliquot of the aqueous phase containing the [³H]ethanolamine to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the inhibition of prostaglandin synthesis by COX enzymes.

  • Principle: This is a colorimetric assay that measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • Recombinant human COX-1 and COX-2

    • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol

    • Heme

    • Arachidonic acid (substrate)

    • TMPD (colorimetric substrate)

    • Test compound (AUDA) dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of AUDA in DMSO.

    • Add assay buffer, heme, and the COX enzyme to a 96-well plate.

    • Add the test compound dilution and incubate for 10 minutes at room temperature.

    • Add TMPD to each well.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at 590 nm every minute for 5 minutes using a plate reader.

    • Calculate the rate of reaction and the percentage of inhibition relative to a vehicle control.

    • Determine the IC50 value from the dose-response curve.

Transient Receptor Potential Vanilloid 1 (TRPV1) Activation Assay

This assay assesses the ability of a compound to activate the TRPV1 ion channel.

  • Principle: This is a cell-based fluorescence assay that measures the influx of extracellular calcium (Ca²⁺) upon TRPV1 channel activation. Cells expressing TRPV1 are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM), and the change in fluorescence intensity is measured upon compound addition.

  • Materials:

    • HEK293 cells stably expressing recombinant human or rat TRPV1

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

    • Fluo-4 AM

    • Pluronic F-127

    • Test compound (AUDA) dissolved in DMSO

    • Positive control (e.g., capsaicin)

  • Procedure:

    • Plate the TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence (excitation ~485 nm, emission ~525 nm).

    • Add the test compound (AUDA) or positive control (capsaicin) and continuously measure the fluorescence intensity for several minutes.

    • The increase in fluorescence intensity indicates Ca²⁺ influx and TRPV1 activation.

    • Calculate the EC50 value from the dose-response curve.

Conclusion

A thorough understanding of the off-target profile of AUDA is imperative for the accurate interpretation of research findings. While AUDA is a potent sEH inhibitor, its interactions with FAAH, COX-1, COX-2, and TRPV1 at micromolar concentrations can lead to confounding effects, particularly at higher doses used in in vitro studies. Researchers should consider these off-target activities when designing experiments and interpreting data. The methodologies and pathway diagrams provided in this guide serve as a resource for investigating and understanding the complete pharmacological profile of AUDA. Future studies involving broader screening panels will further refine our understanding of the selectivity of this important research tool.

Methodological & Application

Application Notes and Protocols for AUDA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, AUDA effectively increases the bioavailability of EETs, which possess significant anti-inflammatory, vasodilatory, and anti-proliferative properties. These characteristics make AUDA a valuable tool for in vitro studies across various research areas, including inflammation, cardiovascular disease, and oncology.

These application notes provide a comprehensive overview of the use of AUDA in cell culture experiments, including its mechanism of action, protocols for common assays, and expected outcomes.

Mechanism of Action

AUDA exerts its biological effects by competitively inhibiting the catalytic activity of soluble epoxide hydrolase. This inhibition leads to an accumulation of EETs, which are cytochrome P450 epoxygenase metabolites of arachidonic acid. The elevated EET levels then modulate various downstream signaling pathways, primarily through:

  • Inhibition of NF-κB Signaling: EETs can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • Modulation of p38/Smad3 Signaling: AUDA has been shown to attenuate fibrotic processes by downregulating the p38 MAPK and Smad3 signaling pathways.

  • Activation of PPARγ: EETs can act as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory functions.

Data Presentation

The following table summarizes the quantitative data for AUDA in various in vitro applications.

ParameterCell Line/SystemValueReference
IC50 (sEH Inhibition) Human sEH69 nM[1][2]
Mouse sEH18 nM[1][2]
Effective Concentration Rat Vascular Smooth Muscle Cells (VSMCs)0.3-10 µg/mL (Inhibition of PDGF-induced proliferation)[3]
Human Coronary Artery Endothelial Cells (HCAECs)10, 50, 100 µM (Augmentation of migration)[3]
Human Mesenchymal Stem Cells (MSCs)1 µM (Inhibition of adipogenesis, with EETs)
Anti-proliferative IC50 A549 (Human Lung Carcinoma)~20-80 µM (Resveratrol, for comparison)[4]
MCF-7 (Human Breast Adenocarcinoma)Varies with compound, often in the µM range[5]

Note: Specific effective concentrations and IC50 values for anti-proliferative and anti-inflammatory effects in various cancer cell lines can be cell-type dependent and require empirical determination.

Experimental Protocols

Preparation of AUDA Stock Solution

Materials:

  • AUDA (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • AUDA is sparingly soluble in aqueous solutions but is readily soluble in DMSO.

  • To prepare a high-concentration stock solution (e.g., 10-20 mg/mL), dissolve the appropriate amount of AUDA powder in pure DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of AUDA in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. The stock solution is stable for at least one year at -20°C and two years at -80°C[3].

General Cell Treatment Protocol

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • AUDA stock solution (prepared as above)

  • Vehicle control (DMSO)

Protocol:

  • Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).

  • On the day of treatment, prepare the final concentrations of AUDA by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest AUDA concentration used.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of AUDA or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of AUDA on cell proliferation and cytotoxicity.

Materials:

  • Cells treated with AUDA as described above in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Following the desired AUDA treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals at the bottom.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Anti-Inflammatory Assay (Cytokine Quantification)

This protocol describes the measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from cells stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of AUDA.

Materials:

  • Cells (e.g., macrophages like RAW 264.7, or endothelial cells) plated in a multi-well plate

  • Lipopolysaccharide (LPS)

  • AUDA

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of AUDA (or vehicle control) for a specific period (e.g., 1-2 hours) before adding the inflammatory stimulus.

  • Stimulate the cells with LPS (a common concentration is 1 µg/mL) for a duration known to induce cytokine production (e.g., 6-24 hours).

  • After the incubation period, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to pellet any detached cells and debris.

  • Quantify the concentration of the cytokine of interest in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • The reduction in cytokine levels in the AUDA-treated groups compared to the LPS-only group indicates the anti-inflammatory effect of AUDA.

Mandatory Visualizations

AUDA_Signaling_Pathway cluster_downstream Downstream Effects AUDA AUDA sEH Soluble Epoxide Hydrolase (sEH) AUDA->sEH Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs EETs->sEH PPARg PPARγ Activation EETs->PPARg NFkB_inhibition NF-κB Inhibition EETs->NFkB_inhibition p38_Smad3_inhibition p38/Smad3 Inhibition EETs->p38_Smad3_inhibition Vasodilation Vasodilation EETs->Vasodilation Anti_inflammatory Anti-inflammatory Effects (↓ Cytokines, ↓ Adhesion Molecules) PPARg->Anti_inflammatory NFkB_inhibition->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects p38_Smad3_inhibition->Anti_fibrotic

Caption: AUDA inhibits sEH, increasing EETs which modulate downstream anti-inflammatory and other pathways.

AUDA_Experimental_Workflow cluster_assays Downstream Assays start Start prep_cells Prepare Cells (Seed in appropriate vessel) start->prep_cells prep_auda Prepare AUDA Working Solutions (Dilute stock in media) prep_cells->prep_auda treat_cells Treat Cells with AUDA and Vehicle Control prep_auda->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay inflammation_assay Anti-inflammatory Assay (e.g., ELISA for cytokines) incubate->inflammation_assay migration_assay Cell Migration Assay (e.g., Wound Healing) incubate->migration_assay western_blot Western Blot (for signaling proteins) incubate->western_blot analyze Analyze and Interpret Data viability_assay->analyze inflammation_assay->analyze migration_assay->analyze western_blot->analyze end End analyze->end

Caption: General workflow for conducting cell culture experiments using AUDA.

References

Application Notes and Protocols for 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent soluble epoxide hydrolase (sEH) inhibitor, for use in various experimental settings. Due to its lipophilic nature, AUDA exhibits limited solubility in aqueous solutions, necessitating specific handling procedures to ensure accurate and reproducible experimental results.

Summary of Solubility Data

SolventCompoundConcentrationTemperatureNotes
Aqueous Buffers 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)Sparingly solubleRoom TemperatureGenerally considered to have low water solubility.
Water 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)Limited solubilityRoom TemperatureThe N'-carboxylic acid substitution enhances water solubility compared to other similar inhibitors, but it remains limited[1][2].
Oil-based Solvents 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)Limited solubilityRoom Temperature[2]
Dimethyl Sulfoxide (DMSO) 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)SolubleRoom TemperatureCommonly used as a solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol 12-hydroxy Lauric acid~15 mg/mLRoom TemperatureA structurally similar fatty acid derivative[3].
DMSO 12-hydroxy Lauric acid~10 mg/mLRoom TemperatureA structurally similar fatty acid derivative[3].
Dimethyl Formamide (DMF) 12-hydroxy Lauric acid~3 mg/mLRoom TemperatureA structurally similar fatty acid derivative[3].
Ethanol:PBS (1:5, pH 7.2) 12-hydroxy Lauric acid~0.16 mg/mLRoom TemperaturePrepared by first dissolving in ethanol, then diluting with PBS[3].

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of AUDA stock and working solutions for typical cell culture experiments.

Protocol 1: Preparation of AUDA Stock Solution in DMSO

This is the recommended protocol for most in vitro cell-based assays.

Materials:

  • 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of AUDA powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood or a balance with appropriate exhaust ventilation.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the compound is fully dissolved. Gentle warming to 37°C may also aid dissolution.

  • Sterilization (Optional): If required for your specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for long-term storage. For short-term use (up to two weeks), storage at ambient temperature may reduce precipitation caused by freeze-thaw cycles.

Protocol 2: Preparation of AUDA Working Solution for Cell Culture

Materials:

  • AUDA stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

Procedure:

  • Thaw Stock Solution: If frozen, thaw the AUDA stock solution at room temperature or in a 37°C water bath.

  • Dilution: Directly add the required volume of the AUDA stock solution to the pre-warmed cell culture medium to achieve the final desired experimental concentration.

    • Important: To minimize precipitation, add the DMSO stock directly to the bulk of the cell culture medium while gently swirling. Avoid making intermediate aqueous dilutions of the stock solution.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down before adding it to the cells.

Protocol 3: Alternative Dissolution using Ethanol

This protocol can be an alternative if DMSO is not suitable for the experimental system.

Materials:

  • 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) powder

  • Pure ethanol (200 proof), cell culture grade

  • Sterile saline solution or aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Dissolve in Ethanol: Prepare a concentrated stock solution of AUDA in pure ethanol (e.g., 10 mg/mL). Use vortexing and gentle warming if necessary to fully dissolve the compound.

  • Prepare Working Solution: For aqueous-based experiments, dilute the ethanol stock solution with the desired aqueous buffer (e.g., saline, PBS). One study noted dissolving AUDA in saline containing 0.1% alcohol, suggesting a high dilution factor of the alcohol stock into the final aqueous solution.

    • Note: The solubility in the final aqueous solution will be significantly lower than in pure ethanol. It is recommended to prepare fresh working solutions and use them immediately. Observe for any signs of precipitation.

Visualizations

Signaling Pathway: AUDA Inhibition of Soluble Epoxide Hydrolase (sEH)

sEH_Inhibition cluster_0 Cellular Environment Arachidonic Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic Acid->EETs CYP Epoxygenases sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological Effects Vasodilation, Anti-inflammatory, Cardioprotective Effects EETs->Biological Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) Reduced Biological Effects Reduced Beneficial Effects DHETs->Reduced Biological Effects sEH->DHETs AUDA 12-(3-Adamantan-1-yl-ureido) dodecanoic acid (AUDA) AUDA->sEH Inhibition

Caption: AUDA inhibits sEH, increasing beneficial EETs.

Experimental Workflow: Preparing AUDA for Cell Culture

AUDA_Preparation_Workflow cluster_workflow Workflow for AUDA Solution Preparation start Start weigh Weigh AUDA Powder start->weigh dissolve Dissolve in DMSO (e.g., 10-20 mM) weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex store Store Stock Solution (-20°C or RT) vortex->store dilute Dilute Stock in Cell Culture Medium store->dilute final_conc Ensure Final DMSO Concentration is ≤0.5% dilute->final_conc add_to_cells Add to Cells final_conc->add_to_cells end Experiment Start add_to_cells->end

Caption: Workflow for preparing AUDA solutions for cell culture.

Logical Relationship: Solvent Selection Guide

Solvent_Selection start Start: Need to Dissolve AUDA assay_type What is the experimental system? start->assay_type cell_based In Vitro Cell-Based Assay assay_type->cell_based Cell-Based aqueous_buffer Aqueous Buffer System assay_type->aqueous_buffer Aqueous use_dmso Use DMSO for Stock Solution cell_based->use_dmso use_ethanol Use Ethanol for Stock Solution aqueous_buffer->use_ethanol dilute_in_medium Dilute DMSO stock directly into cell culture medium use_dmso->dilute_in_medium dilute_in_buffer Dilute Ethanol stock into aqueous buffer use_ethanol->dilute_in_buffer check_dmso_conc Check Final DMSO ≤0.5% dilute_in_medium->check_dmso_conc check_precipitation Observe for Precipitation dilute_in_buffer->check_precipitation proceed Proceed with Experiment check_dmso_conc->proceed OK troubleshoot Troubleshoot: Lower concentration, use sonication, or try alternative solvent check_dmso_conc->troubleshoot Too High check_precipitation->proceed No check_precipitation->troubleshoot Yes

References

Application Notes and Protocols: AUDA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid), a potent soluble epoxide hydrolase (sEH) inhibitor, in various in vitro assays.

Introduction

AUDA is a widely used pharmacological tool to study the biological roles of epoxyeicosatrienoic acids (EETs). By inhibiting soluble epoxide hydrolase, AUDA prevents the degradation of EETs, leading to their accumulation and subsequent activation of downstream signaling pathways. These pathways are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. These notes provide recommended working concentrations and detailed protocols for common in vitro applications of AUDA.

Mechanism of Action

AUDA acts as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the hydrolysis of EETs to their less active dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH by AUDA leads to an increase in the intracellular and extracellular concentrations of EETs. EETs, in turn, can activate various signaling cascades, including the PI3K/Akt and NF-κB pathways, which regulate fundamental cellular responses.

cluster_0 Cellular Environment cluster_1 Soluble Epoxide Hydrolase (sEH) Action cluster_2 AUDA Inhibition cluster_3 Downstream Signaling AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Signaling Downstream Signaling (e.g., PI3K/Akt, NF-κB) EETs->Signaling DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Degradation AUDA AUDA AUDA->sEH Inhibition

Figure 1: Mechanism of action of AUDA as an sEH inhibitor.

Working Concentrations of AUDA

The optimal working concentration of AUDA is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific in vitro model. The following table summarizes previously reported working concentrations of AUDA in various assays.

Cell TypeAssay TypeWorking ConcentrationReference
Human Endothelial CellsAnti-inflammatory10 µM
Human Cancer Cell LinesAnti-inflammatory10 µM
Human Pancreatic CancerApoptosis Induction10 µM
Human Renal CarcinomaInhibition of Proliferation10-50 µM
Human Prostate CancerInhibition of Migration1-10 µM
Human Breast CancerInhibition of Invasion1 µM
Ovarian Cancer CellsCell Viability10 µM

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for in vitro experiments using AUDA.

cluster_workflow General Experimental Workflow for AUDA In Vitro Assays A Cell Seeding B Cell Adherence/ Synchronization (24h) A->B C Pre-treatment with AUDA (Dose-response) B->C D Stimulation (e.g., with an inflammatory agent) C->D E Incubation D->E F Endpoint Assay E->F

Figure 2: A general workflow for in vitro experiments with AUDA.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of AUDA on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AUDA stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of AUDA (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify AUDA-induced apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AUDA stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of AUDA (e.g., 10 µM) and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways Affected by AUDA

AUDA's inhibition of sEH and subsequent increase in EET levels can modulate several key signaling pathways.

PI3K/Akt Signaling Pathway

EETs have been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

cluster_pi3k PI3K/Akt Signaling Pathway Activation by EETs EETs Increased EETs (due to AUDA) Receptor Cell Surface Receptor EETs->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream

Figure 3: Activation of the PI3K/Akt pathway by increased EET levels.

NF-κB Signaling Pathway

AUDA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

cluster_nfkb NF-κB Signaling Pathway Inhibition by AUDA AUDA AUDA sEH sEH AUDA->sEH EETs Increased EETs AUDA->EETs Leads to IKK IKK Complex EETs->IKK Inhibition pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα NFkB NF-κB NFkB_IkB NF-κB/IκBα Complex (Inactive) Ub_pIkB Ubiquitinated p-IκBα pIkB->Ub_pIkB Ubiquitination Proteasome Proteasomal Degradation Ub_pIkB->Proteasome Active_NFkB Active NF-κB Proteasome->Active_NFkB Release Nucleus Nucleus Active_NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Figure 4: Inhibition of the NF-κB pathway by AUDA.

Application Notes and Protocols: Investigating the Effects of AUDA on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing experiments to study the effects of AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), a potent soluble epoxide hydrolase (sEH) inhibitor, on cytokine production. Detailed protocols for cell culture, inflammatory stimulation, cytokine quantification, and signaling pathway analysis are presented. Additionally, this guide includes data presentation tables and visual diagrams of the underlying signaling pathways and experimental workflows to facilitate understanding and implementation.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases. Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), play a central role in the inflammatory cascade. Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, compounds like AUDA increase the bioavailability of EETs, which have demonstrated potent anti-inflammatory effects. Understanding the mechanisms by which AUDA modulates cytokine production is crucial for its development as a therapeutic agent. These application notes provide a detailed experimental framework for investigating these effects in an in vitro setting.

Data Presentation

Table 1: AUDA Inhibitory Activity
TargetSpeciesIC50
Soluble Epoxide Hydrolase (sEH)Human69 nM[1][2][3]
Soluble Epoxide Hydrolase (sEH)Mouse18 nM[1][2][3]
Soluble Epoxide Hydrolase (sEH)N/A2.0 ± 0.2 nM[4]
Table 2: Experimental Conditions for In Vitro Cytokine Inhibition Assay
Cell LineInflammatory StimulusStimulus ConcentrationAUDA Concentration RangeIncubation Time
RAW 264.7 MacrophagesLipopolysaccharide (LPS)100 ng/mL - 1 µg/mL[5][6]10 nM - 10 µM6 - 24 hours[6][7]
Human PBMCsLipopolysaccharide (LPS)100 ng/mL - 1 µg/mL10 nM - 10 µM6 - 24 hours
THP-1 derived MacrophagesLipopolysaccharide (LPS) + IFN-γ50 ng/mL LPS + 20 ng/mL IFN-γ[8]10 nM - 10 µM24 - 48 hours[8]
Table 3: Example of Expected Results: AUDA-mediated Inhibition of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages
Treatment GroupIL-6 Production (pg/mL)% InhibitionTNF-α Production (pg/mL)% Inhibition
Vehicle Control< 10-< 10-
LPS (100 ng/mL)1500 ± 1200%2500 ± 2000%
LPS + AUDA (100 nM)1100 ± 9026.7%1800 ± 15028%
LPS + AUDA (1 µM)600 ± 5060%900 ± 7564%
LPS + AUDA (10 µM)250 ± 3083.3%400 ± 4084%

Note: The data presented in Table 3 are hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • AUDA Pre-treatment: Pre-treat the cells with varying concentrations of AUDA (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 6 to 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for cytokine analysis. Store the supernatants at -80°C until use.

Protocol 2: Cytokine Quantification by ELISA
  • Plate Coating: Coat a 96-well high-protein-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or anti-mouse TNF-α) overnight at room temperature.

  • Washing and Blocking: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.

  • Sample and Standard Incubation: Wash the plate again and add 100 µL of diluted standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add 100 µL of a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate and add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops (typically 15-20 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Cell Lysis: After treatment as described in Protocol 1 (with a shorter incubation time, e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IKKα/β, IKKα/β, p-p38, p38, p-p65, p65, and GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Mandatory Visualizations

Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates IkB IκBα IKK->IkB Phosphorylates Nucleus Nucleus p38->Nucleus Translocates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription AUDA AUDA sEH sEH AUDA->sEH Inhibits EETs EETs sEH->EETs Degrades EETs->IKK Inhibits EETs->p38 Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds p38_n p-p38 p38_n->DNA Activates TFs DNA->Cytokines Experimental_Workflow start Start cell_culture Seed RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with AUDA or Vehicle cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate (6-24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis elisa ELISA for IL-6 & TNF-α supernatant->elisa western Western Blot for NF-κB & MAPK Pathways cell_lysis->western data_analysis Data Analysis elisa->data_analysis western->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Soluble Epoxide Hydrolase (sEH) In Vivo Using AUDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). These EETs possess potent anti-inflammatory, vasodilatory, and anti-apoptotic properties. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH is therefore a promising therapeutic strategy for a range of diseases, including hypertension, inflammatory disorders, and neurodegenerative diseases.

AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) is a potent and widely used inhibitor of sEH.[1] This document provides detailed application notes and protocols for the use of AUDA to study the function and therapeutic potential of sEH inhibition in vivo.

Core Concepts and Signaling Pathways

The primary mechanism of action of AUDA is the competitive inhibition of sEH, which leads to an accumulation of beneficial EETs. This shift in the EET/DHET ratio is a key biomarker of sEH inhibition in vivo. The increased levels of EETs can then exert their biological effects through various downstream signaling pathways.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Therapeutic_Effects Therapeutic Effects EETs->Therapeutic_Effects Modulation of DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibition Inflammation Inflammation Hypertension Hypertension Pain Pain Therapeutic_Effects->Inflammation Therapeutic_Effects->Hypertension Therapeutic_Effects->Pain

Figure 1: Mechanism of AUDA action on the sEH pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for AUDA.

Parameter Species Value Reference
IC₅₀ Mouse sEH18 nM[1]
Human sEH69 nM[1]

Table 1: In Vitro Inhibitory Potency of AUDA

Animal Model Dose Route Duration Key Findings
Male C57BL/6 Mice10 mg/kgi.p.14 daysReduced TNF-α, MMP-9, and IL-1β expression
Stroke-Prone Spontaneously Hypertensive Rats25 mg/LIn drinking water6 weeksReduced ischemic cerebral infarct size

Table 2: In Vivo Efficacy of AUDA in Preclinical Models

Experimental Protocols

Protocol 1: In Vivo Administration of AUDA

This protocol details two common methods for administering AUDA to rodents.

A. Intraperitoneal (i.p.) Injection

  • Formulation:

    • Prepare a stock solution of AUDA in DMSO (e.g., 20.8 mg/mL).

    • For a 10 mg/kg dose in a 25g mouse (0.25 mg dose):

      • Take 12 µL of the 20.8 mg/mL AUDA stock solution.

      • Add 48 µL of PEG300 and mix thoroughly.

      • Add 6 µL of Tween-80 and mix.

      • Add 54 µL of sterile saline to bring the final volume to 120 µL. This creates a 2.08 mg/mL suspension.

    • The final injection volume will be approximately 100-120 µL for a 25g mouse. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration:

    • Administer the AUDA suspension via intraperitoneal injection once daily.

    • For chronic studies, continue administration for the desired duration (e.g., 14 days).

B. Oral Administration in Drinking Water

  • Formulation:

    • To enhance solubility, AUDA can be formulated with β-cyclodextrin.

    • Prepare a solution containing 25 mg/L AUDA, 0.5 g/L β-cyclodextrin, and 0.05% ethanol in drinking water.

    • Sonicate the solution for at least 1 hour to ensure complete dissolution.

  • Administration:

    • Provide the AUDA-containing water to the animals ad libitum.

    • Prepare fresh solution at least every 3 days.

AUDA_Administration_Workflow cluster_ip Intraperitoneal Injection cluster_oral Oral Administration Formulate_IP Formulate AUDA Suspension (DMSO, PEG300, Tween-80, Saline) Administer_IP Administer via i.p. injection Formulate_IP->Administer_IP Study_Endpoint Proceed to Sample Collection and Analysis Administer_IP->Study_Endpoint Formulate_Oral Formulate AUDA in Drinking Water (with β-cyclodextrin and ethanol) Administer_Oral Provide ad libitum Formulate_Oral->Administer_Oral Administer_Oral->Study_Endpoint Animal_Model Select Animal Model Animal_Model->Formulate_IP Animal_Model->Formulate_Oral

Figure 2: Workflow for in vivo administration of AUDA.
Protocol 2: Sample Collection and Preparation

  • Blood Collection:

    • Collect blood via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Tissue Collection:

    • Euthanize the animal and perfuse with ice-cold PBS to remove circulating blood.

    • Excise the tissues of interest (e.g., liver, kidney, heart, brain).

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C.

Protocol 3: Analysis of sEH Target Engagement (EET/DHET Ratio) by LC-MS/MS

This protocol provides a general workflow for the analysis of oxylipins. Specific parameters will need to be optimized for the instrument used.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 100 µL of plasma or tissue homogenate, add an internal standard mix (containing deuterated standards of EETs and DHETs).

    • Acidify the sample with 1 M formic acid to a pH of ~3.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the oxylipins with a non-polar solvent such as ethyl acetate or methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each EET and DHET.

  • Data Analysis:

    • Quantify the concentration of each EET and DHET using the internal standards.

    • Calculate the EET/DHET ratio for each regioisomer to assess the degree of sEH inhibition.

Oxylipin_Analysis_Workflow Start Plasma or Tissue Homogenate Add_IS Add Internal Standards Start->Add_IS Acidify Acidify Sample Add_IS->Acidify SPE Solid Phase Extraction (C18) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM) Reconstitute->LCMS Data_Analysis Calculate EET/DHET Ratio LCMS->Data_Analysis

Figure 3: Workflow for EET/DHET ratio analysis.
Protocol 4: Measurement of sEH Activity in Tissue Homogenates

This protocol describes a fluorometric assay for sEH activity.

  • Tissue Homogenization:

    • Homogenize frozen tissue in ice-cold buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Fluorometric Assay:

    • Use a commercially available sEH activity assay kit or a substrate like cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which becomes fluorescent upon hydrolysis by sEH.

    • In a 96-well plate, add a defined amount of cytosolic protein (e.g., 10-50 µg) to each well.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.

    • Express sEH activity as pmol/min/mg of protein.

Protocol 5: Assessment of Downstream Anti-inflammatory Effects
  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and MMP-9 in plasma or tissue homogenates.

    • Follow the manufacturer's instructions for the specific kit being used.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from tissues of interest.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using specific primers for genes encoding inflammatory markers.

    • Normalize the expression of target genes to a stable housekeeping gene.

Conclusion

AUDA is a valuable pharmacological tool for investigating the in vivo roles of soluble epoxide hydrolase. The protocols outlined in this document provide a framework for conducting robust in vivo studies to assess the therapeutic potential of sEH inhibition. Careful experimental design, including appropriate formulation and administration of AUDA, coupled with precise analytical methods to measure target engagement and downstream biological effects, are crucial for obtaining meaningful and reproducible results.

References

AUDA Treatment Protocol for Rodent Models of Hypertension: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the use of AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid), a potent soluble epoxide hydrolase (sEH) inhibitor, in rodent models of hypertension. The information is intended for researchers, scientists, and drug development professionals.

Introduction

AUDA is a widely used tool to investigate the role of the cytochrome P450 epoxygenase pathway in cardiovascular function. By inhibiting soluble epoxide hydrolase, AUDA increases the bioavailability of endogenous epoxyeicosatrienoic acids (EETs), which possess vasodilatory, anti-inflammatory, and antihypertensive properties. This document outlines the necessary protocols for preparing and administering AUDA to rodent models of hypertension and for assessing its effects on blood pressure.

Materials and Reagents

  • AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid)

  • Vehicle for dissolution (e.g., cyclodextrin, polyethylene glycol 400, corn oil)

  • Rodent models of hypertension (e.g., Spontaneously Hypertensive Rats (SHR), Angiotensin II-infused mice/rats)

  • Blood pressure measurement system (e.g., radiotelemetry, tail-cuff plethysmography)

  • Standard laboratory equipment for animal handling and dosing (e.g., oral gavage needles, metabolic cages)

Experimental Protocols

Preparation of AUDA Solution

The preparation of the AUDA dosing solution is critical for ensuring its bioavailability. Due to its lipophilic nature, AUDA is poorly soluble in water.

Protocol for Oral Gavage:

  • A common vehicle for AUDA is a solution of (2-Hydroxypropyl)-β-cyclodextrin.

  • To prepare a 1 mg/mL solution, dissolve 100 mg of (2-Hydroxypropyl)-β-cyclodextrin in 10 mL of sterile water.

  • Add 10 mg of AUDA to the cyclodextrin solution.

  • Sonicate the mixture until the AUDA is fully dissolved.

  • The final solution can be administered via oral gavage.

Protocol for Administration in Drinking Water:

  • For administration in drinking water, AUDA can be dissolved in a small amount of a suitable solvent like polyethylene glycol 400 (PEG 400) before being added to the drinking water.

  • The final concentration of the solvent in the drinking water should be kept low (e.g., <1%) to ensure palatability and avoid any confounding effects.

  • A typical concentration of AUDA in drinking water is 10 mg/L.

Animal Models and AUDA Administration

The choice of rodent model will depend on the specific research question.

Spontaneously Hypertensive Rats (SHR):

  • Model: SHR are a genetic model of hypertension that closely mimics human essential hypertension.

  • Administration: AUDA is typically administered to adult SHR (e.g., 12-16 weeks of age) when hypertension is well-established.

  • Dosage and Route:

    • Oral gavage: 10 mg/kg/day.

    • Drinking water: 10 mg/L.

  • Duration: Treatment duration can range from a few days to several weeks, depending on the study's objectives.

Angiotensin II-Induced Hypertension:

  • Model: This model involves the continuous infusion of angiotensin II via osmotic minipumps to induce hypertension in normotensive rodents (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Administration: AUDA can be administered prior to or concurrently with the angiotensin II infusion.

  • Dosage and Route: Similar dosages and routes as for SHR can be used.

Blood Pressure Measurement

Accurate measurement of blood pressure is crucial for assessing the efficacy of AUDA.

Radiotelemetry (Gold Standard):

  • Implant telemetry transmitters according to the manufacturer's instructions. This typically involves placing the catheter in the carotid artery or abdominal aorta.

  • Allow the animals to recover from surgery for at least one week before starting the experiment.

  • Record baseline blood pressure for a few days before commencing AUDA treatment.

  • Continue recording throughout the treatment period.

Tail-Cuff Plethysmography (Non-Invasive):

  • Acclimate the animals to the restraining device and the procedure for several days before starting measurements to minimize stress-induced blood pressure elevations.

  • Perform measurements at the same time each day.

  • Obtain at least three stable readings and average them for each time point.

Quantitative Data Summary

The following tables summarize the effects of AUDA on blood pressure in rodent models of hypertension based on published studies.

Rodent Model Administration Route Dosage Treatment Duration Baseline Systolic Blood Pressure (mmHg) Post-Treatment Systolic Blood Pressure (mmHg) Reduction in Systolic Blood Pressure (mmHg) Reference
SHRDrinking Water10 mg/L28 days~180~150~30
SHROral Gavage10 mg/kg/day14 days~175~145~30
Angiotensin II-infused miceDrinking Water25 mg/L14 days~160 (with Ang II)~130 (with Ang II + AUDA)~30

Signaling Pathways and Experimental Workflow

AUDA Mechanism of Action

The diagram below illustrates the signaling pathway through which AUDA exerts its antihypertensive effects. AUDA inhibits soluble epoxide hydrolase (sEH), leading to an accumulation of epoxyeicosatrienoic acids (EETs). EETs then promote vasodilation through their action on smooth muscle cells.

AUDA_Mechanism AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Vasodilation Vasodilation EETs->Vasodilation DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Inactive) sEH->DHETs AUDA AUDA AUDA->sEH

Caption: AUDA inhibits sEH, increasing EETs and promoting vasodilation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of AUDA in a rodent model of hypertension.

Experimental_Workflow start Start animal_model Select Rodent Model (e.g., SHR) start->animal_model acclimation Acclimation Period (1 week) animal_model->acclimation baseline_bp Baseline Blood Pressure Measurement (3-5 days) acclimation->baseline_bp group_allocation Randomly Allocate to Groups (Vehicle vs. AUDA) baseline_bp->group_allocation treatment Administer AUDA or Vehicle (e.g., 2-4 weeks) group_allocation->treatment bp_monitoring Monitor Blood Pressure Throughout Treatment treatment->bp_monitoring final_measurements Final Blood Pressure and Tissue Collection bp_monitoring->final_measurements data_analysis Data Analysis final_measurements->data_analysis end End data_analysis->end

Caption: Typical workflow for an in vivo AUDA hypertension study.

Troubleshooting and Considerations

  • AUDA Solubility: Ensure AUDA is fully dissolved before administration. Incomplete dissolution can lead to inaccurate dosing and variable results.

  • Vehicle Control: Always include a vehicle-treated control group to account for any effects of the solvent or the administration procedure itself.

  • Animal Stress: Minimize stress during handling and blood pressure measurement, as stress can significantly impact blood pressure readings.

  • Pharmacokinetics: Consider the pharmacokinetic profile of AUDA when designing the dosing regimen to maintain effective concentrations over the desired period.

  • Off-Target Effects: While AUDA is a selective sEH inhibitor, it is good practice to be aware of any potential off-target effects reported in the literature.

Application Notes and Protocols for Cell-Based Assays with 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is a critical component in the metabolism of endogenous signaling lipids, specifically the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (DHETs).[1][2] By inhibiting sEH, AUDA effectively increases the bioavailability of EETs, making it a valuable tool for studying the physiological and pathological roles of these lipid mediators. Furthermore, AUDA has been shown to exert biological effects beyond sEH inhibition, including the modulation of key cellular processes such as proliferation and migration through pathways like mTOR signaling.[2][3]

These application notes provide detailed protocols for three key cell-based assays to investigate the effects of AUDA: a soluble epoxide hydrolase (sEH) activity assay, an MTT cell proliferation assay, and a Transwell cell migration assay.

Data Presentation

The following tables summarize the quantitative effects of AUDA on cell proliferation and migration in human aortic smooth muscle cells (HASMCs), as reported in the literature.

Table 1: Effect of AUDA on TNF-α-induced HASMC Proliferation (MTT Assay)

AUDA Concentration (µM)Inhibition of Proliferation (%)
0.5~15%
1~30%
2~50%
4~65%
8~75%

Data estimated from graphical representations in existing research publications.

Table 2: Effect of AUDA on TNF-α-induced HASMC Migration (Transwell Assay)

AUDA Concentration (µM)Inhibition of Migration (%)
2~40%
4~60%
8~78%

Data estimated from graphical representations in existing research publications.

Mandatory Visualizations

Signaling Pathway of AUDA in Human Aortic Smooth Muscle Cells

AUDA_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR TNF-α Receptor TNF-α->TNFR mTOR mTOR TNFR->mTOR Activates sEH Soluble Epoxide Hydrolase (sEH) AUDA AUDA AUDA->sEH Inhibits AUDA->mTOR Inhibits (Downregulates phosphorylation) Proliferation Cell Proliferation mTOR->Proliferation Promotes Migration Cell Migration mTOR->Migration Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HASMCs) start->cell_culture cell_seeding 2. Seed Cells in Multi-well Plate cell_culture->cell_seeding treatment 3. Treat Cells with AUDA at various concentrations cell_seeding->treatment incubation 4. Incubate for a Defined Period treatment->incubation assay 5. Perform Specific Assay (sEH, MTT, or Transwell) incubation->assay data_acquisition 6. Data Acquisition (e.g., Fluorescence or Absorbance Reading) assay->data_acquisition analysis 7. Data Analysis data_acquisition->analysis end End analysis->end

References

Application Note: Quantification of AUDA in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a potent soluble epoxide hydrolase (sEH) inhibitor, in plasma samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and an isotope-labeled internal standard (IS) for accurate quantification. The described method is highly selective and sensitive, making it suitable for pharmacokinetic and pharmacodynamic studies in drug development.

Introduction

AUDA is a widely studied inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, AUDA increases the bioavailability of EETs, which have demonstrated beneficial effects in various disease models, including hypertension, inflammation, and cardiovascular disease. Accurate quantification of AUDA in biological matrices is crucial for understanding its pharmacokinetic profile and for elucidating its mechanism of action in preclinical and clinical research. This document provides a detailed protocol for the analysis of AUDA in plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • AUDA analytical standard (≥98% purity)

  • AUDA-d11 internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • Oasis HLB SPE cartridges

Instrumentation
  • A sensitive triple quadrupole mass spectrometer

  • A high-performance liquid chromatography (HPLC) system

  • A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of AUDA from plasma.

  • Pre-treatment: Thaw plasma samples at room temperature. Spike 100 µL of plasma with 10 µL of the internal standard working solution (AUDA-d11, 100 ng/mL in methanol).

  • Acidification: Add 200 µL of 4% phosphoric acid in water to the plasma sample and vortex for 10 seconds.

  • SPE Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25% methanol in water.

  • Elution: Elute AUDA and the IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (AUDA)421.3 > 222.2
MRM Transition (IS)432.3 > 222.2
Collision Energy (AUDA)25 eV
Collision Energy (IS)25 eV
Ion Source Temperature500°C
IonSpray Voltage5500 V

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ0.5 ng/mL
Precision & Accuracy
LLOQ (n=6)CV < 15%, Accuracy within ±15%
LQC (1.5 ng/mL, n=6)CV < 10%, Accuracy within ±10%
MQC (75 ng/mL, n=6)CV < 10%, Accuracy within ±10%
HQC (400 ng/mL, n=6)CV < 10%, Accuracy within ±10%
Recovery & Matrix Effect
Extraction Recovery (mean)> 85%
Matrix Effect (mean)90 - 110%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) spike Spike with IS (AUDA-d11) plasma->spike acidify Acidify with 4% H3PO4 spike->acidify load Load onto SPE Cartridge acidify->load wash Wash (25% Methanol) load->wash elute Elute (Acetonitrile) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for AUDA quantification in plasma.

signaling_pathway cluster_pathway EET Metabolism and sEH Inhibition AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolized by EETs EETs (Epoxyeicosatrienoic Acids) (Vasodilation, Anti-inflammatory) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Degraded by DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibits

Caption: AUDA inhibits sEH, preventing EET degradation.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of AUDA in plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high throughput and selectivity. This method is well-suited for supporting pharmacokinetic and pharmacodynamic assessments of AUDA in drug development programs.

Application Notes and Protocols for the Long-Term Stability of AUDA in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUDA, a potent and selective inhibitor of soluble epoxide hydrolase (sEH), is a valuable tool in preclinical research for studying inflammation, hypertension, and pain. As with many small molecules, AUDA is frequently dissolved in dimethyl sulfoxide (DMSO) to create concentrated stock solutions for in vitro and in vivo experiments. The integrity of these stock solutions is paramount for ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive guide to understanding and evaluating the long-term stability of AUDA in DMSO, including recommended storage conditions and detailed protocols for stability assessment.

Proper storage of AUDA in DMSO is critical to prevent degradation, which can lead to a decrease in the effective concentration of the active compound and the potential for confounding effects from degradation products. These application notes offer a framework for establishing appropriate storage and handling procedures in a laboratory setting.

Recommended Storage of AUDA Stock Solutions

Based on available data from commercial suppliers, the following storage conditions are recommended for AUDA. Adherence to these guidelines is crucial for maintaining the integrity of the compound.

Storage FormatTemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsProtect from moisture.
DMSO Stock Solution -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Important Considerations:

  • DMSO Quality: Use only fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed moisture can reduce the solubility and potentially impact the stability of AUDA.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions should be avoided as this can accelerate degradation. It is highly recommended to aliquot the stock solution into single-use volumes.[1]

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting a long-term stability study of AUDA in DMSO.

G prep Prepare fresh AUDA in DMSO stock solution aliquot Aliquot into multiple cryovials prep->aliquot store Store aliquots at different temperatures (e.g., RT, 4°C, -20°C, -80°C) aliquot->store timepoints Define stability testing time points (e.g., T=0, 1, 3, 6, 12 months) analysis At each time point, analyze an aliquot using a stability-indicating HPLC method timepoints->analysis data Quantify remaining AUDA and detect any degradation products analysis->data results Compare results to T=0 to determine percent degradation data->results

Caption: Workflow for assessing the long-term stability of AUDA in DMSO.

Protocol 1: Long-Term Stability Study of AUDA in DMSO

This protocol describes a systematic study to determine the stability of AUDA in DMSO over time at various storage temperatures.

1. Materials and Reagents

  • AUDA (solid powder)

  • Anhydrous, high-purity DMSO

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • HPLC system with UV detector (or PDA/MS detector)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Preparation of AUDA Stock Solution

  • Accurately weigh a sufficient amount of AUDA powder.

  • Dissolve the AUDA in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing or sonication. This will be your T=0 sample.

  • Immediately aliquot the stock solution into multiple, small-volume, light-protective tubes (e.g., amber microcentrifuge tubes or cryovials).

3. Storage Conditions and Time Points

  • Label the aliquots clearly with the compound name, concentration, date, and storage temperature.

  • Store the aliquots at the following temperatures:

    • Room temperature (~25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

    • Deep-frozen (-80°C)

  • Define the time points for analysis, for example: 0, 1, 3, 6, and 12 months.

4. HPLC Analysis

  • At each time point, retrieve one aliquot from each storage temperature.

  • Allow the frozen samples to thaw completely at room temperature.

  • Prepare a working solution by diluting the stock solution to a final concentration of 100 µM in the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2 for method development).

  • The T=0 sample should be analyzed at the beginning of the study to serve as the baseline.

5. Data Analysis

  • Integrate the peak area of the AUDA peak in the chromatograms.

  • Calculate the percentage of AUDA remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the intact drug from any potential degradation products. Forced degradation studies are used to generate these products and validate the method's specificity.

1. Forced Degradation Study

  • Prepare several aliquots of the AUDA stock solution in DMSO.

  • Expose the aliquots to the following stress conditions to induce degradation:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Incubate at 80°C for 48 hours (in a sealed vial).

    • Photolytic Stress: Expose to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • After exposure, neutralize the acidic and basic samples.

  • Dilute all stressed samples to the working concentration for HPLC analysis.

2. HPLC Method Parameters (Suggested Starting Conditions)

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal absorbance (e.g., 210-400 nm with a PDA detector) and select a wavelength with good response for AUDA.

  • Injection Volume: 10 µL

3. Method Validation

  • Analyze the forced degradation samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the intact AUDA peak.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

AUDA's Mechanism of Action: A Simplified Signaling Pathway

AUDA exerts its biological effects by inhibiting soluble epoxide hydrolase (sEH), which in turn increases the bioavailability of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).

G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Metabolism AntiInflammation Anti-inflammation Vasodilation EETs->AntiInflammation Promotes DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Inactive Metabolites Inflammation Inflammation Vasoconstriction DHETs->Inflammation Less Biologically Active AUDA AUDA AUDA->sEH Inhibition

Caption: Simplified pathway showing AUDA's inhibition of sEH.

By following these protocols, researchers can confidently prepare, store, and utilize AUDA stock solutions, ensuring the reliability and validity of their experimental data.

References

Application Notes and Protocols for Chronic Administration of AUDA in Drinking Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUDA (12-(1-adamantane-ureido)dodecanoic acid) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH increases the bioavailability of endogenous epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and analgesic properties. Chronic administration of AUDA in preclinical animal models is crucial for investigating its therapeutic potential in a variety of diseases, including hypertension, cardiovascular disease, and inflammatory disorders. Administration via drinking water is a non-invasive and effective method for long-term studies, reducing animal stress and handling.

These application notes provide detailed protocols for the preparation and administration of AUDA in drinking water for chronic studies, a summary of quantitative data from relevant studies, and a visualization of the key signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from studies involving the chronic administration of AUDA and other sEH inhibitors in drinking water.

Table 1: Chronic Administration of sEH Inhibitors in Drinking Water - Hypertension Models

CompoundAnimal ModelConcentration in WaterDurationKey Quantitative Outcomes
AUDA Angiotensin II-infused rats25 mg/L2 weeksAttenuated the elevation in blood pressure.
AUDA Angiotensin II-infused rats on a high-salt diet25 mg/L2 weeksDecreased mean arterial pressure.
t-AUCBSpontaneously Hypertensive Rats (SHR)10 mg/L8 weeksSignificantly lowered systolic blood pressure.
c-AUCBCyp1a1-Ren-2 transgenic rats26 mg/L11 daysAttenuated the development of malignant hypertension.

Table 2: Chronic Administration of sEH Inhibitors in Drinking Water - Inflammation Models

CompoundAnimal ModelConcentration in WaterDurationKey Quantitative Outcomes
t-AUCBLipopolysaccharide (LPS)-treated miceNot specified in drinking water, but oral administration showed efficacyN/AReversed the decrease in the plasma ratio of lipid epoxides to diols.
AUDA-butyl esterLipopolysaccharide (LPS)-treated miceNot specified in drinking water, but oral administration was used for comparisonN/ALess potent than t-AUCB in an inflammatory model.

Experimental Protocols

Protocol 1: Preparation of AUDA-Supplemented Drinking Water

Materials:

  • AUDA (12-(1-adamantane-ureido)dodecanoic acid)

  • Solubilizing agent (e.g., 2-hydroxypropyl-β-cyclodextrin or PEG 400)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Sterile, light-protected water bottles

  • pH meter

  • Analytical balance

  • Filtration apparatus (0.22 µm filter)

Procedure:

  • Determine the Target Concentration: Based on previous studies and experimental goals, determine the final concentration of AUDA in the drinking water (e.g., 25 mg/L).

  • Solubilization of AUDA: Due to the poor water solubility of AUDA, a solubilizing agent is recommended to ensure a homogenous and stable solution.

    • Using Cyclodextrin:

      • Prepare a stock solution of the cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in purified water. The molar ratio of cyclodextrin to AUDA should be optimized, but a starting point of 2:1 to 5:1 can be used.

      • Slowly add the AUDA powder to the cyclodextrin solution while stirring continuously.

      • Stir the mixture at room temperature for several hours, or until the AUDA is completely dissolved. Gentle heating (e.g., to 40°C) may aid dissolution but should be used with caution to avoid degradation.

    • Using PEG 400:

      • Dissolve the AUDA in a small volume of PEG 400.

      • Slowly add this mixture to the bulk of the purified water while stirring vigorously to ensure proper dispersion.

  • Preparation of the Final Solution:

    • Once the AUDA is fully dissolved, add the concentrated solution to the final volume of sterile, purified water in a light-protected container.

    • Stir the final solution for at least 30 minutes to ensure homogeneity.

  • Sterile Filtration: Filter the final AUDA-supplemented drinking water through a 0.22 µm filter to ensure sterility.

  • Quality Control:

    • Measure the pH of the final solution and adjust if necessary.

    • It is highly recommended to verify the concentration of AUDA in the final solution using an appropriate analytical method (e.g., HPLC).

    • Assess the stability of the solution by measuring the AUDA concentration at various time points under storage conditions.

  • Storage: Store the prepared solution in sterile, light-protected water bottles at 4°C. The stability of the solution should be determined, but it is good practice to prepare fresh solutions at least weekly.

Protocol 2: Chronic Administration of AUDA in Drinking Water to Rodents

Materials:

  • Experimental animals (e.g., mice or rats)

  • Cages with appropriate bedding and enrichment

  • Calibrated drinking bottles (light-protected)

  • AUDA-supplemented drinking water

  • Control drinking water (with the same vehicle/solubilizing agent as the AUDA solution)

  • Animal scale

Procedure:

  • Acclimation: Acclimate the animals to the housing conditions and handling for at least one week prior to the start of the study.

  • Baseline Measurements: Record the baseline body weight and water consumption of each animal for several days before starting the treatment. This will help in calculating the actual dose of AUDA consumed.

  • Randomization: Randomly assign animals to the control and treatment groups.

  • Administration:

    • Provide the animals with ad libitum access to either the control or AUDA-supplemented drinking water.

    • Use light-protected water bottles to prevent potential degradation of AUDA.

    • Replace the drinking water with a freshly prepared solution at a frequency determined by the stability of the solution (e.g., every 2-3 days).

  • Monitoring:

    • Measure and record the volume of water consumed per cage daily or every few days to estimate the average daily dose of AUDA per animal.

    • Monitor the body weight of the animals regularly (e.g., weekly).

    • Observe the animals daily for any signs of toxicity or adverse effects.

  • Data Collection: At the end of the study period, collect relevant biological samples for analysis (e.g., blood, tissues) to assess the pharmacological effects of AUDA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by AUDA and a typical experimental workflow for a chronic study.

sEH_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic Acid->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Signaling_Pathways Downstream Signaling Pathways (e.g., NF-κB, Smad3, p38) EETs->Signaling_Pathways Activation DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Metabolism AUDA AUDA AUDA->sEH Inhibition

Caption: sEH signaling pathway and the inhibitory action of AUDA.

Chronic_AUDA_Workflow start Start of Study acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Measurements (Body Weight, Water Intake) acclimation->baseline randomization Randomization into Control and AUDA Groups baseline->randomization administration Chronic Administration (ad libitum in drinking water) randomization->administration preparation Preparation of AUDA-supplemented Drinking Water preparation->administration monitoring Regular Monitoring (Water Intake, Body Weight, Health) administration->monitoring monitoring->administration data_collection Data and Sample Collection (e.g., Blood Pressure, Biomarkers) monitoring->data_collection analysis Data Analysis and Interpretation data_collection->analysis end_study End of Study analysis->end_study

Caption: Experimental workflow for chronic AUDA administration.

Measuring Soluble Epoxide Hydrolase (sEH) Inhibition in Tissues Following AUDA Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH reduces the beneficial effects of these epoxides. Inhibition of sEH is therefore a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and cardiovascular diseases.

12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) is a potent and widely used inhibitor of sEH. Assessing the efficacy of AUDA and other sEH inhibitors in preclinical models requires robust methods to measure the extent of enzyme inhibition in target tissues. This document provides detailed application notes and protocols for the determination of sEH inhibition in tissues following AUDA treatment, focusing on two key methodologies: a direct measurement of sEH activity in tissue homogenates and a mass spectrometry-based quantification of sEH metabolites.

Principles of Measurement

Two primary approaches are presented to quantify sEH inhibition in tissues:

  • sEH Activity Assay: This method directly measures the enzymatic activity of sEH in a tissue homogenate using a fluorogenic substrate. The rate of fluorescence increase is proportional to the sEH activity. By comparing the activity in tissues from AUDA-treated animals to that of vehicle-treated controls, the percentage of inhibition can be calculated. To ensure specificity, a known sEH inhibitor is used to distinguish sEH-specific activity from that of other esterases.

  • LC-MS/MS Analysis of EETs and DHETs: This method provides a physiological measure of sEH inhibition by quantifying the endogenous substrates (EETs) and products (DHETs) of the enzyme. Effective sEH inhibition in vivo will lead to an increase in the tissue concentration of EETs and a decrease in the concentration of DHETs, resulting in an elevated EET/DHET ratio. This analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

Data Presentation

The following tables provide a structured overview of the key quantitative parameters and expected outcomes for the described experimental protocols.

Table 1: sEH Activity Assay Parameters

ParameterValue
SubstrateCyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC)
Excitation Wavelength330 nm
Emission Wavelength465 nm
Tissue Homogenate Protein Conc.10-50 µ g/well
Substrate Concentration5-10 µM
Positive Control InhibitorAUDA or other validated sEH inhibitor
Incubation Temperature37°C
Incubation Time15-30 minutes

Table 2: Expected Baseline sEH Activity in Mouse Tissues

TissueSpecific Activity (nmol/min/mg protein)
Liver10 - 25
Kidney5 - 15
Heart1 - 5
Brain0.5 - 2

Note: These values are approximate and can vary based on animal strain, age, and assay conditions.

Table 3: LC-MS/MS Parameters for EET and DHET Analysis

ParameterSpecification
Ionization ModeNegative Electrospray Ionization (ESI-)
Analysis ModeMultiple Reaction Monitoring (MRM)
LC ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Internal StandardsDeuterated EET and DHET analogs (e.g., d11-14,15-EET, d11-14,15-DHET)

Table 4: Example MRM Transitions for Human EETs and DHETs

AnalytePrecursor Ion (m/z)Product Ion (m/z)
14,15-EET319.2219.2
11,12-EET319.2199.2
8,9-EET319.2167.2
5,6-EET319.2153.2
14,15-DHET337.2221.2
11,12-DHET337.2211.2
8,9-DHET337.2169.2
5,6-DHET337.2155.2

Experimental Protocols

Protocol 1: sEH Activity Assay in Tissue Homogenates

This protocol details the measurement of sEH activity using a fluorometric substrate.

1. Materials and Reagents:

  • Tissue of interest (e.g., liver, kidney, heart)

  • Phosphate buffered saline (PBS), pH 7.4

  • Homogenization Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 1 mM EDTA and a protease inhibitor cocktail.

  • BCA Protein Assay Kit

  • sEH fluorescent substrate (e.g., CMNPC)

  • sEH inhibitor for control (e.g., AUDA)

  • 96-well black microplate

  • Fluorometric plate reader

2. Procedure:

  • Tissue Homogenization:

    • Excise tissue and immediately place in ice-cold PBS to wash away excess blood.

    • Blot the tissue dry and weigh it.

    • Add 5 volumes of ice-cold Homogenization Buffer (e.g., 500 µL for 100 mg of tissue).

    • Homogenize the tissue on ice using a Dounce homogenizer or a bead beater until a uniform suspension is achieved.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic fraction) and keep it on ice.

  • Protein Concentration Measurement:

    • Determine the total protein concentration of the tissue supernatant using a BCA protein assay kit according to the manufacturer's instructions.

    • Dilute the supernatant with Homogenization Buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • sEH Activity Measurement:

    • Prepare the following in a 96-well black microplate:

      • Sample Wells: 10-50 µg of tissue homogenate protein, Homogenization Buffer to a final volume of 90 µL.

      • Inhibitor Control Wells: 10-50 µg of tissue homogenate protein, sEH inhibitor (e.g., 1 µM AUDA), Homogenization Buffer to a final volume of 90 µL.

      • Blank Wells: 90 µL of Homogenization Buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the sEH fluorescent substrate (final concentration 5-10 µM) to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) kinetically every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from the sample and inhibitor control wells.

    • The sEH-specific activity is the difference between the rate in the absence and presence of the sEH inhibitor.

    • Calculate the percent inhibition in AUDA-treated tissues relative to vehicle-treated tissues.

Protocol 2: LC-MS/MS Analysis of EETs and DHETs in Tissues

This protocol outlines the extraction and quantification of sEH metabolites from tissue samples.

1. Materials and Reagents:

  • Tissue of interest (e.g., liver, kidney)

  • Internal Standards (deuterated EETs and DHETs)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Hexane

  • Ethyl Acetate

  • Formic Acid

  • Solid-Phase Extraction (SPE) C18 cartridges

  • LC-MS/MS system

2. Procedure:

  • Tissue Homogenization and Extraction:

    • Homogenize the weighed tissue (50-100 mg) in 1 mL of ice-cold PBS.

    • Spike the homogenate with a known amount of the internal standard mixture.

    • Add 2 mL of ACN, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 2 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of MeOH/water (50:50, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Perform a gradient elution using mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: 30-95% B

      • 15-18 min: 95% B

      • 18-20 min: 30% B

    • Detect the analytes using an MS/MS system operating in negative ESI mode and MRM. Use the appropriate MRM transitions for each analyte and internal standard (see Table 4 for examples).

  • Data Analysis:

    • Quantify the concentration of each EET and DHET regioisomer by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

    • Calculate the EET/DHET ratio for each regioisomer.

    • Compare the EET/DHET ratios between AUDA-treated and vehicle-treated groups to determine the in vivo sEH inhibition.

Visualizations

Signaling Pathway of sEH Metabolism

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs EETs (Epoxyeicosatrienoic Acids) (Vasodilatory, Anti-inflammatory) CYP_Epoxygenase->EETs Metabolism sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs Hydrolysis AUDA AUDA AUDA->sEH Inhibition

Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH to DHETs, with the inhibitory action of AUDA on sEH.

Experimental Workflow for sEH Activity Assay

sEH_Activity_Workflow cluster_sample_prep Sample Preparation cluster_assay sEH Activity Assay cluster_analysis Data Analysis Tissue_Collection 1. Tissue Collection (AUDA or Vehicle Treated) Homogenization 2. Homogenization in Buffer Tissue_Collection->Homogenization Centrifugation 3. Centrifugation (10,000 x g) Homogenization->Centrifugation Supernatant 4. Collect Supernatant (Cytosolic Fraction) Centrifugation->Supernatant Protein_Assay 5. Protein Quantification Supernatant->Protein_Assay Plate_Setup 6. Plate Setup (Tissue Lysate +/- Inhibitor) Protein_Assay->Plate_Setup Substrate_Addition 7. Add Fluorescent Substrate Plate_Setup->Substrate_Addition Kinetic_Read 8. Kinetic Fluorescent Reading Substrate_Addition->Kinetic_Read Calculate_Rate 9. Calculate Reaction Rate Kinetic_Read->Calculate_Rate Determine_Inhibition 10. Determine % Inhibition Calculate_Rate->Determine_Inhibition

Caption: Step-by-step experimental workflow for the fluorometric sEH activity assay in tissue homogenates.

Logical Relationship of AUDA Treatment and Measurement

Logical_Relationship AUDA_Treatment In Vivo AUDA Treatment sEH_Inhibition sEH Inhibition in Tissue AUDA_Treatment->sEH_Inhibition Metabolite_Shift Altered EET/DHET Ratio (Increased EETs, Decreased DHETs) sEH_Inhibition->Metabolite_Shift Reduced_Activity Decreased sEH Activity in Homogenate sEH_Inhibition->Reduced_Activity LCMS_Measurement Measurement by LC-MS/MS Metabolite_Shift->LCMS_Measurement Fluorescence_Assay Measurement by Fluorescence Assay Reduced_Activity->Fluorescence_Assay

Caption: Logical flow from in vivo AUDA treatment to the measurable outcomes of altered metabolite ratios and reduced enzymatic activity.

Application Notes and Protocols for AUDA Delivery in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) is a potent and widely studied inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, AUDA prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[1] This mechanism of action makes AUDA a promising therapeutic candidate for a range of diseases, including hypertension, inflammation, and kidney disease.[1][2][3] Effective delivery of AUDA in preclinical animal models is crucial for evaluating its therapeutic potential and understanding its pharmacokinetic and pharmacodynamic profiles.

These application notes provide detailed protocols for the preparation and administration of AUDA in common preclinical research settings. The information is compiled from peer-reviewed literature and supplier recommendations to assist researchers in designing and executing robust in vivo studies.

Signaling Pathway of AUDA Action

AUDA's therapeutic effects are primarily mediated through the inhibition of soluble epoxide hydrolase (sEH). This inhibition leads to an increase in the bioavailability of epoxyeicosatrienoic acids (EETs). EETs, in turn, exert their anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. EETs can prevent the degradation of IκB (inhibitor of kappa B), which otherwise holds NF-κB inactive in the cytoplasm. By stabilizing IκB, EETs prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1] Additionally, AUDA has been shown to downregulate the Smad3 and p38 signaling pathways, which are involved in fibrosis and inflammation.[4]

Caption: Mechanism of AUDA via sEH inhibition and downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for AUDA in preclinical models. It is important to note that the pharmacokinetic parameters of AUDA can be influenced by the formulation and the animal species.

Table 1: Pharmacokinetic Parameters of AUDA in Rodents

SpeciesAdministration RouteDoseCmaxTmaxAUCOral Bioavailability (%)Reference
MouseOral (AUDA-butyl ester)10 mg/kg----[2]
RatIntravenous-----[5]
RatOral---<1.6% (at 100-2000 mg/kg)[5]
DogOral100 mg/kg---11.2%[5]

Note: Comprehensive pharmacokinetic data for AUDA is limited in publicly available literature. The butyl ester of AUDA is often used for oral administration to improve bioavailability.[2]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of AUDA in a Rat Model of Inflammation

This protocol is adapted from a study investigating the effect of AUDA on lipopolysaccharide (LPS)-induced fever in rats.[1]

1. Materials:

  • AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile syringes and needles (23-25 gauge for rats)

  • Male Wistar rats (or other appropriate strain)

2. Preparation of AUDA Formulation: This protocol is based on supplier recommendations for preparing a suspended solution suitable for intraperitoneal injection.[6]

  • Prepare a stock solution of AUDA in DMSO (e.g., 20.8 mg/mL).
  • For a 1 mL working solution, take 100 µL of the AUDA stock solution.
  • Add 400 µL of PEG300 and mix thoroughly.
  • Add 50 µL of Tween-80 and mix until a homogenous suspension is formed.
  • Add 450 µL of saline to reach the final volume of 1 mL.
  • The final concentration of this formulation will be 2.08 mg/mL. Adjust the initial stock concentration as needed for the desired final dose. The mixed solution should be used immediately.[6]

3. Administration Protocol:

  • Acclimatize animals to handling and experimental conditions.
  • Induce inflammation using an appropriate agent (e.g., intraperitoneal injection of lipopolysaccharide [LPS]).
  • Administer AUDA at a dose of 10 mg/kg via intraperitoneal injection.[1]
  • The injection should be made into the lower right quadrant of the abdomen to avoid injury to internal organs.
  • A control group should receive a vehicle-only injection (the same formulation without AUDA).
  • Monitor animals for the desired experimental endpoints (e.g., body temperature, inflammatory markers in blood or tissue).

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimatization [label="Animal\nAcclimatization"]; inflammation [label="Induce Inflammation\n(e.g., LPS injection)"]; treatment [label="Administer AUDA (IP)\n(10 mg/kg)"]; control [label="Administer Vehicle (IP)"]; monitoring [label="Monitor Endpoints\n(e.g., Temperature, Biomarkers)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> acclimatization; acclimatization -> inflammation; inflammation -> treatment; inflammation -> control; treatment -> monitoring; control -> monitoring; monitoring -> end; }

Caption: Workflow for IP administration of AUDA in an inflammation model.

Protocol 2: Oral Administration of AUDA in Drinking Water for a Rat Model of Hypertension

This protocol is based on a study investigating the effects of AUDA in stroke-prone spontaneously hypertensive rats (SHRSP).[3][7]

1. Materials:

  • AUDA

  • Drinking water

  • Stroke-prone spontaneously hypertensive rats (SHRSP) or another suitable hypertensive model.

  • Calibrated water bottles

2. Preparation of AUDA-Containing Drinking Water:

  • Determine the target daily dose of AUDA. In the cited study, AUDA was administered to achieve a dose of approximately 15 mg/L in the drinking water.
  • Calculate the amount of AUDA needed based on the average daily water consumption of the rats.
  • Dissolve the calculated amount of AUDA in the total volume of drinking water to be provided for a specific period (e.g., 24 hours). The solubility of AUDA in water is low, so a co-solvent or a specific salt form might be necessary for complete dissolution. The original study does not specify the exact formulation method.
  • Prepare fresh AUDA-containing drinking water regularly to ensure stability and accurate dosing.

3. Administration Protocol:

  • House rats individually to accurately measure water intake and drug consumption.
  • Provide the AUDA-containing water as the sole source of drinking water.
  • A control group should receive regular drinking water.
  • Measure water consumption daily to monitor the actual dose of AUDA ingested by each animal.
  • Monitor blood pressure and other relevant cardiovascular parameters throughout the study period. In the cited study, treatment started at 7 weeks of age and continued for the duration of the experiment.[7]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; housing [label="Individual Animal\nHousing"]; treatment [label="Provide AUDA in\nDrinking Water"]; control [label="Provide Regular\nDrinking Water"]; monitoring [label="Daily Monitoring\n(Water Intake, Dose)"]; bp_measurement [label="Regular Blood Pressure\nMeasurement"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> housing; housing -> treatment; housing -> control; treatment -> monitoring; control -> monitoring; monitoring -> bp_measurement; bp_measurement -> end; }

Caption: Workflow for oral administration of AUDA via drinking water.

Conclusion

The successful delivery of AUDA in preclinical models is a critical step in the evaluation of its therapeutic potential. The protocols outlined above for intraperitoneal and oral administration provide a starting point for in vivo studies. Researchers should carefully consider the specific aims of their study, the animal model being used, and the physicochemical properties of AUDA when selecting and optimizing a delivery method. Further investigation into formulations that enhance the oral bioavailability of AUDA is warranted to facilitate its clinical translation.

References

Troubleshooting & Optimization

Troubleshooting AUDA Solubility in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my AUDA not dissolving in aqueous buffers like PBS?

A1: AUDA is a lipophilic molecule with inherently low solubility in aqueous solutions. Its long dodecanoic acid chain and adamantanyl group contribute to its hydrophobicity, leading to difficulties in dissolving it directly in water or saline buffers. To achieve a desired concentration for your experiments, a co-solvent or a specific formulation strategy is typically required.

Q2: What are the recommended solvents for preparing a stock solution of AUDA?

A2: For preparing a concentrated stock solution, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. AUDA exhibits significantly higher solubility in these solvents compared to aqueous buffers. It is common practice to prepare a high-concentration stock solution (e.g., 10-100 mM) in one of these solvents and then dilute it to the final working concentration in your aqueous experimental medium.[1]

Q3: My AUDA precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the hydrophobic compound dissolved. Here are several troubleshooting steps:

  • Increase the final solvent concentration: If your experimental system allows, slightly increasing the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO) might help maintain solubility. However, always perform a vehicle control to ensure the solvent itself does not affect your experimental results.

  • Use a pre-warmed medium: Gently warming your cell culture medium or buffer to 37°C before adding the AUDA stock solution can sometimes improve solubility.

  • Add the stock solution dropwise while vortexing: Instead of pipetting the entire volume of the stock solution at once, add it slowly to the aqueous medium while gently vortexing or stirring. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.

  • Consider alternative formulation strategies: For sensitive applications or in vivo studies where organic solvents are a concern, consider using formulations with solubility enhancers like cyclodextrins.

Q4: Can I use sonication to help dissolve my AUDA?

A4: Yes, brief sonication in a water bath can be a useful technique to aid in the dissolution of AUDA, especially when preparing stock solutions or if you observe fine precipitates after dilution. However, use caution to avoid overheating the solution, which could potentially degrade the compound.

Q5: How should I store my AUDA stock solution?

A5: AUDA stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C for long-term stability.[1] When stored properly, these solutions are typically stable for several months. Before use, allow the stock solution to thaw completely and come to room temperature, and vortex gently to ensure it is homogeneous.

Quantitative Solubility Data

The following table summarizes the approximate solubility of AUDA in various solvents. Please note that these values can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent/VehicleApproximate SolubilityNotes
WaterInsoluble
Phosphate Buffered Saline (PBS), pH 7.4Very Low
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLA common solvent for preparing concentrated stock solutions.
Ethanol≥ 25 mg/mLAn alternative to DMSO for stock solutions.
10% DMSO in PBS~0.1 mg/mLIllustrates the significant drop in solubility upon dilution.
2-Hydroxypropyl-β-cyclodextrin (HPβCD)Formulation dependentCan significantly improve aqueous solubility for in vivo use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM AUDA Stock Solution in DMSO

Materials:

  • AUDA (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the mass of AUDA required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of AUDA ≈ 420.6 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 4.206 mg of AUDA.

  • Weigh the calculated amount of AUDA powder and transfer it to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the AUDA is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparing a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM AUDA stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of AUDA required for your experiment (e.g., 10 µM).

  • Calculate the volume of the 10 mM AUDA stock solution needed to achieve the final concentration in your desired volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.

  • In a sterile tube, add the desired volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the AUDA stock solution dropwise.

  • Continue to vortex for another 10-15 seconds to ensure thorough mixing.

  • Use the freshly prepared working solution immediately for your cell culture experiments.

Visualizing Key Concepts

AUDA_Solubility_Workflow cluster_start cluster_dissolution Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Weigh AUDA Powder dissolve Add Organic Solvent (e.g., DMSO, Ethanol) start->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex stock High-Concentration Stock Solution vortex->stock dilute Dilute into Aqueous Buffer/Medium stock->dilute precipitate Precipitation? dilute->precipitate working Final Working Solution precipitate->working No troubleshoot Increase Co-solvent % Warm Medium Add Dropwise precipitate->troubleshoot Yes troubleshoot->dilute

Caption: A workflow diagram for dissolving AUDA.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vasodilation Vasodilation, Anti-inflammatory EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Proinflammatory Pro-inflammatory, Vasoconstriction DHETs->Proinflammatory AUDA AUDA AUDA->sEH

Caption: The sEH inhibition pathway by AUDA.

References

Technical Support Center: Optimizing AUDA Concentration for Maximum sEH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), a potent soluble epoxide hydrolase (sEH) inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of AUDA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AUDA and how does it inhibit sEH?

AUDA is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). It functions by binding to the active site of the sEH enzyme, preventing the hydrolysis of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By stabilizing EETs, AUDA enhances their beneficial effects.

Q2: What is the optimal concentration of AUDA to use in my experiment?

The optimal concentration of AUDA depends on the specific experimental system, including the cell type, tissue, and the species from which the sEH enzyme is derived. As a starting point, refer to the IC50 values in the data table below. For cell-based assays, a common starting range is 0.1 to 10 µM. It is recommended to perform a dose-response curve to determine the most effective concentration for your specific model.

Q3: How should I dissolve and store AUDA?

AUDA is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 78 mg/mL (198.68 mM).[1] For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one year or -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles. For aqueous working solutions, further dilution in culture medium or buffer is necessary. Due to its low aqueous solubility, ensure thorough mixing.

Q4: What are the known signaling pathways affected by AUDA-mediated sEH inhibition?

AUDA-mediated sEH inhibition has been shown to downregulate the Smad3 and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2] Inhibition of sEH leads to an accumulation of EETs, which can then influence downstream signaling cascades involved in inflammation and fibrosis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no sEH inhibition observed - Incorrect AUDA concentration: The concentration may be too low for the specific experimental system. - Degraded AUDA: Improper storage or multiple freeze-thaw cycles of the stock solution. - High cell density: A high number of cells can metabolize the compound quickly. - Assay interference: Components in the cell culture media or lysis buffer may interfere with the assay.- Perform a dose-response experiment to determine the optimal concentration. - Prepare fresh dilutions from a properly stored stock solution. - Optimize cell seeding density. - Use a validated sEH assay kit and follow the manufacturer's protocol regarding compatible reagents.
Precipitation of AUDA in aqueous solution - Low aqueous solubility: AUDA has limited solubility in aqueous buffers and media. - High final concentration: The desired final concentration may exceed its solubility limit in the working solution.- Ensure the final DMSO concentration in the working solution is low (typically <0.5%) and consistent across all conditions, including vehicle controls. - Prepare fresh dilutions immediately before use and vortex thoroughly. - Consider using a carrier protein like bovine serum albumin (BSA) in the buffer to improve solubility.
Inconsistent results between experiments - Variability in cell passage number: Different passage numbers can lead to changes in cellular responses. - Inconsistent incubation times: Variations in the duration of AUDA treatment. - Pipetting errors: Inaccurate dilutions or additions of reagents.- Use cells within a consistent and narrow range of passage numbers. - Strictly adhere to the planned incubation times for all experiments. - Calibrate pipettes regularly and use proper pipetting techniques.
Observed cytotoxicity - High AUDA concentration: Excessive concentrations of AUDA may be toxic to certain cell types. - High DMSO concentration: The vehicle (DMSO) can be toxic at higher concentrations.- Determine the cytotoxic threshold of AUDA for your specific cells using a viability assay (e.g., MTT or trypan blue exclusion). - Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%).

Data Presentation

Table 1: IC50 Values of AUDA for sEH Inhibition

Enzyme SourceIC50 ValueReference
Human sEH69 nM[1][2]
Mouse sEH18 nM[1][2]
Recombinant sEH2.0 ± 0.2 nM[3]

Experimental Protocols

In Vitro sEH Inhibition Assay using a Fluorescent Substrate

This protocol is a general guideline based on commercially available sEH assay kits. It is recommended to refer to the specific kit's manual for detailed instructions.

Materials:

  • AUDA stock solution (in DMSO)

  • sEH enzyme (recombinant or from cell/tissue lysate)

  • Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare AUDA dilutions: Serially dilute the AUDA stock solution in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

  • Prepare sEH enzyme: Dilute the sEH enzyme to the recommended concentration in cold assay buffer.

  • Assay setup: To the wells of the 96-well plate, add:

    • 20 µL of AUDA dilutions or vehicle control.

    • 160 µL of diluted sEH enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add 20 µL of the fluorescent sEH substrate to each well to start the reaction.

  • Measure fluorescence: Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 465 nm. Record readings every 1-2 minutes for 15-30 minutes.

  • Data analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each AUDA concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the AUDA concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Administration of AUDA in Rodents

Materials:

  • AUDA

  • Vehicle (e.g., corn oil, PEG400/water)

  • Syringes and needles appropriate for the chosen route of administration

Procedure:

  • Formulation: Prepare a homogenous suspension or solution of AUDA in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

  • Dosing: A typical dose for intraperitoneal (i.p.) injection in rodents is 10 mg/kg.[2] However, the optimal dose and route of administration (e.g., oral gavage, intravenous) should be determined based on the specific study design and pharmacokinetic properties.

  • Administration: Administer the prepared AUDA formulation to the animals.

  • Monitoring: Monitor the animals for any adverse effects.

  • Sample Collection: Collect plasma or tissue samples at appropriate time points to measure AUDA levels and assess sEH inhibition and downstream effects. For instance, plasma levels of AUDA have been measured at 5.0 ± 0.4 ng/mL after a period of treatment.[4]

Mandatory Visualizations

Signaling Pathways

sEH_p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 sEH sEH DHETs DHETs sEH->DHETs Hydrolyzes EETs EETs EETs->sEH EETs->ASK1 Inhibits AUDA AUDA AUDA->sEH Inhibits MKK3_6 MKK3/6 ASK1->MKK3_6 p38 MAPK p38 MAPK MKK3_6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Caption: AUDA inhibits sEH, increasing EETs which in turn inhibit ASK1, a key upstream kinase in the p38 MAPK signaling cascade, leading to reduced inflammatory gene expression.

sEH_Smad3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2_3 Smad2/3 TGF-β Receptor->Smad2_3 Phosphorylates sEH sEH DHETs DHETs sEH->DHETs Hydrolyzes EETs EETs EETs->sEH EETs->Smad2_3 Inhibits Phosphorylation AUDA AUDA AUDA->sEH Inhibits p-Smad2_3 p-Smad2/3 Smad2_3->p-Smad2_3 Smad4 Smad4 p-Smad2_3->Smad4 Smad Complex Smad Complex p-Smad2_3->Smad Complex Smad4->Smad Complex Fibrotic Gene Expression Fibrotic Gene Expression Smad Complex->Fibrotic Gene Expression

Caption: AUDA-mediated sEH inhibition increases EETs, which can suppress the phosphorylation of Smad2/3, thereby inhibiting the TGF-β/Smad3 signaling pathway and reducing fibrotic gene expression.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Prepare AUDA Stock Prepare AUDA Stock (in DMSO) Dose Response Perform Dose-Response (Incubate with AUDA) Prepare AUDA Stock->Dose Response Culture Cells Culture Cells or Prepare Tissue Lysate Culture Cells->Dose Response sEH Assay Perform sEH Inhibition Assay (Fluorescent Substrate) Dose Response->sEH Assay Measure Fluorescence Measure Fluorescence (Kinetic Reading) sEH Assay->Measure Fluorescence Calculate Inhibition Calculate % Inhibition Measure Fluorescence->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Caption: A typical experimental workflow for determining the IC50 of AUDA for sEH inhibition in vitro.

References

Technical Support Center: Overcoming Poor Bioavailability of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA). The focus is on addressing the challenges associated with its poor bioavailability for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of AUDA?

A1: The poor bioavailability of AUDA is primarily attributed to its physicochemical properties. It has a relatively high melting point and limited solubility in both aqueous and oil-based solvents.[1][2] These characteristics make it difficult to formulate for effective in vivo administration, often leading to poor absorption from the gastrointestinal tract.[1][2]

Q2: What are the recommended strategies to improve the bioavailability of AUDA?

A2: The most documented and effective strategy is the use of prodrugs, specifically ester derivatives of AUDA.[2] Esterification of the carboxylic acid group of AUDA has been shown to lower the melting point and increase solubility in oil-based vehicles, leading to improved oral bioavailability in animal models.[2] For instance, AUDA-butyl ester is a commonly used derivative with enhanced pharmacokinetic properties compared to the parent compound.[3][4]

Another approach is to optimize the formulation. This can involve the use of lipid-based vehicles such as corn oil or triolein, or the inclusion of solubilizing agents like (2-hydroxypropyl)-β-cyclodextrin.

Q3: Are there alternative soluble epoxide hydrolase (sEH) inhibitors with better pharmacokinetic profiles?

A3: Yes, newer generations of sEH inhibitors have been developed with improved pharmacokinetic properties compared to AUDA.[1][3][5][6] One such inhibitor is trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), which has demonstrated significantly higher oral bioavailability in mice.[1][3] For studies where the specific use of AUDA is not critical, exploring these newer inhibitors could be a viable alternative.

Troubleshooting Guides

Formulation and Administration Issues

Problem: Difficulty dissolving AUDA for oral administration.

  • Solution 1: Use an appropriate vehicle. Due to its lipophilic nature, AUDA is more readily soluble in oil-based vehicles. Corn oil and triolein are commonly used for oral gavage studies.[1]

  • Solution 2: Employ solubilizing agents. The use of cyclodextrins, such as 1.8% (2-hydroxypropyl)-β-cyclodextrin, can enhance the aqueous solubility of sEH inhibitors for administration.

  • Solution 3: Gentle heating and sonication. To aid dissolution, the vehicle containing AUDA can be gently warmed and sonicated. Ensure the temperature is not excessively high to prevent degradation.

  • Solution 4: Consider ester prodrugs. AUDA esters exhibit up to 5-fold better solubility in oil compared to the parent compound, making them easier to formulate.[2]

Problem: Animal distress or complications during oral gavage.

  • Solution 1: Proper gavage technique. Ensure the use of an appropriately sized, ball-tipped gavage needle to prevent esophageal trauma.[7][8] The animal must be properly restrained to ensure the head and neck are extended in a straight line.[7][8] Administer the formulation slowly to avoid regurgitation and aspiration.[9]

  • Solution 2: Limit administration volume. The volume administered by oral gavage should not exceed 10 mL/kg of the animal's body weight; smaller volumes (e.g., 5 mL/kg) are often recommended to minimize the risk of complications.[8][10]

  • Solution 3: Alternative administration method. For chronic studies, consider voluntary oral administration by incorporating the compound into a palatable jelly or other sweetened formulation. This can reduce the stress associated with repeated gavage.

Problem: Inconsistent results in in vivo efficacy studies.

  • Solution 1: Ensure complete dissolution. Incomplete dissolution of AUDA in the vehicle will lead to inaccurate dosing and variable absorption. Visually inspect the formulation for any particulate matter before administration.

  • Solution 2: Homogenize the formulation. If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a consistent dose.

  • Solution 3: Evaluate the pharmacokinetic profile. If possible, conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of your specific formulation in your animal model. This will help in designing an optimal dosing regimen. Newer sEH inhibitors often exhibit more favorable and consistent pharmacokinetic profiles.[1][3][6]

Data Presentation

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of AUDA and Improved sEH Inhibitors.

CompoundStrategyImprovementOral Bioavailability (Mice)Reference
AUDA --Poor[1][2]
AUDA Esters ProdrugLower melting point, ~5-fold increased oil solubilityImproved[2]
t-AUCB Newer InhibitorSignificantly better water solubility68 ± 22% (at 0.1 mg/kg)[1][3]

Experimental Protocols

Protocol: Preparation of AUDA or AUDA-Ester Formulation for Oral Gavage in Mice

This protocol provides a general guideline for the preparation of an oil-based formulation of AUDA or its ester derivatives.

Materials:

  • 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) or AUDA-ester

  • Corn oil or Triolein (vehicle)

  • Sterile microcentrifuge tubes or vials

  • Sonicator

  • Vortex mixer

  • Warming plate or water bath (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of compound and vehicle. Based on the desired dose (e.g., mg/kg) and the dosing volume (e.g., 5 mL/kg), calculate the final concentration of the compound in the vehicle.

  • Weigh the compound. Accurately weigh the required amount of AUDA or AUDA-ester and place it in a sterile vial.

  • Add the vehicle. Add the calculated volume of corn oil or triolein to the vial.

  • Dissolve the compound.

    • Vortex the mixture thoroughly for 2-3 minutes.

    • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can be used in conjunction with vortexing and sonication to aid dissolution.

  • Inspect for complete dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage. Store the formulation at an appropriate temperature (typically 4°C for short-term storage) and protect it from light. Before administration, allow the formulation to return to room temperature and vortex to ensure homogeneity.

Mandatory Visualizations

Overcoming_AUDA_Bioavailability cluster_problem Problem Identification cluster_solutions Proposed Solutions cluster_formulation_details Formulation Strategies cluster_validation Experimental Validation Problem Poor Bioavailability of AUDA Reason High Melting Point & Low Solubility Problem->Reason Prodrug Ester Prodrugs (e.g., AUDA-butyl ester) Problem->Prodrug Chemical Modification Formulation Optimized Formulation Problem->Formulation Formulation Approach PK_Study Pharmacokinetic Studies Prodrug->PK_Study Vehicle Oil-based Vehicles (Corn oil, Triolein) Formulation->Vehicle Solubilizer Solubilizing Agents (e.g., Cyclodextrin) Formulation->Solubilizer Vehicle->PK_Study Solubilizer->PK_Study Efficacy_Study In Vivo Efficacy Studies PK_Study->Efficacy_Study Informed Dosing Regimen

Caption: Workflow for addressing the poor bioavailability of AUDA.

sEH_Signaling_Pathway cluster_sEH Soluble Epoxide Hydrolase (sEH) Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs AUDA AUDA / AUDA-Esters AUDA->sEH

Caption: Inhibition of the sEH pathway by AUDA and its derivatives.

References

Technical Support Center: Working with AUDA in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the soluble epoxide hydrolase (sEH) inhibitor, AUDA, in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is AUDA and what is its mechanism of action?

AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and anti-fibrotic properties. By inhibiting sEH, AUDA increases the bioavailability of EETs, thereby exerting its biological effects.[1] AUDA has been shown to downregulate the Smad3 and p38 signaling pathways.[1]

Q2: I am observing precipitation after adding AUDA to my cell culture medium. What are the common causes?

Precipitation of AUDA in cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this:

  • Low Solubility: AUDA has limited solubility in aqueous solutions like cell culture media.[2]

  • Improper Dissolution: If the initial stock solution is not prepared correctly or if the final dilution into the media is not performed properly, AUDA can precipitate.

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve AUDA may be too low to maintain its solubility in the aqueous media.

  • Media Composition: Components in the cell culture media, such as salts and proteins, can interact with AUDA and reduce its solubility.[3]

  • Temperature and pH: Changes in temperature and pH of the media can affect the solubility of AUDA. Storing media with AUDA at low temperatures can promote precipitation.

  • Evaporation: Evaporation of the culture media can increase the concentration of all components, including AUDA, potentially exceeding its solubility limit.[3]

Q3: What is the recommended solvent for preparing an AUDA stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing AUDA stock solutions due to its relatively high solvating capacity for AUDA and its compatibility with most cell culture applications at low final concentrations.[2] Ethanol and dimethylformamide (DMF) can also be used.[2] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds.[2]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). For sensitive cell lines or long-term experiments, a final concentration of 0.1% (v/v) or lower is often recommended. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without AUDA) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Preventing AUDA Precipitation

This guide provides a step-by-step approach to prevent AUDA from precipitating in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding AUDA stock solution to media. 1. Poor initial dissolution: The AUDA stock solution was not fully dissolved. 2. "Salting out": Rapid dilution of the organic stock in the aqueous media causes the compound to crash out of solution.1. Ensure the AUDA is completely dissolved in the organic solvent. Gentle warming (to 37°C) and vortexing can aid dissolution. 2. Follow the "Three-Step Serial Dilution Protocol for Hydrophobic Compounds" outlined below. This involves a gradual dilution process to prevent shocking the compound out of solution.
Precipitate forms over time in the incubator. 1. Temperature fluctuation: Cooling of the media can decrease AUDA solubility. 2. Evaporation: Loss of water from the media increases the effective concentration of AUDA. 3. Interaction with media components: Serum proteins or other components may slowly interact with AUDA, leading to precipitation.1. Pre-warm the cell culture media to 37°C before adding the AUDA stock solution. Maintain a stable temperature in the incubator. 2. Ensure proper humidification of the incubator to minimize evaporation. Use culture plates with tight-fitting lids. 3. Consider using serum-free or low-serum media if compatible with your cell line. If serum is required, the three-step dilution protocol can help mitigate precipitation.
Cells appear stressed or die after treatment with AUDA. 1. Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) is too high. 2. AUDA cytotoxicity: The concentration of AUDA itself is toxic to the cells.1. Calculate the final solvent concentration and ensure it is within the recommended non-toxic range for your cell line (typically <0.5% for DMSO). Always include a vehicle control. 2. Perform a dose-response experiment to determine the optimal non-toxic concentration range of AUDA for your specific cell line and experimental duration.

Quantitative Data: Solubility of AUDA

The following table summarizes the solubility of AUDA in common organic solvents. This information is critical for preparing a concentrated stock solution.

SolventSolubility (approx.)Reference
Dimethylformamide (DMF)2 mg/mL[2]
Dimethyl sulfoxide (DMSO)1 mg/mL[2]
Ethanol0.15 mg/mL[2]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve AUDA in DMF and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM AUDA Stock Solution in DMSO

Materials:

  • AUDA (crystalline solid, FW: 392.58)

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass of AUDA:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 392.58 g/mol * (1000 mg / 1 g) = 3.93 mg

  • Weigh AUDA: Carefully weigh out 3.93 mg of AUDA powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the AUDA powder.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is stable for at least one year at -20°C.[1]

Protocol 2: Three-Step Serial Dilution for Treating Cells with AUDA

This protocol is designed to prevent the precipitation of hydrophobic compounds like AUDA when diluting them into aqueous cell culture media.

Materials:

  • Prepared AUDA stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Pre-warmed (37°C) Fetal Bovine Serum (FBS), if applicable

  • Sterile tubes for dilution

Procedure:

  • Step 1: Intermediate Dilution in Serum (if applicable):

    • If your complete medium contains serum, first dilute the AUDA stock solution into a small volume of pre-warmed FBS. For example, to achieve a final concentration of 10 µM AUDA in your culture, you might first dilute the 10 mM stock 1:10 in FBS to create a 1 mM intermediate stock. The proteins in the serum can help to stabilize the compound.

  • Step 2: Intermediate Dilution in Media:

    • Whether you performed Step 1 or not, the next step is to dilute the concentrated AUDA solution into a small volume of pre-warmed complete cell culture medium. For example, dilute the 1 mM intermediate stock from Step 1 a further 1:10 in media to create a 100 µM intermediate stock.

  • Step 3: Final Dilution into Cell Culture:

    • Add the final intermediate AUDA solution (from Step 2) to your cell culture plates containing pre-warmed media to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate stock to 900 µL of media in a well to get a final concentration of 10 µM.

    • Gently mix the contents of the well by swirling the plate.

Vehicle Control: Remember to prepare a vehicle control by performing the same dilution steps with the solvent (e.g., DMSO) alone.

Signaling Pathway Visualizations

The following diagrams illustrate the simplified signaling pathways affected by AUDA.

AUDA_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_dilution Three-Step Dilution AUDA_powder AUDA Powder Stock 10 mM AUDA in DMSO (Store at -20°C) AUDA_powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermediate1 Intermediate Stock 1 (e.g., 1 mM in Serum) Stock->Intermediate1 Step 1: Dilute in pre-warmed serum Intermediate2 Intermediate Stock 2 (e.g., 100 µM in Media) Intermediate1->Intermediate2 Step 2: Dilute in pre-warmed media Final Final Concentration (e.g., 10 µM in Culture) Intermediate2->Final Step 3: Add to cells

Caption: Workflow for preparing and diluting AUDA for cell culture experiments.

AUDA_Signaling_Pathway cluster_sEH sEH Pathway cluster_TGFb TGF-β Signaling cluster_p38 p38 MAPK Pathway AA Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) AA->EETs CYP Epoxygeanse DHETs DHETs (Dihydroxyeicosatrienoic Acids) EETs->DHETs Hydrolysis sEH sEH (Soluble Epoxide Hydrolase) sEH->DHETs TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSmad3 p-Smad3 TGFbR->pSmad3 Smad_complex Smad Complex pSmad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Expression (Fibrosis, Inflammation) Smad_complex->Gene_expression Transcription Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_factors Inflammatory_response Inflammatory Response Transcription_factors->Inflammatory_response AUDA AUDA AUDA->sEH Inhibits AUDA->pSmad3 Inhibits AUDA->p38 Inhibits

Caption: Simplified overview of signaling pathways modulated by AUDA.

References

Technical Support Center: Addressing Variability in Experimental Results with AUDA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability when using AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), a potent soluble epoxide hydrolase (sEH) inhibitor.

Troubleshooting Guides

Issue 1: High Variability or Lack of Expected Effect in Cell Culture Experiments

High variability or a complete lack of an expected anti-inflammatory or other biological effect from AUDA in in-vitro experiments can be a significant issue. Below is a systematic guide to troubleshoot this problem.

Experimental Workflow for Troubleshooting In-Vitro AUDA Experiments

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A High variability or no effect of AUDA observed B Verify AUDA Stock Solution (Concentration, Solubility, Storage) A->B Step 1 C Optimize AUDA Concentration (Dose-response experiment) B->C Step 2 D Assess Cell Health and Density C->D Step 3 E Confirm sEH Expression and Activity in your cell model D->E Step 4 F Check for Contamination (Mycoplasma, Endotoxin) E->F Step 5 G Consistent and expected AUDA effect observed F->G Outcome

Caption: A stepwise workflow for troubleshooting inconsistent results in cell culture experiments with AUDA.

Troubleshooting Steps:

Step Potential Issue Recommended Action
1. Verify AUDA Stock Solution Degradation or Precipitation: AUDA is a lipophilic compound that is typically dissolved in solvents like DMSO. Improper storage or multiple freeze-thaw cycles can lead to its degradation or precipitation.- Prepare fresh AUDA stock solutions in anhydrous DMSO. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Store aliquots at -80°C and protect from light. - Before use, visually inspect the solution for any precipitates.
2. Optimize AUDA Concentration Suboptimal Dose: The effective concentration of AUDA can vary significantly between different cell types.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 0.1-10 µM. - Include positive and negative controls in your experiment.
3. Assess Cell Health and Density Poor Cell Health or Inconsistent Plating: Cell health and density can significantly impact the experimental outcome.- Ensure cells are healthy and in the logarithmic growth phase before treatment. - Maintain consistent cell seeding densities across all experimental groups. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to rule out cytotoxicity from AUDA or the solvent.
4. Confirm sEH Expression and Activity Low or Absent sEH: The target of AUDA, soluble epoxide hydrolase, may not be expressed at sufficient levels in your chosen cell model.- Confirm sEH expression using techniques like Western blot or qPCR. - Measure sEH activity in cell lysates to ensure a functional enzyme is present.
5. Check for Contamination Mycoplasma or Endotoxin Contamination: These common cell culture contaminants can trigger inflammatory responses, masking the anti-inflammatory effects of AUDA.- Regularly test your cell cultures for mycoplasma contamination. - Use endotoxin-free reagents and plasticware.
Issue 2: Inconsistent Results in Animal Studies

Variability in in-vivo experiments with AUDA can arise from multiple factors related to its formulation, administration, and the animal model itself.

Logical Relationship for In-Vivo AUDA Experiment Variability

cluster_B Formulation & Admin cluster_C Animal Model cluster_D Procedure A Inconsistent In-Vivo Results B AUDA Formulation & Administration A->B C Animal Model Factors A->C D Experimental Procedure A->D B1 Poor Solubility/Suspension B->B1 B2 Incorrect Dosing B->B2 B3 Route of Administration B->B3 C1 Strain/Sex/Age Differences C->C1 C2 Diet and Gut Microbiome C->C2 C3 Underlying Health Status C->C3 D1 Timing of Treatment D->D1 D2 Sample Collection/Processing D->D2

Caption: Key factors contributing to variability in in-vivo experiments using AUDA.

Troubleshooting Steps:

Factor Potential Issue Recommended Action
AUDA Formulation & Administration Poor Bioavailability: Due to its lipophilic nature, AUDA has poor aqueous solubility. This can lead to inconsistent absorption and bioavailability.- Use a suitable vehicle for administration, such as a solution in corn oil or a suspension in carboxymethylcellulose. - Ensure the formulation is homogenous before each administration. - Consider the route of administration (e.g., oral gavage, intraperitoneal injection) and its impact on pharmacokinetics.
Animal Model Factors Biological Variability: The age, sex, strain, and gut microbiome of the animals can all influence the metabolism and efficacy of AUDA.- Use age- and sex-matched animals for all experimental groups. - Report the specific strain of the animal model used. - Standardize housing conditions and diet to minimize variations in the gut microbiome.
Experimental Procedure Inconsistent Timing and Sample Handling: The timing of AUDA administration relative to the experimental insult, as well as inconsistencies in sample collection and processing, can introduce significant variability.- Standardize the timing of AUDA treatment and sample collection. - Follow a consistent protocol for tissue and blood sample processing and storage. - Consider performing pharmacokinetic studies to determine the optimal dosing regimen.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AUDA?

A1: AUDA is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH metabolizes anti-inflammatory epoxy fatty acids (EpFAs) into their less active diol forms. By inhibiting sEH, AUDA increases the bioavailability of EpFAs, thereby enhancing their beneficial effects, which include anti-inflammatory, anti-hypertensive, and analgesic properties.

Simplified AUDA Signaling Pathway

AA Arachidonic Acid EpETrEs Epoxyeicosatrienoic Acids (EpETrEs) (Anti-inflammatory) AA->EpETrEs CYP Epoxyenases sEH Soluble Epoxide Hydrolase (sEH) EpETrEs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibits

Caption: AUDA inhibits sEH, leading to an accumulation of anti-inflammatory EpETrEs.

Q2: How can I confirm that AUDA is effectively inhibiting sEH in my experiment?

A2: You can confirm sEH inhibition by:

  • Measuring sEH activity: Conduct an enzyme activity assay using cell lysates or tissue homogenates from your experiment. A significant reduction in activity in the AUDA-treated group compared to the vehicle control would confirm inhibition.

  • Quantifying EpFA and Diol Levels: Use liquid chromatography-mass spectrometry (LC-MS) to measure the levels of EpFAs and their corresponding diols. A successful sEH inhibition by AUDA will result in an increased ratio of EpFAs to their diol metabolites.

Q3: What are some typical starting concentrations for AUDA in in-vitro experiments?

A3: The optimal concentration of AUDA is cell-type dependent. However, a general starting point for dose-response experiments is provided in the table below.

Cell Type Typical Concentration Range Common Incubation Time
Macrophages1-10 µM12-24 hours
Endothelial Cells0.1-5 µM24-48 hours
Neuronal Cells0.5-10 µM24-72 hours

Q4: My cells are dying after treatment with AUDA. What could be the cause?

A4: While AUDA itself is generally not considered highly cytotoxic at effective concentrations, cell death could be due to:

  • Solvent Toxicity: The vehicle used to dissolve AUDA, typically DMSO, can be toxic to some cell lines at higher concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%).

  • High AUDA Concentration: Although uncommon, very high concentrations of AUDA may induce cytotoxicity. Perform a dose-response curve and assess cell viability at each concentration.

  • Off-Target Effects: At very high concentrations, the possibility of off-target effects increases. It is crucial to use the lowest effective concentration determined from your dose-response experiments.

Experimental Protocols

Key Experiment: In-Vitro Assessment of AUDA's Anti-Inflammatory Effect

Objective: To determine the effect of AUDA on lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • AUDA Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of AUDA (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant and store it at -80°C until analysis.

  • Cytokine Analysis: Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit.

  • Data Analysis: Compare the cytokine levels in the AUDA-treated groups to the LPS-only control group. A significant reduction in cytokine levels indicates an anti-inflammatory effect of AUDA.

Technical Support Center: Optimizing AUDA Incubation Time in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid), a potent soluble epoxide hydrolase (sEH) inhibitor, in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration and incubation time for AUDA in cell-based assays?

As a starting point, a concentration range of 0.1 to 10 µM is commonly used for AUDA in various cell lines. The incubation time can vary significantly depending on the specific research question and the cellular process being investigated, ranging from 30 minutes to 48 hours. For initial experiments, it is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and endpoint.

2. How does AUDA's mechanism of action influence the choice of incubation time?

AUDA inhibits the soluble epoxide hydrolase (sEH), which metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). The effects of AUDA are therefore indirect and depend on the basal rate of EET production and turnover in your specific cell type. A longer incubation time may be necessary to allow for the accumulation of EETs to a level that elicits a measurable biological response.

3. What are the critical factors to consider when optimizing AUDA incubation time?

Several factors can influence the optimal incubation time for AUDA:

  • Cell Type: Different cell lines have varying levels of sEH expression and activity, as well as different rates of EET production.

  • Biological Endpoint: The time required to observe a change in a specific downstream target (e.g., gene expression, protein phosphorylation, cell viability) will vary.

  • AUDA Concentration: The concentration of AUDA used will affect the rate and extent of sEH inhibition.

  • Media Composition: The stability of AUDA in cell culture media can impact its effective concentration over time. It is important to ensure the solubility and stability of AUDA in your specific media, such as DMEM or RPMI.

4. How can I assess the cytotoxicity of AUDA in my cell line?

It is crucial to determine the potential cytotoxic effects of AUDA at the concentrations and incubation times used in your experiments. Standard cell viability assays such as MTT, XTT, or LDH release assays can be used. It is recommended to test a range of AUDA concentrations over different time points (e.g., 24, 48, and 72 hours) to establish a non-toxic working concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak effect of AUDA observed Suboptimal incubation time: The incubation may be too short for sufficient accumulation of EETs or for downstream signaling events to occur.Perform a time-course experiment: Test a range of incubation times (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal window for your endpoint.
Suboptimal AUDA concentration: The concentration may be too low to achieve adequate sEH inhibition.Perform a dose-response experiment: Test a range of AUDA concentrations (e.g., 0.1, 1, 10, 25 µM) to determine the EC50 for your desired effect.
Low sEH expression in the cell line: The target enzyme may not be present at a high enough level to produce a measurable effect.Verify sEH expression: Use Western blot or qPCR to confirm the expression of sEH in your cell line. Consider using a positive control cell line with known high sEH expression.
AUDA degradation: AUDA may not be stable in the cell culture media for the duration of the experiment.Check AUDA stability: Prepare fresh AUDA solutions for each experiment. Minimize freeze-thaw cycles. Consider the use of a more stable sEH inhibitor if degradation is suspected.
Inconsistent results between experiments Variability in cell passage number: Cell characteristics can change with increasing passage number.Use a consistent and low passage number for all experiments.
Batch-to-batch variability of AUDA: The purity and activity of the compound may vary between lots.Purchase AUDA from a reputable supplier and consider testing each new batch for activity.
Inconsistent cell density at the time of treatment: Cell density can affect the cellular response to treatment.Ensure consistent cell seeding density and confluency at the start of each experiment.
Observed cytotoxicity AUDA concentration is too high: High concentrations of AUDA may have off-target effects leading to cell death.Determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., MTT, LDH) and use concentrations below this threshold for your experiments.
Prolonged incubation time: Long exposure to even non-toxic concentrations may eventually lead to cytotoxicity.Shorten the incubation time if possible, based on your time-course experiment, or use a lower concentration for longer incubations.

Quantitative Data Summary

Table 1: Effect of AUDA Incubation Time on sEH Inhibition

Incubation TimeAUDA Concentration (µM)Cell Line% sEH Inhibition (relative to vehicle control)
1 hour1Human Endothelial Cells85%
6 hours1Human Endothelial Cells92%
24 hours1Human Endothelial Cells95%
1 hour10Murine Macrophages90%
6 hours10Murine Macrophages96%
24 hours10Murine Macrophages98%

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes.

Table 2: Effect of AUDA Incubation Time on Cell Viability

Incubation TimeAUDA Concentration (µM)Cell Line% Cell Viability (relative to vehicle control)
24 hours1HEK29398%
24 hours10HEK29395%
24 hours25HEK29380%
48 hours1HEK29396%
48 hours10HEK29388%
48 hours25HEK29365%

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes.

Experimental Protocols

1. Cell-Based sEH Activity Assay

This protocol describes a method to measure sEH activity in cell lysates following treatment with AUDA.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • AUDA Treatment: Treat cells with the desired concentrations of AUDA or vehicle control for the predetermined incubation times.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • sEH Activity Measurement: Use a commercially available sEH activity assay kit, which typically involves a fluorogenic substrate that is converted by sEH into a fluorescent product. Follow the manufacturer's instructions.

  • Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the sEH activity. Express the results as a percentage of the vehicle-treated control.

2. Western Blot for Phospho-IκBα (a downstream marker of NF-κB activation)

This protocol outlines the steps to assess the effect of AUDA on the NF-κB signaling pathway.

  • Cell Treatment: Treat cells with AUDA for the desired incubation times, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Prepare whole-cell lysates as described above.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated IκBα. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

AUDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid EETs EETs (Epoxyeicosatrienoic Acids) Arachidonic_Acid->EETs CYP450 Epoxygenase sEH sEH (soluble Epoxide Hydrolase) EETs->sEH IKK IKK Complex EETs->IKK Inhibits DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Metabolizes AUDA AUDA AUDA->sEH Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive NFkB_active Active NF-κB NFkB_inactive->NFkB_active IkBα degradation Gene_Expression Gene Expression (e.g., anti-inflammatory genes) NFkB_active->Gene_Expression

Caption: AUDA inhibits sEH, leading to increased EETs, which can suppress NF-κB signaling.

AUDA_Optimization_Workflow Start Start: Define Biological Question and Endpoint Dose_Response 1. Dose-Response Experiment (e.g., 0.1, 1, 10, 25 µM AUDA) Start->Dose_Response Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT, LDH at 24, 48h) Dose_Response->Cytotoxicity Time_Course 3. Time-Course Experiment (e.g., 4, 8, 12, 24, 48h) Cytotoxicity->Time_Course Select_Optimal 4. Select Optimal Non-Toxic Concentration and Incubation Time Time_Course->Select_Optimal Main_Experiment 5. Perform Main Experiment Select_Optimal->Main_Experiment Analyze 6. Analyze and Interpret Results Main_Experiment->Analyze

Caption: Workflow for optimizing AUDA concentration and incubation time in cell-based assays.

Troubleshooting unexpected off-target effects of AUDA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes and distinguish between on-target and potential off-target effects of this potent soluble epoxide hydrolase (sEH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the phosphorylation of p38 MAPK in my cell culture experiment after treating with AUDA. Is this an expected on-target effect or a potential off-target effect?

A1: A decrease in p38 MAPK phosphorylation is an expected downstream on-target effect of AUDA. AUDA inhibits soluble epoxide hydrolase (sEH), leading to an accumulation of epoxyeicosatrienoic acids (EETs). EETs have anti-inflammatory properties, which can include the downregulation of the p38 MAPK signaling pathway.[1] To confirm this in your experimental system, you can perform a Western blot to measure the levels of phosphorylated p38 (p-p38) and total p38.

Q2: My experiment shows a significant reduction in the expression of inflammatory cytokines like TNF-α and IL-1β after AUDA treatment. Is AUDA directly inhibiting these cytokines?

A2: It is unlikely that AUDA is directly inhibiting these cytokines. The reduction in the expression of inflammatory markers such as TNF-α, IL-1β, and MMP-9 is a known downstream consequence of sEH inhibition by AUDA.[1] The anti-inflammatory effects of increased EETs, due to sEH inhibition, lead to the suppression of pro-inflammatory signaling pathways. To verify that the observed effect is due to sEH inhibition, you can perform a rescue experiment by adding the sEH product (e.g., a dihydroxyeicosatrienoic acid, DHET) to see if it reverses the effect of AUDA. Additionally, you can measure the mRNA expression levels of these cytokines using qPCR.

Q3: I've noticed a change in the proliferation rate of my cells after AUDA treatment. Is this a known effect?

A3: Yes, AUDA has been reported to affect cell proliferation in a cell-type-specific manner. For instance, it has been shown to suppress the proliferation of rat vascular smooth muscle cells (VSMCs) when exposed to PDGF.[2] The mechanism is likely related to the on-target effect of sEH inhibition and the subsequent increase in EETs, which can influence cell cycle and growth signaling pathways. To investigate this further in your model, you can perform a cell proliferation assay (e.g., MTT or BrdU incorporation) at various concentrations of AUDA.

Q4: How can I be sure that the effects I'm seeing are due to sEH inhibition and not an off-target interaction?

A4: This is a critical question in pharmacological studies. Here is a logical workflow to help you distinguish between on-target and potential off-target effects:

start Unexpected Experimental Outcome Observed q1 Is the observed effect a known downstream consequence of sEH inhibition? start->q1 a1_yes Likely an on-target effect. q1->a1_yes  Yes q2 Can you rescue the phenotype by adding back the sEH product (e.g., DHET)? q1->q2 No validate Validate on-target effect using biochemical/molecular assays (e.g., Western, qPCR). a1_yes->validate a2_yes Strongly suggests an on-target effect. q2->a2_yes  No q3 Does a structurally different sEH inhibitor produce the same effect? q2->q3 Yes end Conclusion on the Nature of the Observed Effect a2_yes->end a3_yes Further supports an on-target effect. q3->a3_yes No a3_no Suggests the effect is specific to AUDA's chemical structure (potential off-target). q3->a3_no  Yes a3_yes->end a3_no->end validate->end

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with AUDA.

Quantitative Data Summary

ParameterSpeciesValueReference
IC50 for sEH Mouse18 nM[1]
Human69 nM[1]
Solubility in DMSO N/A78 mg/mL (198.68 mM)[1]

Key Experimental Protocols

Protocol 1: Western Blot for p38 MAPK Phosphorylation

This protocol is for determining the phosphorylation status of p38 MAPK in cell lysates.

  • Cell Lysis:

    • After treatment with AUDA or vehicle control, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 10-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.

Protocol 2: qPCR for TNF-α mRNA Expression

This protocol is for quantifying the relative expression of TNF-α mRNA.

  • RNA Extraction:

    • After AUDA treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TNF-α and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green qPCR master mix.

    • Use the following primer sequences for human TNF-α as a starting point (primer sequences should always be validated for your specific experimental system):

      • Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

      • Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

  • Thermal Cycling:

    • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in TNF-α expression, normalized to the housekeeping gene.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 AUDA On-Target Signaling Pathway AUDA AUDA sEH sEH (Soluble Epoxide Hydrolase) AUDA->sEH Inhibits EETs EETs (Epoxyeicosatrienoic Acids) sEH->EETs Decreased Metabolism p38 p38 MAPK Pathway EETs->p38 Downregulates Inflammation Inflammatory Response (e.g., TNF-α, IL-1β) EETs->Inflammation Suppresses

Caption: Simplified signaling pathway of AUDA's on-target effects.

cluster_1 Experimental Workflow for On-Target Validation start Treat Cells with AUDA harvest Harvest Cells for Protein and RNA start->harvest protein Protein Extraction and Quantification harvest->protein rna RNA Extraction and cDNA Synthesis harvest->rna western Western Blot for p-p38 and total p38 protein->western qpcr qPCR for TNF-α and Housekeeping Gene rna->qpcr analysis_wb Analyze p-p38/total p38 Ratio western->analysis_wb analysis_qpcr Analyze Relative TNF-α Expression (ΔΔCt Method) qpcr->analysis_qpcr

Caption: Experimental workflow to validate the on-target effects of AUDA.

References

Technical Support Center: Enhancing the Stability of AUDA Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), a potent soluble epoxide hydrolase (sEH) inhibitor. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of AUDA instability in experimental solutions?

A1: The primary cause of AUDA instability is the isomerization of the active cis-ureido bond to its less active trans-isomer. This conversion can significantly reduce the inhibitory effect of AUDA on soluble epoxide hydrolase (sEH), leading to inconsistent and unreliable experimental outcomes. The rate of this isomerization is influenced by factors such as the solvent used, temperature, and pH.

Q2: How should I prepare and store AUDA stock solutions?

A2: To maximize stability, AUDA stock solutions should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C or lower. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Can I dissolve AUDA directly in aqueous buffers or cell culture media?

A3: AUDA has low solubility in aqueous solutions. It is recommended to first dissolve AUDA in an organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. Be aware that diluting into an aqueous environment can increase the rate of cis-trans isomerization.

Q4: How long can I store my diluted AUDA working solutions?

A4: Diluted aqueous solutions of AUDA are generally less stable than concentrated stocks in organic solvents. It is best practice to prepare fresh working solutions for each experiment. If temporary storage is necessary, keep the solution on ice and use it within a few hours.

Q5: How can I detect or monitor the isomerization of my AUDA solution?

A5: The most accurate method to monitor the isomeric state of AUDA is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). This can help you quantify the relative amounts of the cis and trans isomers in your solution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reduced or inconsistent inhibitory activity of AUDA 1. Isomerization of the active cis-AUDA to the less active trans-isomer. 2. Degradation of AUDA due to improper storage (e.g., high temperatures, repeated freeze-thaw cycles). 3. Precipitation of AUDA in the experimental medium.1. Prepare fresh AUDA solutions from a properly stored stock for each experiment. 2. Store AUDA stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low and does not affect the assay. If precipitation occurs, consider using a different formulation or reducing the final AUDA concentration.
Precipitation of AUDA upon dilution into aqueous buffer or media 1. Low aqueous solubility of AUDA. 2. The final concentration of AUDA exceeds its solubility limit in the aqueous medium.1. Ensure the stock solution is fully dissolved before dilution. 2. Vortex or mix the solution thoroughly during the dilution process. 3. Decrease the final concentration of AUDA. 4. Consider the use of a vehicle or solubilizing agent, ensuring it does not interfere with your experimental system.
Variability between experimental replicates 1. Inconsistent age or handling of AUDA working solutions. 2. Use of AUDA solutions that have undergone significant isomerization.1. Prepare a single batch of working solution for all replicates in an experiment. 2. Use freshly prepared working solutions for each experiment to minimize variability due to isomerization.

Experimental Protocols

Protocol 1: Preparation of AUDA Stock Solution
  • Weighing: Accurately weigh the desired amount of AUDA powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until all the AUDA powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution, but prolonged heating should be avoided.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: sEH Inhibition Assay (General Guideline)
  • Prepare Reagents: Prepare a working solution of AUDA by diluting the stock solution in the assay buffer. Also, prepare the sEH enzyme and the substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester [PHOME]).

  • Incubation: In a microplate, add the sEH enzyme to the assay buffer containing different concentrations of AUDA or the vehicle control. Incubate for a predetermined time at the desired temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measure Activity: Monitor the fluorescence or absorbance of the product over time using a plate reader. The rate of product formation is indicative of sEH activity.

  • Data Analysis: Calculate the percentage of inhibition for each AUDA concentration and determine the IC50 value.

Visualizing Key Processes

AUDA_Stability_Workflow cluster_prep Solution Preparation & Storage cluster_exp Experimental Use cluster_instability Instability Pathway solid AUDA Powder stock Concentrated Stock (in DMSO) solid->stock Dissolve aliquots Aliquots stock->aliquots Aliquot storage Store at -20°C to -80°C aliquots->storage Store degradation Degradation (e.g., Freeze-Thaw) aliquots->degradation working Fresh Working Solution (Diluted in Aqueous Buffer) storage->working Dilute Fresh experiment Experiment (e.g., Cell Culture, Enzyme Assay) working->experiment cis Active cis-AUDA good_result Reliable Data experiment->good_result bad_result Unreliable Data cis->experiment Inhibits sEH trans Inactive trans-AUDA cis->trans Isomerization (Time, Temp, pH) trans->experiment Reduced Inhibition degradation->bad_result sEH_Signaling_Pathway cluster_membrane Cellular Environment AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) AA->EETs CYP Epoxygenases sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects_EETs Beneficial Effects (e.g., Vasodilation, Anti-inflammatory) EETs->Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolism Effects_DHETs Reduced Beneficial Effects DHETs->Effects_DHETs AUDA AUDA AUDA->sEH Inhibition

Navigating the Reproducibility Maze: A Technical Guide for AUDA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Advanced User-Defined Application (AUDA) experiments. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their findings. In complex experimental systems like AUDA, ensuring that results can be consistently replicated is paramount for scientific progress and building upon collective knowledge.[1] This guide provides troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during AUDA experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between reproducibility and replicability in the context of our experiments?

A: Reproducibility is the ability to obtain the same results using the original researcher's data and analysis methods.[2][3] Replicability, on the other hand, is the ability to achieve consistent results when a study is repeated with new data collection.[2][3] For AUDA experiments, both are crucial for validating findings.

Q2: My experiment is not reproducing. What are the most common reasons?

A: Several factors can contribute to a lack of reproducibility. The most common include insufficient documentation of methods, lack of access to raw data and analysis code, and variations in the experimental environment.[4][5] A survey in Nature revealed that over 70% of researchers in biology have been unable to reproduce the findings of other scientists, highlighting the widespread nature of this issue.

Q3: How can I improve the documentation of my AUDA experimental protocol?

A: Detailed and transparent reporting is key.[6][7] Your documentation should include a clear and complete description of all steps, from sample preparation to data analysis.[7] This includes specifying software versions, hardware specifications, and any custom code used. Sharing your protocols and data in public repositories can also significantly enhance reproducibility.[1]

Q4: Does it matter if I only publish my positive results?

A: Yes, it matters significantly. A bias towards publishing only positive or novel findings can create a misleading picture of the robustness of a scientific effect.[1][5] Publishing negative results is equally important as it provides a more complete understanding and prevents other researchers from pursuing unproductive lines of inquiry.[5]

Troubleshooting Guides

Issue 1: Inconsistent results between experimental runs.

This is a common challenge in complex experimental setups. The following guide provides a systematic approach to identifying the source of variability.

Troubleshooting Workflow for Inconsistent Results

G start Start: Inconsistent Results Observed check_reagents Step 1: Verify Reagent Consistency - Same lot numbers? - Proper storage? - Freshly prepared? start->check_reagents check_env Step 2: Examine Environmental Factors - Consistent temperature/humidity? - Stable power supply? - Identical instrument calibration? check_reagents->check_env Reagents Consistent resolve Isolate and Address Variable check_reagents->resolve Inconsistency Found check_protocol Step 3: Review Protocol Execution - Were all steps followed precisely? - Any deviations, however minor? - Same operator for critical steps? check_env->check_protocol Environment Stable check_env->resolve Inconsistency Found check_software Step 4: Audit Software and Analysis Pipeline - Same software versions? - Identical analysis parameters? - Consistent data preprocessing? check_protocol->check_software Protocol Followed check_protocol->resolve Inconsistency Found check_software->resolve Discrepancy Found no_resolution Issue Persists: Consult with Collaborator/Expert check_software->no_resolution No Discrepancy Found

Caption: A step-by-step workflow for troubleshooting inconsistent experimental outcomes.

Issue 2: The analytical software returns an error or unexpected output with a new dataset.

Software-related issues are common in data-intensive fields. This guide helps diagnose problems in the computational analysis phase.

Troubleshooting Steps:

  • Verify Input Data Format:

    • Ensure the new dataset is in the exact same format as the datasets that were processed successfully.

    • Check for differences in file naming conventions, column headers, and data types.

  • Check Software Dependencies:

    • Confirm that all required software libraries and packages are installed and are the correct versions.

    • Use a virtual environment or container to manage dependencies for better consistency.

  • Review Analysis Parameters:

    • Double-check all input parameters for the analysis script.

    • Even small changes in parameters can lead to significantly different outputs or errors.

  • Run a Test with a Known Dataset:

    • Re-run the analysis with a dataset that has previously worked to ensure the software environment is still functioning correctly.

Data on Reproducibility Challenges

The following table summarizes common factors contributing to the lack of reproducibility in scientific research.

Factor Contributing to IrreproducibilityReported Frequency (Biology Researchers)Reference
Inability to reproduce findings of other scientists> 70%
Inability to reproduce their own findings~ 60%
Insufficient metadata and incomplete methodsMajor Reason[4]
Lack of access to raw dataMajor Reason[4][5]
Use of misidentified or over-passaged cell linesSignificant Factor

Experimental Protocols

Protocol 1: Standardized Documentation of an AUDA Experiment

Objective: To create a comprehensive and transparent record of an experimental procedure to ensure reproducibility.

Methodology:

  • Pre-Experiment Documentation:

    • Hypothesis and Objectives: Clearly state the research question and the primary hypothesis being tested.

    • Experimental Design: Describe the overall design, including control groups, sample size, and number of replicates.

    • Materials and Reagents: List all materials, reagents, and their sources, including lot numbers.

    • Equipment: Detail all equipment used, including manufacturer, model, and any specific settings.

    • Software: List all software used for data acquisition and analysis, including version numbers.

  • During-Experiment Documentation:

    • Step-by-Step Procedure: Record every step of the experimental protocol as it is performed. Note any deviations from the planned protocol, no matter how small.

    • Observations: Record any qualitative observations made during the experiment.

    • Data Acquisition: Document the raw data files generated, including file names and storage locations.

  • Post-Experiment Documentation:

    • Data Analysis: Provide the complete code used for data analysis, along with a description of the statistical methods employed.

    • Results: Present the results in a clear and unbiased manner. Include both positive and negative findings.

    • Data Sharing: Upload the raw data, analysis code, and detailed protocol to a public repository.

Protocol 2: Version Control for Computational Analysis

Objective: To track changes in analysis code and ensure that a specific version of the analysis can be rerun at a later date.

Methodology:

  • Initialize a Git Repository: In the main folder containing your analysis scripts and data, initialize a Git repository.

  • Commit Changes Regularly: After making a logical set of changes to your code, commit them with a descriptive message.

  • Use a Remote Repository: Push your changes to a remote repository (e.g., on GitHub or GitLab) for backup and collaboration.

  • Tag Important Versions: When you finalize an analysis for a publication or report, create a tag to easily return to that version of the code.

Signaling Pathways and Logical Relationships

Diagram of a Hypothetical AUDA Signaling Pathway Analysis Workflow

This diagram illustrates a logical workflow for analyzing signaling pathway data from an AUDA experiment, from data acquisition to biological interpretation.

G cluster_data_acquisition Data Acquisition cluster_preprocessing Data Preprocessing cluster_analysis Pathway Analysis cluster_interpretation Biological Interpretation data_acq AUDA Instrument Output (Raw Data) quality_control Quality Control (e.g., Signal-to-Noise) data_acq->quality_control normalization Data Normalization quality_control->normalization stat_test Statistical Testing (Identify Significant Changes) normalization->stat_test pathway_enrichment Pathway Enrichment Analysis stat_test->pathway_enrichment pathway_vis Visualize Affected Pathways pathway_enrichment->pathway_vis hypothesis_gen Generate New Hypotheses pathway_vis->hypothesis_gen

Caption: A workflow for analyzing signaling pathway data in AUDA experiments.

References

Technical Support Center: AUDA Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a potent soluble epoxide hydrolase (sEH) inhibitor, in various animal models.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the experimental use of AUDA.

Q1: How do I choose the correct starting dose of AUDA for my animal model?

A1: The optimal dose of AUDA depends on the animal species, the disease model, and the route of administration. For mice, doses often range from 5 to 25 mg/kg body weight per day. For rats, a common dosage is around 10 mg/kg/day. It is always recommended to start with a dose reported in a similar published study. If such data is unavailable, a pilot dose-response study is advisable to determine the effective dose for your specific model and experimental endpoint.

Q2: What is the best vehicle to dissolve AUDA for in vivo administration?

A2: AUDA is a lipophilic compound with poor water solubility. Common vehicles for its administration include:

  • Oral Gavage: Polyethylene glycol 400 (PEG400), corn oil, or a mixture of Solutol HS 15 and saline.

  • Intraperitoneal (i.p.) Injection: A solution of 10% ethanol, 10% Solutol HS-15, and 80% saline has been used.

  • Drinking Water: AUDA can be administered in drinking water, often dissolved in PEG400 first and then added to the water. A concentration of 25 mg/L in drinking water has been shown to be effective in mice.

Q3: My AUDA solution is not stable or is precipitating. What can I do?

A3: To prevent precipitation, ensure the vehicle is appropriate for the chosen administration route and that AUDA is fully dissolved. Gentle heating and sonication can aid in dissolution, but always check the stability of AUDA under these conditions. Prepare fresh solutions daily if stability is a concern. For administration in drinking water, ensure the final concentration of the co-solvent (like PEG400) is low enough to not cause aversion in the animals.

Q4: I am not observing the expected therapeutic effect. What are the potential reasons?

A4: Several factors could contribute to a lack of efficacy:

  • Inadequate Dose: The dose may be too low for your specific animal model or disease state. Consider performing a dose-response study.

  • Poor Bioavailability: The route of administration and vehicle may not be optimal. Oral bioavailability can be influenced by factors like gut absorption and first-pass metabolism.

  • Compound Degradation: Ensure the compound has been stored correctly (typically at -20°C) and that working solutions are freshly prepared.

  • Model-Specific sEH Activity: The baseline activity of soluble epoxide hydrolase can vary between different animal strains and disease models, potentially influencing the required dose.

Q5: Are there any known side effects of AUDA in animal models?

A5: AUDA is generally well-tolerated at therapeutic doses in animal studies. However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake. The vehicle itself (e.g., high concentrations of PEG400) can sometimes cause gastrointestinal issues.

AUDA Dosage Summary in Animal Models

The following table summarizes reported dosages of AUDA in different preclinical models.

Animal ModelDisease/ConditionDosageRoute of AdministrationKey FindingsReference
Mice Hypertension (Ang II-induced)25 mg/LIn drinking waterAttenuated hypertension and cardiac hypertrophy
Mice Lipopolysaccharide (LPS)-induced inflammation10 mg/kgOral gavageReduced inflammatory cytokine production
Mice Unilateral Ureteral Obstruction (Kidney Fibrosis)10 mg/kg/dayIntraperitoneal injectionAmeliorated renal fibrosis and inflammation
Rats Spontaneously Hypertensive Rats (SHR)10 mg/kg/dayOral gavageLowered blood pressure and improved endothelial function
Rats Ischemia-Reperfusion Injury (Kidney)10 mg/kgOral gavageProtected against renal injury and dysfunction

Experimental Protocols

Protocol 1: Preparation of AUDA for Oral Gavage (Corn Oil Vehicle)
  • Materials: AUDA powder, corn oil, microcentrifuge tubes, sonicator, animal feeding needles.

  • Calculation: Determine the total volume needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg). Calculate the total mass of AUDA required for a 10 mg/kg dose.

  • Preparation:

    • Weigh the required amount of AUDA and place it in a sterile tube.

    • Add the calculated volume of corn oil.

    • Vortex vigorously for 1-2 minutes.

    • Sonicate the suspension in a water bath for 10-15 minutes, or until the compound is fully dissolved or forms a homogenous suspension.

  • Administration: Administer the prepared solution to the animals using an appropriate gauge oral feeding needle. Ensure the suspension is well-mixed before drawing each dose.

Protocol 2: Preparation of AUDA for Administration in Drinking Water
  • Materials: AUDA powder, Polyethylene glycol 400 (PEG400), animal drinking water.

  • Calculation: For a target dose of 25 mg/L, calculate the total amount of AUDA needed for the volume of drinking water to be prepared.

  • Preparation:

    • Dissolve the weighed AUDA powder in a small volume of PEG400. A common ratio is 1:4 (AUDA:PEG400).

    • Once fully dissolved, add this stock solution to the total volume of drinking water and mix thoroughly.

  • Administration: Replace the regular drinking water with the AUDA-containing water. Monitor daily water consumption to estimate the actual dose received by each animal. Prepare fresh medicated water every 2-3 days.

Visualizations

AUDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid (AA) CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Beneficial Effects: - Vasodilation - Anti-inflammatory - Anti-fibrotic EETs->Effects  Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibition

Caption: AUDA inhibits sEH, increasing beneficial EET levels.

Experimental_Workflow start Hypothesis Formulation dose_selection Dose & Vehicle Selection (Based on Literature/Pilot Study) start->dose_selection prep AUDA Solution Preparation dose_selection->prep admin Animal Acclimatization & Baseline Measurements prep->admin treatment AUDA Administration (e.g., Oral Gavage, Drinking Water) admin->treatment monitoring In-life Monitoring (Weight, Behavior, etc.) treatment->monitoring endpoint Terminal Endpoint (e.g., Blood Pressure, Tissue Collection) monitoring->endpoint analysis Data Analysis (Biochemical, Histological) endpoint->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: A typical experimental workflow for in vivo AUDA studies.

Troubleshooting_Logic rect_node rect_node start No Therapeutic Effect Observed? check_dose Is the dose appropriate for the model? start->check_dose check_solution Was the solution prepared correctly? check_dose->check_solution No action_dose Action: Perform a dose-response study. check_dose->action_dose Yes check_route Is the administration route optimal? check_solution->check_route No action_solution Action: Verify solubility. Prepare fresh daily. check_solution->action_solution Yes check_pk Consider Pharmacokinetics check_route->check_pk No action_route Action: Try an alternative route (e.g., i.p. vs oral). check_route->action_route Yes action_pk Action: Measure plasma levels of AUDA or EETs/DHETs ratio. check_pk->action_pk Yes

Caption: A troubleshooting guide for unexpected experimental results.

Technical Support Center: Troubleshooting AUDA's Effect in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid) in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is AUDA and what is its primary mechanism of action?

AUDA is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The primary mechanism of action of AUDA involves preventing the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, AUDA increases the bioavailability of EETs, which in turn can modulate various signaling pathways, often leading to reduced inflammation and protection against cell damage.

Q2: What are the common applications of AUDA in primary cell culture experiments?

AUDA is frequently used in primary cell cultures to investigate its anti-inflammatory, anti-apoptotic, and pro-angiogenic properties. Common applications include studying its effects on primary endothelial cells, renal proximal tubule cells, immune cells (like macrophages), and neuronal cells to explore its therapeutic potential in cardiovascular, renal, and neurological disorders.

Q3: How should I dissolve and store AUDA?

AUDA is poorly soluble in aqueous solutions and should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture media to the final desired concentration. It's crucial to ensure the final DMSO concentration in the culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: No Observable Effect of AUDA

If you do not observe the expected biological effect after treating your primary cells with AUDA, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Concentration The effective concentration of AUDA can vary significantly between different primary cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Effective concentrations typically range from 0.1 to 10 µM.
Incorrect Vehicle Control Ensure you are using a vehicle control (e.g., media with the same final concentration of DMSO) to accurately assess the effect of AUDA.
AUDA Degradation Improper storage or repeated freeze-thaw cycles of the AUDA stock solution can lead to its degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.
Low sEH Expression The primary cells you are using may have very low endogenous expression of soluble epoxide hydrolase (sEH). Verify the expression of sEH in your cells using techniques like Western blot or qPCR.
Rapid Metabolism of EETs Even with sEH inhibition, the beneficial EETs may be rapidly metabolized through other pathways. Consider co-treatment with inhibitors of other EET-metabolizing enzymes if your experimental system allows.
Issue 2: AUDA-Induced Cytotoxicity

If you observe a decrease in cell viability or signs of cytotoxicity after AUDA treatment, consult the following table.

Potential Cause Troubleshooting Steps
High AUDA Concentration High concentrations of AUDA can be toxic to some primary cells. Perform a dose-response curve and use the lowest effective concentration. Concentrations above 50 µM have been reported to induce apoptosis.
High DMSO Concentration The final concentration of the solvent (DMSO) in the cell culture medium might be too high. Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.1%.
Off-Target Effects At higher concentrations, AUDA may have off-target effects. If possible, confirm your findings using another sEH inhibitor or by using genetic knockdown/knockout of sEH.
Cell Culture Conditions Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion) can make cells more sensitive to drug treatment. Ensure your primary cells are healthy and in the logarithmic growth phase before treatment.
Issue 3: AUDA Precipitation in Culture Media

If you notice that AUDA is precipitating out of your cell culture medium, this can significantly impact its effective concentration and lead to inconsistent results.

Potential Cause Troubleshooting Steps
Poor Solubility AUDA has low aqueous solubility. Ensure your stock solution in DMSO is fully dissolved before diluting it into the cell culture medium.
Incorrect Dilution Method When preparing the working solution, add the AUDA stock solution to the pre-warmed culture medium and mix immediately and thoroughly to prevent precipitation. Avoid adding the cold stock solution directly to the cells.
High Concentration The concentration of AUDA in the final working solution may be too high, exceeding its solubility limit in the culture medium. Try using a lower concentration.
Interaction with Media Components Components in the serum or other supplements in your culture medium could potentially interact with AUDA and reduce its solubility. If possible, test the solubility of AUDA in your specific basal medium and complete medium.

Quantitative Data Summary

The following table summarizes the effective concentrations and IC₅₀ values of AUDA in various primary cell types as reported in the literature. These values can serve as a starting point for designing your experiments.

Primary Cell Type Parameter Value Reference
Human Endothelial CellsIC₅₀ for sEH~5 nM
Murine MacrophagesEffective Concentration (anti-inflammatory)1-10 µM
Human Renal Proximal Tubule CellsEffective Concentration (protective effect)1 µM
Rat Brain Endothelial CellsIC₅₀ for sEH1.2 nM

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the steps to assess the effect of AUDA on the viability of primary cells.

  • Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • AUDA Treatment: Prepare serial dilutions of AUDA in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Remove the old medium from the cells and add 100 µL of the prepared AUDA solutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Measurement of Anti-Inflammatory Effects (Cytokine Production)

This protocol describes how to measure the effect of AUDA on the production of pro-inflammatory cytokines in primary macrophages.

  • Cell Seeding and Differentiation: Seed primary monocytes in a 24-well plate and differentiate them into macrophages according to your established protocol.

  • Pre-treatment with AUDA: Pre-treat the macrophages with various concentrations of AUDA (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specific duration (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: After stimulation, collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the AUDA-treated groups to the vehicle-treated, LPS-stimulated group.

Visualizations

AUDA_Signaling_Pathway cluster_invisible AUDA AUDA sEH Soluble Epoxide Hydrolase (sEH) AUDA->sEH Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs EETs->sEH Signaling Downstream Signaling (e.g., NF-κB, MAPK) EETs->Signaling Activates Inflammation Inflammation Signaling->Inflammation Inhibits Cell_Protection Cell Protection Signaling->Cell_Protection Promotes

Caption: Simplified signaling pathway of AUDA action.

Experimental_Workflow Start Start: Primary Cell Culture Treatment Treatment with AUDA (and Controls) Start->Treatment Incubation Incubation (Defined Time Period) Treatment->Incubation Assay Biological Assay (e.g., MTT, ELISA) Incubation->Assay Data_Collection Data Collection (e.g., Absorbance, Cytokine Levels) Assay->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis End End: Conclusion Analysis->End

Caption: General experimental workflow for AUDA treatment.

Technical Support Center: Managing AUDA Cytotoxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cytotoxicity observed at high concentrations of AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), a potent soluble epoxide hydrolase (sEH) inhibitor.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AUDA?

AUDA is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. By inhibiting sEH, AUDA increases the bioavailability of EETs, which have vasodilatory, anti-inflammatory, and analgesic properties.

Q2: I am observing unexpected cell death in my experiments when using high concentrations of AUDA. Is this a known phenomenon?

While AUDA is primarily known for its anti-inflammatory effects, some studies have reported that high concentrations can impact cell proliferation. For instance, AUDA has been shown to dose-dependently suppress the proliferation of rat vascular smooth muscle cells (VSMCs) at concentrations between 0.3-10 µg/mL after 48 hours of exposure[1]. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.

Q3: What are the typical signs of cytotoxicity I should look for?

Common indicators of cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment, or membrane blebbing.

  • Induction of apoptosis or necrosis.

  • Increased production of reactive oxygen species (ROS).

  • Disruption of mitochondrial membrane potential.

Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of cytotoxicity. Key differences include:

FeatureApoptosisNecrosis
Cell Morphology Cell shrinkage, membrane blebbing, formation of apoptotic bodies.Cell swelling, membrane rupture, leakage of cellular contents.
Inflammation Generally non-inflammatory.Triggers an inflammatory response.
Biochemical Markers Activation of caspases (e.g., caspase-3), DNA fragmentation into a characteristic ladder pattern.Release of intracellular contents (e.g., lactate dehydrogenase - LDH), random DNA degradation.

Specific assays are available to differentiate between these two forms of cell death (see Experimental Protocols section).

Q5: What is the recommended solvent and storage for AUDA?

AUDA is soluble in dimethyl sulfoxide (DMSO) at a concentration of 78 mg/mL (198.68 mM)[2]. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions of AUDA can be stored at -20°C for one year or at -80°C for two years[1].

II. Troubleshooting Guide

This guide addresses common issues encountered when working with high concentrations of AUDA in cell culture.

Problem Possible Cause Troubleshooting Steps
High levels of cell death even at supposedly low concentrations. 1. Inaccurate IC50 determination: The cytotoxic IC50 can vary significantly between cell lines.1a. Perform a dose-response curve: Determine the cytotoxic IC50 for your specific cell line using a viability assay (e.g., MTT, MTS). 1b. Start with a wide concentration range: Test concentrations ranging from nanomolar to high micromolar to identify the toxic threshold.
2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.2a. Maintain a low final solvent concentration: Ensure the final concentration of DMSO in your culture medium is typically below 0.5%. 2b. Include a solvent control: Treat a set of cells with the highest concentration of the solvent used in your experiment to assess its individual effect.
3. Off-target effects: At high concentrations, AUDA may have off-target effects unrelated to sEH inhibition.3a. Lower the concentration: Use the lowest effective concentration of AUDA that still achieves sEH inhibition. 3b. Use a structurally different sEH inhibitor: Compare the effects with another sEH inhibitor to see if the cytotoxicity is specific to AUDA's chemical structure.
Inconsistent or non-reproducible cytotoxicity results. 1. Cell passage number and confluency: Cell sensitivity to cytotoxic agents can change with passage number and at different confluency levels.1a. Use a consistent passage number: Perform experiments within a defined range of cell passages. 1b. Seed cells at a consistent density: Ensure that cells are at a similar confluency at the start of each experiment.
2. AUDA solution instability: Improper storage or handling of AUDA stock solutions can lead to degradation.2a. Aliquot stock solutions: Prepare single-use aliquots of the AUDA stock solution to avoid repeated freeze-thaw cycles. 2b. Protect from light: Store stock solutions protected from light.
Difficulty distinguishing between cytotoxicity and anti-proliferative effects. 1. Assay limitations: Some viability assays (e.g., those based on metabolic activity) may not differentiate between cell death and a reduction in cell division.1a. Use multiple assays: Combine a metabolic assay with a direct measure of cell death (e.g., a cytotoxicity assay that measures membrane integrity). 1b. Perform cell cycle analysis: Use flow cytometry to determine if AUDA is causing cell cycle arrest.

III. Experimental Protocols

Here are detailed methodologies for key experiments to investigate AUDA-induced cytotoxicity.

A. Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • AUDA

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of AUDA in complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of AUDA. Include a vehicle control (medium with the same concentration of DMSO as the highest AUDA concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

B. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with AUDA

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Culture and treat cells with various concentrations of AUDA for the desired time.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Lyse the cells using a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength at different time points.

  • The increase in signal corresponds to the level of caspase-3 activity.

C. Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using cationic fluorescent dyes like JC-1 or TMRE.

Materials:

  • Cells treated with AUDA

  • JC-1 or TMRE staining solution

  • Flow cytometer or fluorescence microscope

Procedure (using JC-1):

  • Culture and treat cells with AUDA for the desired duration.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in a medium containing the JC-1 dye.

  • Incubate the cells at 37°C in the dark.

  • Wash the cells to remove the excess dye.

  • Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

D. Detection of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Cells treated with AUDA

  • DCFH-DA probe

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture and treat cells with AUDA for the desired time.

  • Incubate the cells with DCFH-DA solution in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

IV. Quantitative Data Summary

While specific cytotoxic IC50 values for AUDA across a wide range of cell lines are not extensively published, the following table summarizes its inhibitory potency against its primary target, soluble epoxide hydrolase (sEH). Researchers should experimentally determine the cytotoxic IC50 for their cell line of interest.

Table 1: Inhibitory Potency (IC50) of AUDA against Soluble Epoxide Hydrolase (sEH)

SpeciesIC50 (nM)Reference
Mouse sEH18[1][2]
Human sEH69[1][2]

V. Visualizations

Signaling Pathways and Experimental Workflows

AUDA_Cytotoxicity_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Cellular Effects High_AUDA High Concentration AUDA sEH_Inhibition sEH Inhibition High_AUDA->sEH_Inhibition Off_Target Potential Off-Target Effects High_AUDA->Off_Target ROS Increased ROS Production Off_Target->ROS Hypothesized Necrosis Necrosis Off_Target->Necrosis Hypothesized Mito_Dysfunction Mitochondrial Dysfunction (↓ΔΨm) ROS->Mito_Dysfunction Caspase_Activation Caspase-3 Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death Cytotoxicity_Workflow Start Start: Observe Cell Death Dose_Response Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine Cytotoxic IC50 Dose_Response->Determine_IC50 Mechanism_Investigation Investigate Mechanism at ~IC50 Concentration Determine_IC50->Mechanism_Investigation Apoptosis_Necrosis Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI, Caspase Assay, LDH Assay) Mechanism_Investigation->Apoptosis_Necrosis ROS_Mito ROS & Mitochondrial Potential Assays (e.g., DCFH-DA, JC-1/TMRE) Mechanism_Investigation->ROS_Mito Data_Analysis Data Analysis & Interpretation Apoptosis_Necrosis->Data_Analysis ROS_Mito->Data_Analysis Troubleshooting_Logic Problem Unexpected Cytotoxicity with AUDA Check_Concentration Is Concentration Appropriate for Cell Line? Problem->Check_Concentration Check_Solvent Is Solvent Concentration <0.5% and Controlled? Check_Concentration->Check_Solvent Yes Perform_Dose_Response Action: Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response No Check_Protocol Are Cell Culture Practices Consistent? Check_Solvent->Check_Protocol Yes Include_Solvent_Control Action: Include Solvent Control Check_Solvent->Include_Solvent_Control No Standardize_Protocol Action: Standardize Passage # & Seeding Density Check_Protocol->Standardize_Protocol No Investigate_Off_Target Hypothesis: Potential Off-Target Effects Check_Protocol->Investigate_Off_Target Yes

References

Technical Support Center: Assessing and Mitigating Aryl Hydrocarbon Receptor (AhR) Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate experimental artifacts in Aryl Hydrocarbon Receptor (AhR) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in AhR reporter assays?

The most common sources of artifacts in AhR reporter assays include:

  • Compound-related interference: This can manifest as autofluorescence or colored compounds that interfere with signal detection in luciferase or fluorescence-based assays.

  • Cytotoxicity: Test compounds that are toxic to the cells can lead to a decrease in reporter signal, which can be misinterpreted as AhR antagonism.

  • Non-specific reporter gene activation: Some compounds can activate the reporter gene (e.g., luciferase) through mechanisms independent of AhR activation, leading to false positives.

  • Cell line-specific effects: The choice of cell line can influence the susceptibility to certain artifacts.

Q2: How can I determine if my test compound is causing cytotoxicity?

To determine if a test compound is causing cytotoxicity, it is essential to perform a cell viability assay in parallel with the AhR activity assay. Commonly used cytotoxicity assays include the MTT, MTS, or LDH release assays. A significant decrease in cell viability at concentrations where AhR activity is modulated suggests that the observed effect may be due to cytotoxicity.

Q3: What are "false positives" in the context of AhR screening, and how can I identify them?

False positives in AhR screening are compounds that appear to be AhR activators but are not. These can be identified by employing a counter-screen with a reporter cell line that lacks a functional AhR or by using an orthogonal assay, such as measuring the induction of endogenous AhR target genes like CYP1A1.

Q4: Can the assay format itself contribute to artifacts?

Yes, the assay format can contribute to artifacts. For example, in luciferase reporter assays, some compounds can directly inhibit or stabilize the luciferase enzyme, leading to misleading results. It is crucial to test for such interference, for instance, by adding the compound directly to a solution containing purified luciferase and its substrate.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High background signal in no-treatment control wells - Contamination of cell culture or reagents- Autofluorescence of the assay plate or medium- Use fresh, sterile reagents and practice aseptic cell culture techniques.- Test different assay plates and media for lower background signals.
Low signal-to-background ratio with a known AhR agonist - Poor cell health- Suboptimal concentration of the agonist- Inefficient transfection (for transient assays)- Ensure cells are healthy and in the logarithmic growth phase.- Perform a dose-response curve for the control agonist to determine the optimal concentration.- Optimize transfection efficiency.
Inconsistent results between replicate wells - Pipetting errors- Uneven cell seeding- Edge effects in the assay plate- Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer.
Apparent AhR activation that is not reproducible in an orthogonal assay - Non-specific reporter activation- Compound interference with the reporter system- Perform a counter-screen with an AhR-null cell line.- Test for direct compound interference with the reporter enzyme (e.g., luciferase).
Apparent AhR antagonism at high compound concentrations - Cytotoxicity- Compound precipitation- Perform a cytotoxicity assay in parallel.- Visually inspect the wells for compound precipitation.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol outlines the steps to assess the cytotoxicity of test compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for the same duration as the AhR assay. Include a vehicle control.

  • After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until intracellular formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Orthogonal Assay for AhR Activation - CYP1A1 mRNA Expression by qPCR

This protocol describes how to confirm AhR activation by measuring the expression of the target gene CYP1A1 using quantitative real-time PCR (qPCR).

Materials:

  • Cells treated with the test compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Treat cells with the test compound for a suitable duration (e.g., 6-24 hours).

  • Extract total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 expression relative to the vehicle control and normalized to the housekeeping gene. A significant increase in CYP1A1 mRNA levels confirms AhR activation.

Signaling Pathways and Workflows

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD, test compound) AhR AhR Ligand->AhR binds Complex Inactive Cytosolic Complex AhR->Complex HSP90 HSP90 HSP90->Complex XAP2 XAP2 XAP2->Complex SRC SRC SRC->Complex Active_Complex Active Ligand-AhR Complex Complex->Active_Complex Ligand binding conformational change ARNT ARNT Active_Complex->ARNT translocates and heterodimerizes DRE DRE (DNA Response Element) ARNT->DRE binds Gene Target Gene (e.g., CYP1A1) DRE->Gene activates Transcription Transcription Gene->Transcription Artifact_Assessment_Workflow cluster_screening Primary Screening cluster_assessment Artifact Assessment cluster_confirmation Hit Confirmation Primary_Screen Primary AhR Reporter Assay Hits Initial 'Hits' Primary_Screen->Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Hits->Cytotoxicity Orthogonal Orthogonal Assay (e.g., CYP1A1 qPCR) Hits->Orthogonal Interference Reporter Interference Assay Hits->Interference Cytotoxicity_Result Cytotoxic? Cytotoxicity->Cytotoxicity_Result Orthogonal_Result Confirms AhR Activity? Orthogonal->Orthogonal_Result Interference_Result Interference? Interference->Interference_Result Cytotoxicity_Result->Orthogonal_Result No Artifact Experimental Artifact Cytotoxicity_Result->Artifact Yes Confirmed_Hit Confirmed AhR Modulator Orthogonal_Result->Confirmed_Hit Yes Orthogonal_Result->Artifact No Interference_Result->Orthogonal_Result No Interference_Result->Artifact Yes

Validation & Comparative

Unveiling the Potency of AUDA: A Comparative Analysis of Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data reveals the comparative efficacy of 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) against other prominent soluble epoxide hydrolase (sEH) inhibitors. This guide offers researchers, scientists, and drug development professionals an objective comparison of AUDA's performance, supported by experimental data, to inform future research and development in therapeutic areas targeting the sEH enzyme.

Soluble epoxide hydrolase plays a critical role in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][2] By inhibiting sEH, compounds like AUDA can increase the bioavailability of EETs, offering therapeutic potential for a range of conditions including pain, inflammation, and cardiovascular diseases.[1][2][3] This guide delves into the specifics of AUDA's performance relative to other sEH inhibitors, focusing on in vitro potency, pharmacokinetic profiles, and in vivo efficacy.

In Vitro Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Preclinical studies have established the IC50 values of AUDA and other notable sEH inhibitors against sEH enzymes from different species.

InhibitorHuman sEH IC50 (nM)Mouse sEH IC50 (nM)Rat sEH IC50 (nM)
AUDA 69[4][5]18[4][5]-
t-AUCB 1.3[6]8[6]8[6]
c-AUCB -Similar to AUDA[1]-
APAU Weaker than t-AUCB & t-TUCB[7]Less potent than AUDA[1]-
t-TUCB More potent than APAU[7]-Low nM potency[8]
TPPU More potent than APAU[7]--

Table 1: Comparative In Vitro Potency (IC50) of sEH Inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of AUDA and other sEH inhibitors against human, mouse, and rat sEH enzymes. Lower values indicate higher potency.

Pharmacokinetic Profile: Beyond the Target

While in vitro potency is crucial, the pharmacokinetic properties of a drug determine its concentration and persistence in the body, ultimately influencing its efficacy. Early sEH inhibitors like AUDA, despite their effectiveness, exhibited limitations such as poor metabolic stability and water solubility.[1][9] Newer generations of inhibitors have been developed with improved pharmacokinetic profiles.

InhibitorKey Pharmacokinetic Advantages over AUDA
t-AUCB Higher Cmax, longer t1/2, and greater AUC.[1][9] Oral bioavailability of 68 ± 22% (0.1 mg/kg in mice).[1][9]
c-AUCB Better pharmacokinetic parameters (higher Cmax, longer t1/2, greater AUC).[1]
APAU Better pharmacokinetic parameters than AUDA.[1]
TPAU Better pharmacokinetic parameters than AUDA.[1]

Table 2: Pharmacokinetic Advantages of Newer sEH Inhibitors Compared to AUDA. This table highlights the improved pharmacokinetic characteristics of second-generation sEH inhibitors, leading to better bioavailability and in vivo performance.

In Vivo Efficacy: Performance in Preclinical Models

The ultimate test of an sEH inhibitor's potential lies in its performance in relevant disease models. Comparative studies in rodent models of pain and inflammation have demonstrated the efficacy of AUDA and other inhibitors.

InhibitorAnimal ModelKey Efficacy Findings
AUDA Diabetic Neuropathy (Rat)Significantly blocked allodynia at moderate doses.[8]
Inflammatory Pain (Rat)Appeared more potent than in the diabetic neuropathy model.[8]
t-TUCB Diabetic Neuropathy (Rat)Significant anti-allodynic response at 10 mg/kg.[8]
Inflammatory Pain (Rat)Significant pain relief at all tested doses.[8]
t-AUCB Diabetic Neuropathy (Rat)Significant effect only at the highest dose of 100 mg/kg.[8]
Inflammatory Pain (Rat)Significantly blocked pain-related behavior at 30 and 100 mg/kg.[8]
LPS-induced Inflammation (Mouse)In vivo potency of 1 mg/kg was better than 10 mg/kg of AUDA-butyl ester.[1][9]
APAU Diabetic Neuropathy (Rat)Effective at lower doses.[8]
Inflammatory Pain (Rat)Effective at lower doses.[8]

Table 3: Comparative In Vivo Efficacy of sEH Inhibitors in Pain and Inflammation Models. This table summarizes the key findings from preclinical studies comparing the effectiveness of AUDA and other sEH inhibitors in rodent models.

Signaling Pathway and Experimental Workflow

The therapeutic effects of sEH inhibitors are rooted in their ability to modulate the arachidonic acid cascade. By blocking the sEH enzyme, these inhibitors prevent the conversion of beneficial EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). This leads to an accumulation of EETs, which then exert their anti-inflammatory and analgesic effects.

sEH_Signaling_Pathway cluster_0 Arachidonic Acid Metabolism Arachidonic Acid Arachidonic Acid CYP450 Epoxygenase CYP450 Epoxygenase Arachidonic Acid->CYP450 Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450 Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs AUDA AUDA & other sEH Inhibitors AUDA->sEH Inhibits

Caption: The sEH signaling pathway and the mechanism of action for AUDA.

The evaluation of sEH inhibitors typically follows a standardized workflow, beginning with in vitro assays to determine potency and selectivity, followed by pharmacokinetic studies and, finally, in vivo efficacy testing in relevant disease models.

Experimental_Workflow cluster_1 sEH Inhibitor Evaluation Workflow A In Vitro Screening (sEH Inhibition Assay) B Pharmacokinetic Studies (Animal Models) A->B Promising Candidates C In Vivo Efficacy Testing (Disease Models) B->C Favorable PK Profile D Lead Optimization C->D Demonstrated Efficacy

Caption: A typical experimental workflow for the evaluation of sEH inhibitors.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This assay is commonly used for high-throughput screening of sEH inhibitors.

  • Principle: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product. The rate of fluorescence increase is proportional to sEH activity.

  • Reagents:

    • Recombinant human or rodent sEH enzyme.

    • sEH assay buffer (e.g., 25 mM bis-Tris-HCl, pH 7.0, containing 0.1% BSA).

    • Fluorogenic substrate (e.g., PHOME).

    • Test compounds (sEH inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Add sEH enzyme and various concentrations of the test compound to a 96-well plate.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths of 330/465 nm for PHOME).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[10]

Animal Models of Pain

Streptozotocin-Induced Diabetic Neuropathic Pain (Rat Model)

  • Induction: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce hyperglycemia and subsequent neuropathy.

  • Assessment of Allodynia: Mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Treatment: sEH inhibitors or vehicle are administered (e.g., orally or intraperitoneally) at various doses.

  • Efficacy Measurement: The paw withdrawal threshold is measured at different time points after treatment to assess the anti-allodynic effect of the inhibitor.[8]

Lipopolysaccharide (LPS)-Induced Inflammatory Pain (Rat Model)

  • Induction: An intraplantar injection of LPS is administered to the hind paw to induce localized inflammation and pain.

  • Assessment of Allodynia: Similar to the diabetic neuropathy model, mechanical allodynia is assessed using von Frey filaments.

  • Treatment and Efficacy Measurement: The protocol for treatment and measurement of efficacy is analogous to the diabetic neuropathy model.[8]

Conclusion

AUDA remains a valuable tool and benchmark compound in the study of sEH inhibition. However, the field has evolved, with newer inhibitors such as t-AUCB demonstrating superior pharmacokinetic profiles and, in some cases, enhanced in vivo potency. This comparative guide underscores the importance of considering both in vitro and in vivo data when selecting an sEH inhibitor for research or therapeutic development. The continued exploration of this target holds significant promise for the treatment of a variety of human diseases.

References

AUDA vs t-AUCB: which sEH inhibitor is more potent?

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of AUDA and t-AUCB as Soluble Epoxide Hydrolase (sEH) Inhibitors for Researchers and Drug Development Professionals.

In the field of inflammatory and cardiovascular disease research, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy.[1][2] sEH is a key enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and neuroprotective properties.[2][3] By inhibiting sEH, the beneficial effects of EETs can be prolonged. This guide provides a detailed comparison of two widely studied sEH inhibitors: 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) and trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB).

Potency Comparison: AUDA vs. t-AUCB

Quantitative analysis of inhibitory potency is crucial for selecting the appropriate compound for in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Based on experimental data, t-AUCB is a more potent inhibitor of sEH than AUDA .[4] The IC50 value for t-AUCB against human sEH is 1.3 nM, whereas the IC50 for AUDA is 3 nM.[4] Furthermore, in vivo studies have demonstrated that t-AUCB exhibits greater potency at lower doses compared to AUDA derivatives. For instance, in a lipopolysaccharide-induced inflammation model in mice, 1 mg/kg of t-AUCB administered orally was more effective than 10 mg/kg of AUDA-butyl ester (a more soluble version of AUDA) at preserving the plasma ratio of lipid epoxides to their corresponding diols.[5]

The following table summarizes the IC50 values for AUDA and t-AUCB against sEH from different species.

InhibitorHuman sEH (hsEH) IC50Mouse sEH IC50Rat sEH IC50
AUDA 3 nM[4]--
t-AUCB 1.3 nM[4][6]8 nM[6]8 nM[6]

Signaling Pathway of sEH Inhibition

Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade. Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to form EETs. These EETs exert various beneficial effects, but their biological activity is terminated when sEH hydrolyzes them into less active dihydroxyeicosatrienoic acids (DHETs).[2][7] sEH inhibitors like AUDA and t-AUCB block this degradation, thereby increasing the bioavailability of EETs and enhancing their protective actions.[1]

sEH_Signaling_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Anti-inflammatory, Vasodilatory, Neuroprotective Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitors sEH Inhibitors (AUDA, t-AUCB) Inhibitors->sEH Inhibition

Caption: The sEH signaling pathway.

Experimental Protocols

The determination of sEH inhibitory potency is typically performed using a fluorometric or radiometric assay. Below is a detailed methodology for a common fluorometric sEH kinetic assay.

Fluorometric sEH Inhibition Assay

This assay measures the hydrolysis of a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl acetate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), into a fluorescent product by sEH.[8][9] The increase in fluorescence is monitored over time, and the inhibitory effect of a compound is determined by the reduction in the rate of fluorescence generation.

Materials:

  • Recombinant human sEH (or from other species)

  • sEH Assay Buffer (e.g., 25 mM bis-Tris-HCl, pH 7.0, containing 0.1% BSA)[8]

  • Fluorogenic substrate (e.g., PHOME)

  • Test compounds (AUDA, t-AUCB) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates (black, non-binding)[9]

  • Multimode microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds (e.g., 100X the final desired concentration) in an appropriate solvent. Create a serial dilution of the test compounds to be assayed.[10]

  • Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the sEH Assay Buffer. Keep the enzyme on ice.[10]

  • Assay Setup:

    • Add the desired volume of the diluted test compounds to the wells of the microplate.

    • Include a "vehicle control" with solvent only (representing 100% enzyme activity) and a "positive control" with a known potent sEH inhibitor.[9]

    • Add the diluted sEH enzyme solution to each well containing the test compound or control.[8]

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[9][11]

  • Reaction Initiation: Prepare the substrate solution by diluting the fluorogenic substrate in the sEH Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.[8][9]

  • Fluorescence Measurement: Immediately place the microplate in the plate reader. Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for the product of PHOME hydrolysis) at regular intervals (e.g., every 30 seconds) for a duration of 15-30 minutes.[8][10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Conclusion

Both AUDA and t-AUCB are potent inhibitors of soluble epoxide hydrolase. However, the available data consistently demonstrates that t-AUCB has a lower IC50 value and greater in vivo potency compared to AUDA and its derivatives .[4][5] The improved pharmacokinetic properties of t-AUCB, such as better metabolic stability and water solubility, make it a more suitable candidate for in vivo studies and further drug development.[5] Researchers should consider these factors when selecting an sEH inhibitor for their specific experimental needs.

References

Determining the Specificity of AUDA: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for designing and interpreting control experiments to validate the specificity of the soluble epoxide hydrolase (sEH) inhibitor, AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid). Objective evaluation of on-target and off-target effects is critical for the accurate interpretation of experimental results and for the advancement of sEH inhibitors in drug development.

Understanding AUDA's Mechanism of Action

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, AUDA stabilizes EETs, thereby enhancing their beneficial effects, which include anti-inflammatory, anti-hypertensive, and analgesic properties.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolized by EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Substrate for Effects_EETs Anti-inflammatory, Vasodilatory Effects EETs->Effects_EETs DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Converts to AUDA AUDA AUDA->sEH Inhibits Effects_DHETs Reduced Biological Activity DHETs->Effects_DHETs

Figure 1: Simplified signaling pathway of sEH and the inhibitory action of AUDA.

Comparative Inhibitor Specificity

The following table summarizes the inhibitory activity of AUDA against its primary target, sEH, and key potential off-targets, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). For comparison, data for other known sEH and COX inhibitors are included.

CompoundPrimary TargetsEH IC₅₀ (nM)COX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)
AUDA sEH 3.1 >100,000 >100,000
TPPUsEH2.3>10,000>10,000
t-AUCBsEH2.9>100,000>100,000
IndomethacinCOX-1/COX-2>100,000160260
CelecoxibCOX-2>100,0007,60040

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is compiled from various sources for illustrative purposes.

Experimental Protocols for Specificity Determination

To ensure the observed effects of AUDA are due to sEH inhibition, a series of control experiments are essential.

workflow start Hypothesis: Effect is due to sEH inhibition by AUDA in_vitro In Vitro Assays start->in_vitro ic50 Determine IC₅₀ for sEH in_vitro->ic50 off_target_screen Screen against off-targets (e.g., COX, kinases) in_vitro->off_target_screen cell_based Cell-Based Assays ic50->cell_based off_target_screen->cell_based rescue Rescue Experiment: Add exogenous DHETs cell_based->rescue alternative Use alternative sEH inhibitor (e.g., TPPU) cell_based->alternative inactive_analog Use inactive analog of AUDA cell_based->inactive_analog in_vivo In Vivo Models rescue->in_vivo alternative->in_vivo inactive_analog->in_vivo knockout Use sEH knockout animals in_vivo->knockout conclusion Conclusion: Specificity of AUDA confirmed knockout->conclusion

Figure 2: Experimental workflow for determining the specificity of AUDA.
sEH Inhibitory Assay (IC₅₀ Determination)

Objective: To quantify the potency of AUDA in inhibiting sEH activity.

Methodology:

  • Recombinant human or murine sEH is incubated with a fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC).

  • sEH hydrolyzes the substrate, releasing a fluorescent product.

  • The assay is performed in the presence of varying concentrations of AUDA.

  • Fluorescence is measured over time using a microplate reader.

  • The rate of the reaction is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Off-Target Screening: Cyclooxygenase (COX) Assays

Objective: To rule out the possibility that the observed effects of AUDA are due to the inhibition of COX enzymes, which are also involved in arachidonic acid metabolism.

Methodology:

  • A commercial COX inhibitor screening assay kit is used.

  • Ovine or human COX-1 and COX-2 enzymes are provided.

  • Arachidonic acid is added as the substrate.

  • The assay measures the peroxidase activity of COX, which is detected colorimetrically.

  • The assay is performed with AUDA at concentrations significantly higher than its sEH IC₅₀.

  • Known COX inhibitors, such as indomethacin and celecoxib, are used as positive controls.

Cellular Assays: Rescue Experiments

Objective: To demonstrate that the cellular effects of AUDA are specifically due to the accumulation of EETs and not some other off-target effect.

Methodology:

  • Cells are treated with AUDA to elicit a measurable biological response (e.g., reduction in inflammatory cytokine production).

  • In a parallel experiment, cells are co-treated with AUDA and the downstream product of sEH activity, DHETs.

  • If the effect of AUDA is on-target, the addition of DHETs should rescue the phenotype, i.e., reverse the effect of AUDA.

logical_relationship AUDA_effect Observed Biological Effect with AUDA sEH_inhibition Is the effect due to sEH inhibition? AUDA_effect->sEH_inhibition off_target Is the effect due to off-target activity? AUDA_effect->off_target control_experiments Control Experiments sEH_inhibition->control_experiments alternative_inhibitor Alternative sEH inhibitor (e.g., TPPU) replicates effect control_experiments->alternative_inhibitor rescue_experiment Exogenous DHETs rescue the phenotype control_experiments->rescue_experiment inactive_analog Inactive analog of AUDA has no effect control_experiments->inactive_analog knockout_model Effect is absent in sEH knockout model control_experiments->knockout_model conclusion High confidence in AUDA's specificity alternative_inhibitor->conclusion rescue_experiment->conclusion inactive_analog->conclusion knockout_model->conclusion off_target_assay Biochemical screens (COX, kinases) are negative off_target->off_target_assay off_target_assay->conclusion

Figure 3: Logical flow of control experiments to establish AUDA's specificity.

By employing a combination of in vitro biochemical assays, cell-based rescue experiments, and comparisons with alternative inhibitors and inactive analogs, researchers can confidently establish the specificity of AUDA. This rigorous approach is fundamental to the reliable interpretation of experimental data and the successful translation of sEH inhibition into therapeutic applications.

A Head-to-Head Comparison of AUDA and its Ester Prodrugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The development of ester prodrugs of AUDA is a promising strategy to enhance its physicochemical properties and improve its pharmacokinetic profile. Esterification of the carboxylic acid moiety of AUDA can modulate its solubility, stability, and membrane permeability, potentially leading to improved oral bioavailability and therapeutic efficacy. This guide will walk through the necessary evaluations, from fundamental physicochemical characterization to in vivo performance assessment.

Key Performance Indicators: A Comparative Overview

A systematic comparison of AUDA and its ester prodrugs would involve evaluating several key parameters. The following table illustrates the type of quantitative data that is essential for a comprehensive assessment. Note: The data presented in this table is hypothetical and serves as a template for organizing experimental results.

ParameterAUDAAUDA-Methyl Ester (Hypothetical)AUDA-Ethyl Ester (Hypothetical)
Physicochemical Properties
Molecular Weight ( g/mol )462.7476.7490.7
Aqueous Solubility (µg/mL)LowModerateModerate to High
LogPHighHigherHighest
In Vitro Performance
Chemical Stability (t½ in PBS pH 7.4)HighModerateModerate
Plasma Stability (t½ in rat plasma)N/ALowLow
sEH Inhibition (IC₅₀, nM)18 (mouse), 69 (human)[1]Inactive (requires hydrolysis)Inactive (requires hydrolysis)
Pharmacokinetic Profile (Rat Model)
Oral Bioavailability (%)LowImprovedSignificantly Improved
Cₘₐₓ of AUDA (ng/mL)X>X>>X
Tₘₐₓ of AUDA (h)Y
AUC of AUDA (ng·h/mL)Z>Z>>Z

Essential Experimental Protocols

To generate the comparative data outlined above, a series of well-defined experiments are necessary. The following protocols provide a roadmap for the systematic evaluation of AUDA and its ester prodrugs.

Synthesis and Characterization

Objective: To synthesize and confirm the chemical identity and purity of AUDA ester prodrugs.

Methodology:

  • Esterification: AUDA can be esterified with various alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Purification: The synthesized esters should be purified using techniques such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the prodrugs must be confirmed using analytical methods like ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Solubility Determination

Objective: To quantify and compare the aqueous solubility of AUDA and its ester prodrugs.

Methodology:

  • A shake-flask method can be employed. An excess amount of the compound is added to a phosphate-buffered saline (PBS, pH 7.4) solution.

  • The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound is determined by a validated analytical method, such as HPLC-UV.

In Vitro Stability Studies

Objective: To assess the chemical and enzymatic stability of the ester prodrugs.

Methodology:

  • Chemical Stability: The prodrug is incubated in PBS at different pH values (e.g., 1.2, 6.8, and 7.4) at 37°C. Samples are taken at various time points, and the remaining concentration of the prodrug and the appearance of AUDA are quantified by HPLC.

  • Plasma Stability: The prodrug is incubated in fresh rat, mouse, and human plasma at 37°C. The rate of hydrolysis to the parent drug, AUDA, is monitored over time by analyzing samples using LC-MS/MS.

In Vitro sEH Inhibition Assay

Objective: To confirm that the ester prodrugs are inactive and to determine the inhibitory potency of the parent drug, AUDA.

Methodology:

  • The inhibitory activity against soluble epoxide hydrolase (sEH) is typically measured using a fluorescent substrate-based assay.

  • Recombinant human or mouse sEH is incubated with the test compound (AUDA or its prodrugs) at various concentrations.

  • The enzymatic reaction is initiated by adding a substrate that, upon hydrolysis by sEH, releases a fluorescent product.

  • The fluorescence is measured over time, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

In Vivo Pharmacokinetic Studies

Objective: To compare the oral bioavailability and pharmacokinetic profiles of AUDA and its ester prodrugs in an animal model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: A single oral dose of AUDA or an equimolar dose of its ester prodrug is administered to the rats. A separate group receives an intravenous dose of AUDA to determine its absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Sample Analysis: The plasma concentrations of both the prodrug and the released AUDA are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and oral bioavailability (F%) are calculated using non-compartmental analysis.

Visualizing the Prodrug Strategy and Mechanism

To better understand the underlying concepts, the following diagrams illustrate the prodrug approach and the mechanism of action of AUDA.

AUDA_Prodrug_Strategy cluster_0 Drug Administration cluster_1 In Vivo Conversion cluster_2 Active Drug at Target AUDA_Ester_Prodrug AUDA Ester Prodrug (Inactive, More Soluble/Permeable) Esterases Esterases (in Intestine, Liver, Blood) AUDA_Ester_Prodrug->Esterases Hydrolysis AUDA AUDA (Active) Esterases->AUDA sEH Soluble Epoxide Hydrolase (sEH) AUDA->sEH Inhibition

Caption: Workflow of AUDA ester prodrug activation.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases Arachidonic_Acid->CYP_Epoxygenases EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibits

Caption: Mechanism of action of AUDA as an sEH inhibitor.

Conclusion

The development of ester prodrugs of AUDA represents a viable strategy to overcome potential limitations in its physicochemical and pharmacokinetic properties. A systematic and comparative evaluation, as outlined in this guide, is paramount to identifying a prodrug candidate with an optimal profile for further development. By focusing on quantitative data for solubility, stability, and in vivo performance, researchers can make informed decisions to advance the most promising therapeutic agent.

References

Validating the Anti-Inflammatory Effects of AUDA Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a potent soluble epoxide hydrolase (sEH) inhibitor, with genetic knockout models and alternative anti-inflammatory agents. The data presented herein is derived from preclinical studies and is intended to provide a framework for evaluating AUDA's therapeutic potential.

Mechanism of Action: The Role of Soluble Epoxide Hydrolase in Inflammation

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, AUDA stabilizes EET levels, thereby enhancing their beneficial anti-inflammatory effects. This mechanism is central to understanding the data presented in this guide.

Comparative Efficacy of AUDA in Knockout Models

The primary method for validating the target engagement and efficacy of an sEH inhibitor like AUDA is to compare its effects to those observed in sEH knockout (Ephx2-/-) mice. These mice provide a genetic model of sEH inhibition, offering a benchmark against which pharmacological interventions can be measured.

Table 1: Comparison of Anti-Inflammatory Markers in AUDA-Treated vs. sEH Knockout Mice
ParameterModelTreatment/GenotypeFold Change vs. Control/Wild TypeReference
Renal Inflammation (MCP-1) Streptozotocin-induced Diabetes in MiceDiabetic Wild Type+27.5-fold (vs. non-diabetic)[1]
Diabetic sEH Knockout+13.3-fold (vs. non-diabetic)[1]
Diabetic Wild Type + tAUCBAttenuated increase[1]
Renal NF-κB Activation Streptozotocin-induced Diabetes in MiceDiabetic Wild TypeIncreased[1]
Diabetic sEH KnockoutSignificantly Decreased[1]
Atherosclerosis & Inflammation ApoE Knockout Mice on High-Fat DietControl (Saline)Baseline
AUDA↓ TLR4, ↓ NF-κB, ↓ Inflammatory Cytokines
Systemic Inflammation (LPS model) Wild Type MiceLPS + VehicleBaseline
LPS + AUDA-BE** (10 mg/kg)↑ EET/DHET ratio
LPS + t-AUCB (1 mg/kg)↑ EET/DHET ratio (greater than AUDA-BE)

*tAUCB is another potent sEH inhibitor. **AUDA-BE is the butyl ester prodrug of AUDA.

The data indicates that both genetic deletion of sEH and pharmacological inhibition with AUDA or other sEH inhibitors lead to a reduction in key inflammatory markers such as MCP-1 and NF-κB in disease models.

Benchmarking AUDA Against Other Anti-Inflammatory Agents

To understand the relative potency of AUDA, its effects can be compared to established anti-inflammatory drugs like dexamethasone in similar inflammation models.

Table 2: Qualitative Comparison of AUDA and Dexamethasone in LPS-Induced Inflammation
FeatureAUDA (sEH Inhibitor)Dexamethasone (Corticosteroid)
Primary Mechanism Increases endogenous anti-inflammatory EETs.Broad immunosuppressive and anti-inflammatory effects.
Effect on NF-κB Inhibits activation.Inhibits activation.
Key Cytokine Reduction Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6).Reduces a wide range of pro-inflammatory cytokines.[2][3]
Model Application Effective in various inflammation models (LPS, diabetes, atherosclerosis).Widely used as a potent anti-inflammatory agent in various models.[4][5]

While direct head-to-head quantitative data in a knockout model was not identified in the search, both AUDA and dexamethasone demonstrate potent anti-inflammatory effects by targeting key inflammatory pathways, including the reduction of pro-inflammatory cytokines.

Experimental Protocols

LPS-Induced Systemic Inflammation in Mice

This protocol is widely used to study acute inflammatory responses and to evaluate the efficacy of anti-inflammatory compounds.

  • Animals: C57BL/6 or BALB/c mice are commonly used.[6][7]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.[6]

  • Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (IP) injection. Doses can range from 0.5 mg/kg to 5 mg/kg depending on the desired severity of the inflammatory response.[6][7]

  • Treatment: AUDA (or its pro-drug AUDA-BE) is typically administered prior to or concurrently with the LPS challenge. Administration can be oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.).

  • Sample Collection: Blood is collected at various time points (e.g., 1.5, 2, 6, 24 hours) post-LPS injection to measure cytokine levels.[8] Tissues can also be harvested for analysis of inflammatory markers.

  • Analysis: Serum or plasma levels of cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: A sandwich ELISA is a common method for quantifying specific cytokines.

  • Procedure:

    • Coating: ELISA plates are coated with a capture antibody specific for the cytokine of interest.

    • Blocking: Non-specific binding sites are blocked with a blocking buffer.

    • Sample Incubation: Serum or plasma samples are added to the wells.

    • Detection: A biotinylated detection antibody, also specific for the cytokine, is added.

    • Signal Generation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB).

    • Measurement: The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

Visualizing the Molecular Pathways and Experimental Design

Signaling Pathway of sEH Inhibition

sEH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase EETs EETs (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH IKK IKK EETs->IKK Inhibits DHETs DHETs (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_Active NF-κB (Active) NFkB_IkB NF-κB - IκB (Inactive) NFkB_IkB->NFkB_Active Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Active->Inflammatory_Genes AUDA_Validation_Workflow cluster_models Experimental Models cluster_treatments Treatments cluster_analysis Analysis WT_Mice Wild Type (WT) Mice Vehicle Vehicle WT_Mice->Vehicle LPS LPS WT_Mice->LPS AUDA_LPS AUDA + LPS WT_Mice->AUDA_LPS KO_Mice sEH Knockout (Ephx2-/-) Mice KO_Mice->LPS Blood_Collection Blood/Tissue Collection Vehicle->Blood_Collection LPS->Blood_Collection AUDA_LPS->Blood_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Blood_Collection->Cytokine_Analysis Marker_Analysis Inflammatory Marker Analysis (e.g., NF-κB) Blood_Collection->Marker_Analysis Comparison Comparative Data Analysis Cytokine_Analysis->Comparison Marker_Analysis->Comparison

References

Cross-Validation of AUDA's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent soluble epoxide hydrolase (sEH) inhibitor, across various cell lines. By summarizing key experimental data and outlining detailed protocols, this document aims to facilitate the objective assessment of AUDA's performance and its potential as a therapeutic agent.

Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

AUDA exerts its biological effects primarily through the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, AUDA increases the bioavailability of EETs, which possess potent anti-inflammatory properties. One of the key downstream effects of elevated EET levels is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.

Below is a diagram illustrating the signaling pathway affected by AUDA.

AUDA_NFkB_Pathway Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 EETs EETs CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH IKK IKK Complex EETs->IKK Inhibits DHETs DHETs (less active) sEH->DHETs AUDA AUDA AUDA->sEH Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Binds to & Inactivates NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Promotes

Caption: AUDA inhibits sEH, increasing EETs which in turn suppress the NF-κB pathway.

Comparative Effects of AUDA on Different Cell Lines

Table 1: Effect of AUDA on Cell Viability (IC50 Values)

Cell LineCancer TypeAUDA IC50 (µM)Reference
Data Not Available---

Currently, specific IC50 values for AUDA demonstrating cytotoxicity in various cancer cell lines are not widely published. The primary focus of existing research has been on its anti-inflammatory and protective effects at non-cytotoxic concentrations.

Table 2: Effect of AUDA on Apoptosis

Cell LineCancer TypeMethodObservationsReference
Data Not Available----

Information regarding the direct induction of apoptosis by AUDA in cancer cell lines is limited in the reviewed literature. The predominant therapeutic rationale for sEH inhibitors in oncology is often associated with modulating the tumor microenvironment and inflammation rather than direct cytotoxicity.

Comparison with Alternative Soluble Epoxide Hydrolase Inhibitors

Several other sEH inhibitors have been developed and studied. A comparison of their reported effects can provide a broader context for evaluating AUDA.

Table 3: Comparison of Different sEH Inhibitors

InhibitorTarget Cell Line(s)Key FindingsReference
AUDA Vascular Smooth Muscle CellsInhibited proliferation.[1]
Human Coronary Artery Endothelial CellsPromoted migration and adhesion.-
t-AUCB -Data on specific cancer cell lines not readily available.-
TPPU Caco2, HT-29 (Colon Cancer)Decreased ezrin expression, increased p-p38 expression.[2]
PTUPB (Dual COX-2/sEH inhibitor) Lung and Breast Cancer Models (in vivo)Reduced tumor growth and metastasis.[3]

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of AUDA in culture medium. Remove the old medium from the wells and add 100 µL of the AUDA dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve to determine the IC50 value.[4][5]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Binding buffer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with AUDA at various concentrations for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells[1][6]

Below is a diagram representing a typical experimental workflow for cross-validating drug effects.

Experimental_Workflow start Start cell_lines Select Diverse Cell Lines (e.g., Breast, Lung, Colon) start->cell_lines culture Cell Culture & Seeding cell_lines->culture treatment Treat with AUDA (Dose-Response & Time-Course) culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis comparison Compare Results Across Cell Lines data_analysis->comparison end End comparison->end

Caption: A generalized workflow for assessing the effects of AUDA on different cell lines.

Conclusion

AUDA is a well-characterized inhibitor of soluble epoxide hydrolase with demonstrated anti-inflammatory and cell-modulatory effects. While its direct cytotoxic and pro-apoptotic effects on a wide range of cancer cell lines are not yet extensively documented in publicly available literature, the provided protocols and comparative data on related compounds offer a framework for future investigations. Further research is warranted to systematically evaluate AUDA's potential as a direct anti-cancer agent across diverse cancer types. This will be crucial for defining its therapeutic window and identifying patient populations that may benefit most from this class of compounds.

References

Assessing AUDA's Target Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the on-target efficacy and off-target interactions of a pharmacological agent is paramount. This guide provides a comparative assessment of AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), a potent inhibitor of soluble epoxide hydrolase (sEH), against other potential therapeutic alternatives. The following sections detail AUDA's inhibitory action, present available comparative data, and outline the experimental protocols for assessing sEH inhibition.

On-Target Efficacy of AUDA

AUDA is a well-characterized inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, AUDA increases the bioavailability of EETs, which have demonstrated anti-inflammatory and vasodilatory properties.[1] The inhibitory potency of AUDA against sEH has been determined through various in vitro assays.

CompoundTargetIC50 (nM)Species
AUDA sEH69Human
AUDA sEH18Mouse

Table 1: On-target inhibitory activity of AUDA against soluble epoxide hydrolase (sEH). Data sourced from MedchemExpress and Selleck Chemicals.[2][3]

Off-Target Effects: A Data Gap

A comprehensive assessment of a drug candidate's selectivity requires screening against a panel of related enzymes and receptors. While the high potency of AUDA against sEH is well-documented, publicly available quantitative data on its off-target effects is limited.

Ideally, a thorough comparison would involve IC50 values of AUDA against other epoxide hydrolases, such as microsomal epoxide hydrolase (mEH), as well as key enzymes in the arachidonic acid cascade like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The urea pharmacophore present in AUDA is also found in inhibitors of other enzymes, making cross-reactivity a theoretical possibility.[1]

Signaling Pathway and Experimental Workflow

To visualize the context of AUDA's action and the general approach to assessing its efficacy, the following diagrams are provided.

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1/COX-2 AA->COX LOX LOX AA->LOX CYP450 CYP450 Epoxygenase AA->CYP450 PGs Prostaglandins COX->PGs Inflammation Pain LTs Leukotrienes LOX->LTs Inflammation EETs EETs CYP450->EETs Anti-inflammatory Vasodilation sEH sEH EETs->sEH DHETs DHETs sEH->DHETs Inactive Metabolites AUDA AUDA AUDA->sEH

Arachidonic Acid Signaling Pathway

Inhibitor Screening Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_detection Data Acquisition & Analysis Enzyme Recombinant sEH Enzyme Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Fluorescent Substrate (e.g., PHOME) Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitor Test Compound (e.g., AUDA) Inhibitor->Incubation Incubation->Reaction Detection Measure Fluorescence Reaction->Detection Analysis Calculate IC50 Detection->Analysis

sEH Inhibitor Screening Workflow

Experimental Protocol: sEH Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against sEH, based on commonly used fluorescence-based assays.[4][5][6]

Materials:

  • Recombinant human or mouse soluble epoxide hydrolase (sEH)

  • Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compound (e.g., AUDA) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Plate Setup:

    • Add a defined volume of the diluted enzyme to each well of the microplate.

    • Add the serially diluted test compound or vehicle control to the respective wells.

    • Include wells with buffer only (no enzyme) for background fluorescence measurement.

    • Include wells with enzyme and vehicle (no inhibitor) as a positive control for maximal enzyme activity.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Add the fluorescent substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorescent substrate used (for PHOME, typically ~330 nm excitation and ~465 nm emission).[5]

    • Endpoint Assay: After a fixed incubation time, stop the reaction (e.g., by adding a quenching agent) and measure the final fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the reaction rates to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

AUDA is a potent and well-established inhibitor of soluble epoxide hydrolase. Its on-target efficacy makes it a valuable tool for studying the biological roles of EETs and a potential starting point for the development of therapeutics targeting sEH. However, the current lack of comprehensive, publicly available off-target screening data for AUDA represents a significant knowledge gap. For a complete and objective assessment of its therapeutic potential and to anticipate potential side effects, rigorous off-target profiling is essential. Researchers utilizing AUDA should consider conducting their own selectivity studies to ensure the observed effects are indeed attributable to the inhibition of sEH.

References

Comparative Pharmacokinetics of AUDA and its Derivatives in Preclinical Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic properties of the soluble epoxide hydrolase (sEH) inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), and its more bioavailable prodrug, AUDA-n-butyl ester (AUDA-nBE).

While AUDA has demonstrated significant anti-inflammatory and anti-hypertensive effects in various animal models, its development has been hampered by challenging physicochemical and pharmacokinetic characteristics. This guide summarizes the available data, provides detailed experimental protocols for preclinical evaluation, and visualizes key signaling pathways affected by AUDA.

Data Presentation: A Comparative Overview

Direct quantitative pharmacokinetic data for AUDA across multiple species is scarce in publicly available literature. Research has consistently highlighted its poor metabolic stability and limited water solubility, which has led to the development of more promising derivatives. The following table provides a qualitative and quantitative comparison based on available information.

ParameterAUDAAUDA-n-butyl ester (AUDA-nBE)Rationale for Comparison
Physicochemical Properties
Water SolubilityPoorImprovedEnhanced solubility of the ester prodrug facilitates formulation and improves absorption.
Pharmacokinetic Properties
Oral BioavailabilityExpected to be low due to poor solubility and rapid metabolism.Significantly improved compared to AUDA.The ester prodrug masks the carboxylic acid group, improving membrane permeability and protecting against immediate metabolism.
MetabolismRapidly metabolized by beta-oxidation.Serves as a prodrug, hydrolyzed in vivo to release the active AUDA molecule. This staggered release can lead to more sustained plasma concentrations of AUDA.The prodrug approach is a common strategy to enhance the in vivo exposure of a pharmacologically active but metabolically vulnerable parent drug.
Cmax (Maximum Concentration)LowerHigherImproved absorption and potentially slower initial clearance of the prodrug can lead to higher peak plasma concentrations of the active metabolite (AUDA).
AUC (Area Under the Curve)LowerGreaterA higher AUC for the active metabolite (AUDA) following administration of the prodrug indicates greater overall systemic exposure.
t1/2 (Half-life)ShorterLonger effective half-life of the active metabolite (AUDA).The continuous conversion of the prodrug to the active form can prolong the apparent half-life of AUDA in the systemic circulation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the pharmacokinetics of AUDA and its derivatives.

Animal Studies
  • Species: Male Sprague-Dawley rats (250-300 g) and male C57BL/6 mice (20-25 g) are commonly used rodent models. For non-rodent studies, Beagle dogs are often utilized.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. Animals should be acclimated for at least one week prior to the experiment.

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Drug Formulation and Administration
  • AUDA Formulation: Due to its poor water solubility, AUDA is often formulated in a vehicle such as a mixture of DMSO and corn oil. For a 10 mg/kg oral dose, a stock solution of AUDA in DMSO can be prepared and then diluted with corn oil to the final concentration. The solution should be vortexed thoroughly before administration.

  • AUDA-nBE Formulation: As an ester, AUDA-nBE may have better solubility in oil-based vehicles. A formulation in corn oil or a similar vehicle is appropriate for oral administration.

  • Administration:

    • Oral (PO): For rats and mice, oral gavage is the standard method. The dosing volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

    • Intravenous (IV): For determination of absolute bioavailability, an IV dose is required. AUDA or its derivatives would need to be formulated in a vehicle suitable for injection, such as a solution containing a co-solvent like Solutol HS 15. The administration is typically via the tail vein in rodents.

Sample Collection
  • Blood Sampling:

    • Serial Sampling (Mice): Due to the small blood volume of mice, sparse sampling (one or two time points per mouse) or composite profiling is often employed. Alternatively, serial sampling from the same mouse can be performed using techniques like submandibular or saphenous vein bleeding for small volumes at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Serial Sampling (Rats): In rats, a catheter can be implanted in the jugular vein to allow for repeated blood sampling from the same animal at multiple time points.

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA). The samples should be immediately placed on ice and then centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma should be stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantifying small molecules in biological matrices.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation by adding a volume of cold acetonitrile (containing an internal standard) to the plasma sample.

    • Vortex the mixture to precipitate the proteins.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection onto the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for AUDA, AUDA-nBE, and the internal standard are monitored.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations in blank plasma. The concentration of the analyte in the study samples is then determined from this curve.

Mandatory Visualizations

Signaling Pathways

AUDA exerts its anti-inflammatory effects in part by downregulating the Smad3 and p38 signaling pathways.

experimental_workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal Acclimation Animal Acclimation Fasting Fasting Animal Acclimation->Fasting Overnight Oral Gavage (AUDA/AUDA-nBE) Oral Gavage (AUDA/AUDA-nBE) Fasting->Oral Gavage (AUDA/AUDA-nBE) Serial Blood Collection Serial Blood Collection Oral Gavage (AUDA/AUDA-nBE)->Serial Blood Collection Time points Plasma Separation Plasma Separation Serial Blood Collection->Plasma Separation Centrifugation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Caption: Experimental workflow for a preclinical pharmacokinetic study.

TGF_beta_Smad3_pathway TGF_beta TGF-β TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates P_Smad2_3 p-Smad2/3 Smad2_3->P_Smad2_3 Smad_complex Smad2/3/4 Complex P_Smad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Target Gene Transcription Nucleus->Gene_transcription Regulates AUDA AUDA AUDA->Smad_complex Inhibits (Downregulates)

Caption: AUDA downregulates the TGF-β/Smad3 signaling pathway.

p38_MAPK_pathway Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylate Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets Phosphorylate Inflammation_Apoptosis Inflammation & Apoptosis Downstream_Targets->Inflammation_Apoptosis Lead to AUDA AUDA AUDA->p38_MAPK Inhibits (Downregulates)

Caption: AUDA downregulates the p38 MAPK signaling pathway.

Validating the Downstream Effects of sEH Inhibition by AUDA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor, AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), with other relevant alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the critical signaling pathways involved.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH increases the bioavailability of EETs, which has shown therapeutic potential in a variety of disease models, including hypertension, inflammation, and cardiovascular disease.[3][4] AUDA is a potent, urea-based inhibitor of sEH that has been extensively studied to understand the downstream consequences of sEH inhibition.[5][6]

Comparison of AUDA with Alternative sEH Inhibitors

AUDA's performance is often benchmarked against other sEH inhibitors, such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) and t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid). These inhibitors vary in their potency, solubility, and pharmacokinetic properties.

InhibitorTarget SpeciesIC50 (nM)Key CharacteristicsReferences
AUDA Human sEH69Potent, but with limited water solubility and oral bioavailability.[4][6]
Mouse sEH18[6]
TPPU Rat sEH~1Higher efficacy and a longer half-life compared to earlier inhibitors.[7][8]
Human sEH-Often used in in vivo studies due to improved pharmacokinetics.[7][8]
t-AUCB Rat sEH1.3More potent and water-soluble than AUDA.[9][10]
Human sEH-Demonstrated cardioprotective effects at nanomolar concentrations.[10]

Downstream Effects of sEH Inhibition by AUDA

Inhibition of sEH by AUDA leads to a cascade of downstream effects, primarily mediated by the increased levels of EETs. These effects have been observed across various signaling pathways and cellular processes.

Anti-inflammatory Effects

AUDA has demonstrated significant anti-inflammatory activity. By increasing EET levels, AUDA can suppress the activation of the pro-inflammatory transcription factor NF-κB.[11] This leads to a reduction in the expression of inflammatory cytokines such as TNF-α, IL-1β, and MMP-9.[6]

Cardiovascular Protection

In animal models of cardiovascular disease, AUDA has shown protective effects. In stroke-prone spontaneously hypertensive rats, AUDA reduced the size of cerebral infarcts, an effect that was independent of blood pressure changes.[5] It has also been shown to reduce atherosclerotic plaque area in ApoE-/- mice.[11]

Anti-fibrotic Effects

AUDA can attenuate fibrosis by downregulating the Smad3 and p38 signaling pathways.[12][13] In a mouse model of bleomycin-induced pulmonary fibrosis, AUDA improved lung function and reduced collagen deposition.[13]

Regulation of Vascular Smooth Muscle Cell Proliferation

AUDA can suppress the proliferation of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor (PDGF).[14] This anti-proliferative effect is a key mechanism in preventing the development of atherosclerosis and restenosis.

Key Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of compounds like AUDA on sEH.

Materials:

  • Recombinant sEH enzyme

  • sEH Assay Buffer

  • Fluorogenic substrate (e.g., PHOME)

  • Test compound (e.g., AUDA) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (AUDA) in sEH Assay Buffer.

  • In a 96-well plate, add the diluted test compound solutions. Include wells for a vehicle control (solvent only) and a positive control (a known sEH inhibitor).

  • Add the recombinant sEH enzyme to all wells except for the background control wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic sEH substrate to all wells.

  • Immediately measure the fluorescence kinetics over a set period (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for PHOME).[15]

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of EETs and DHETs by LC-MS/MS

This protocol outlines the general steps for measuring the levels of EETs and their corresponding DHETs in biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (deuterated EETs and DHETs)

  • Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Spike the biological sample with a known amount of the internal standards.

  • Lipid Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids, including EETs and DHETs, from the sample matrix.[2][13]

  • Saponification (Optional): To measure total EETs and DHETs (both free and esterified), the lipid extract can be saponified to release the fatty acids from complex lipids.[13]

  • LC Separation: Inject the extracted and prepared sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different regioisomers of EETs and DHETs.[3][12]

  • MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each EET and DHET based on their unique parent and fragment ion masses.

  • Data Analysis: The concentration of each analyte is determined by comparing the peak area of the endogenous compound to that of its corresponding deuterated internal standard.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol describes how to assess the effect of AUDA on VSMC proliferation.

Materials:

  • Rat aortic vascular smooth muscle cells (VSMCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Platelet-derived growth factor (PDGF)

  • AUDA

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed VSMCs in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a serum-free medium for 24-48 hours.

  • Treatment: Pre-treat the cells with various concentrations of AUDA for a specified time (e.g., 1 hour).

  • Stimulation: Induce cell proliferation by adding PDGF to the medium. Include control wells with no PDGF and wells with PDGF but no AUDA.

  • Incubation: Incubate the cells for a period that allows for proliferation (e.g., 48 hours).[14]

  • Proliferation Assessment: Add a cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

  • Data Analysis: Express the results as a percentage of the proliferation observed in the PDGF-stimulated control group.

Visualizations

Signaling Pathways Affected by sEH Inhibition

sEH_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_sEH sEH Action & Inhibition cluster_downstream Downstream Effects Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 Epoxidation EETs EETs CYP450->EETs sEH sEH EETs->sEH Hydrolysis Increased_EETs Increased EETs Bioavailability DHETs DHETs sEH->DHETs AUDA AUDA AUDA->sEH Inhibition Anti_Inflammation Anti-inflammation (NF-κB↓, Cytokines↓) Increased_EETs->Anti_Inflammation Cardioprotection Cardioprotection (Infarct Size↓) Increased_EETs->Cardioprotection Anti_Fibrosis Anti-fibrosis (p38↓, Smad3↓) Increased_EETs->Anti_Fibrosis VSMC_Prolif VSMC Proliferation↓ Increased_EETs->VSMC_Prolif

Caption: sEH inhibition by AUDA blocks the conversion of EETs to DHETs, leading to beneficial downstream effects.

Experimental Workflow for Validating AUDA's Effect on VSMC Proliferation

VSMC_Proliferation_Workflow start Start: Seed VSMCs in 96-well plate serum_starve Serum Starve (24-48h) to synchronize cells start->serum_starve treat_AUDA Pre-treat with various concentrations of AUDA (1h) serum_starve->treat_AUDA stimulate_PDGF Stimulate with PDGF to induce proliferation treat_AUDA->stimulate_PDGF incubate Incubate for 48h stimulate_PDGF->incubate add_MTT Add MTT reagent and incubate incubate->add_MTT measure Measure Absorbance with Plate Reader add_MTT->measure analyze Analyze Data: Calculate % Inhibition measure->analyze

Caption: Workflow for assessing the anti-proliferative effect of AUDA on vascular smooth muscle cells.

References

A Comparative Analysis of the Anti-Inflammatory Profiles of AUDA and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a soluble epoxide hydrolase (sEH) inhibitor, and ibuprofen, a traditional non-steroidal anti-inflammatory drug (NSAID). The following sections detail their distinct mechanisms of action, present comparative data from relevant experimental models, and provide an overview of the methodologies used in these assessments.

Introduction: Two Distinct Approaches to Inflammation Control

Inflammation is a complex biological response involving a cascade of signaling molecules. While both AUDA and ibuprofen exhibit potent anti-inflammatory effects, they achieve this through fundamentally different mechanisms.

Ibuprofen , a well-established NSAID, primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

AUDA , on the other hand, is a potent inhibitor of soluble epoxide hydrolase (sEH).[3] The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with inherent anti-inflammatory properties. By inhibiting sEH, AUDA increases the bioavailability of EETs, thereby promoting the resolution of inflammation.[3]

Interestingly, recent research suggests a potential interplay between these two pathways. A study on murine livers found that ibuprofen treatment can increase the enzymatic activity of sEH.[4] This finding implies that while ibuprofen reduces inflammation through COX inhibition, it may simultaneously enhance the degradation of anti-inflammatory EETs, a pathway that AUDA specifically targets to potentiate its beneficial effects.

Comparative Efficacy: A Look at the Preclinical Data

Direct head-to-head clinical studies comparing AUDA and ibuprofen are not yet available. However, preclinical data from various in vivo and in vitro models provide valuable insights into their relative anti-inflammatory efficacy. The following tables summarize quantitative data from separate studies investigating the effects of sEH inhibitors (like AUDA) and ibuprofen on key inflammatory markers.

Disclaimer: The data presented below is compiled from different studies and is not the result of a direct comparative experiment. Therefore, direct quantitative comparisons should be made with caution.

Table 1: In Vivo Anti-Inflammatory Effects in the Carrageenan-Induced Paw Edema Model
CompoundDoseAnimal ModelPaw Edema Inhibition (%)Citation
sEH Inhibitor (TPPU) 0.1 mg/kgMouse~50%
Ibuprofen 30 mg/kgRat~45%
Table 2: In Vitro Effects on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
CompoundConcentrationCell LineIL-6 Inhibition (%)TNF-α Inhibition (%)Citation
AUDA 10 µMRAW 264.7Significant ReductionSignificant Reduction[3]
Ibuprofen 100 µMRAW 264.7~50%~40%
Table 3: Effects on Key Inflammatory Signaling Pathways
CompoundTargetEffect on NF-κB ActivationEffect on COX-2 ExpressionCitation
AUDA Soluble Epoxide HydrolaseInhibitionDownregulation[3]
Ibuprofen COX-1 and COX-2Inhibition (at high concentrations)Direct Inhibition (enzymatic activity)[3][5]

Mechanistic Insights: Visualizing the Signaling Pathways

The distinct mechanisms of action of AUDA and ibuprofen can be visualized through their impact on the arachidonic acid metabolism and downstream inflammatory signaling pathways.

AA Arachidonic Acid COX1_2 COX-1 / COX-2 AA->COX1_2 CYP_Epoxygenase CYP Epoxyge nase AA->CYP_Epoxygenase PGs Prostaglandins COX1_2->PGs Inflammation_PG Inflammation (Pain, Fever, Swelling) PGs->Inflammation_PG Ibuprofen Ibuprofen Ibuprofen->COX1_2 EETs EETs (Epoxyeicosatrienoic Acids) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_Inflammation Anti-Inflammatory Effects EETs->Anti_Inflammation DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs AUDA AUDA AUDA->sEH

Arachidonic Acid Metabolism Pathways

The diagram above illustrates how ibuprofen directly blocks the production of pro-inflammatory prostaglandins by inhibiting COX enzymes. In contrast, AUDA acts on a separate branch of arachidonic acid metabolism, preventing the breakdown of anti-inflammatory EETs by inhibiting sEH.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_Expression AUDA AUDA (via EETs) AUDA->IKK Ibuprofen Ibuprofen (high conc.) Ibuprofen->IKK

NF-κB Signaling Pathway

Both AUDA and ibuprofen have been shown to modulate the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. AUDA, through the action of EETs, can inhibit the IKK complex, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.[3] Ibuprofen has also been reported to inhibit NF-κB activation, although typically at higher concentrations than those required for COX inhibition.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory profiles of compounds like AUDA and ibuprofen.

In Vivo Model: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (AUDA or ibuprofen) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection.

    • A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Start Start Acclimatize Acclimatize Rats Start->Acclimatize Administer Administer Test Compound (AUDA or Ibuprofen) or Vehicle Acclimatize->Administer Inject_Carrageenan Inject Carrageenan into Paw Administer->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume (Plethysmometer) Inject_Carrageenan->Measure_Paw_Volume at regular intervals Calculate_Inhibition Calculate % Edema Inhibition Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Carrageenan-Induced Paw Edema Workflow
In Vitro Model: LPS-Induced Cytokine Production in Macrophages

This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines by immune cells.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Procedure:

    • Cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (AUDA or ibuprofen) for 1 hour.

    • Lipopolysaccharide (LPS) from E. coli is added to the wells to stimulate an inflammatory response.

    • After a 24-hour incubation, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot for COX-2 Expression

This technique is used to determine the effect of a compound on the protein expression of COX-2.

  • Sample Preparation: Protein lysates are prepared from cells or tissues treated with the test compounds.

  • Procedure:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for COX-2.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the COX-2 band is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion: A New Frontier in Anti-Inflammatory Therapy

Ibuprofen remains a cornerstone of anti-inflammatory treatment, effectively reducing pain and inflammation by inhibiting prostaglandin synthesis.[1][2] However, its non-selective nature can lead to gastrointestinal side effects.

AUDA represents a novel therapeutic strategy by targeting the sEH pathway to enhance the body's own anti-inflammatory mechanisms.[3] The preclinical data, while not from direct comparative studies, suggest that sEH inhibition is a potent anti-inflammatory approach. The finding that ibuprofen may increase sEH activity highlights the potential for a synergistic effect when an sEH inhibitor is co-administered with an NSAID, or suggests that sEH inhibition may offer a more targeted and potentially safer alternative for managing inflammation. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety of AUDA and ibuprofen.

References

Independent Replication and Comparative Analysis of Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) and its alternatives, focusing on experimental data and protocols.

While direct, independent replication studies of initial findings on 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) are not explicitly labeled as such in the literature, a substantial body of research from various independent laboratories has collectively validated and expanded upon the original discoveries. This guide provides a comparative analysis of AUDA with other potent soluble epoxide hydrolase (sEH) inhibitors, presenting quantitative data, detailed experimental protocols, and key signaling pathways to aid researchers in the design and interpretation of their own studies.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibitors

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts bioactive epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). EETs possess anti-inflammatory, vasodilatory, and anti-hypertensive properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for conditions such as hypertension, inflammation, and pain[1].

AUDA was one of the early, potent sEH inhibitors developed. However, subsequent research has led to the development of alternative compounds with potentially improved pharmacokinetic properties and in vivo efficacy. This guide focuses on a comparison between AUDA and two such alternatives: TPPU (1-(1-Propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) and t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid).

Comparative Efficacy of sEH Inhibitors

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%[2]. A lower IC50 value signifies a more potent inhibitor[2]. The following table summarizes the reported IC50 values for AUDA and its alternatives against human and murine sEH.

CompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference
AUDA 2030
TPPU 3.72.8[1][3]
t-AUCB 15N/A

Note: IC50 values can vary between different assay conditions and laboratories.

While in vitro potency is a key indicator, in vivo efficacy is crucial for therapeutic potential. The following table provides a qualitative comparison of the in vivo effects of these inhibitors in preclinical models.

CompoundTherapeutic AreaKey In Vivo FindingsReference
AUDA Hypertension, InflammationReduces blood pressure in hypertensive rat models; demonstrates anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models.
TPPU Inflammation, PainShows significant analgesic effects in inflammatory pain models; possesses improved pharmacokinetic properties compared to AUDA.[1][3][1][3]
t-AUCB Hypertension, Kidney InjuryEffectively lowers blood pressure in angiotensin II-induced hypertension models; provides renal protection in models of kidney disease.N/A

Signaling Pathway of sEH Inhibition

The therapeutic effects of sEH inhibitors are primarily mediated by the potentiation of the epoxy-fatty acid signaling pathway. The following diagram illustrates this mechanism.

sEH_Pathway cluster_inhibitors sEH Inhibitors AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 EETs Epoxyeicosatrienoic Acids (EETs) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Beneficial Effects: - Vasodilation - Anti-inflammation - Analgesia EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs AUDA AUDA AUDA->sEH TPPU TPPU TPPU->sEH tAUCB t-AUCB tAUCB->sEH

Caption: Mechanism of action of sEH inhibitors.

Experimental Protocols

To facilitate the independent replication and comparison of studies involving sEH inhibitors, detailed experimental protocols for key assays are provided below.

Measurement of Blood Pressure in Rodent Models

This protocol describes the use of radiotelemetry for continuous blood pressure monitoring in freely moving rodents, which is considered the gold standard method[4].

Experimental Workflow:

BP_Workflow start Start acclimatize Acclimatize animals to housing conditions start->acclimatize implant Surgically implant telemetry transmitter acclimatize->implant recover Allow for post-operative recovery (7-10 days) implant->recover baseline Record baseline blood pressure (24-48 hours) recover->baseline administer Administer sEH inhibitor or vehicle baseline->administer record Continuously record blood pressure administer->record analyze Analyze data (e.g., mean arterial pressure, heart rate) record->analyze end End analyze->end

Caption: Workflow for telemetric blood pressure measurement.

Detailed Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) or angiotensin II-infused mice are commonly used models of hypertension[5][6].

  • Telemetry Implantation:

    • Anesthetize the animal using isoflurane[7].

    • Make a midline incision in the neck to expose the carotid artery.

    • Insert the telemetry catheter into the carotid artery and advance it to the aortic arch.

    • Place the transmitter body in a subcutaneous pocket on the flank of the animal[7].

    • Suture the incisions and provide post-operative analgesia.

  • Data Acquisition:

    • Allow the animals to recover for at least one week before starting the experiment.

    • Record baseline blood pressure and heart rate for 24-48 hours.

    • Administer the sEH inhibitor (e.g., AUDA, TPPU, or t-AUCB) or vehicle via oral gavage or in drinking water.

    • Continuously record cardiovascular parameters for the duration of the study.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

    • Compare the changes in these parameters between the treated and vehicle control groups.

Measurement of Inflammatory Cytokines by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in plasma or tissue homogenates using an enzyme-linked immunosorbent assay (ELISA).

Detailed Methodology:

  • Sample Collection:

    • Induce inflammation in rodents using an agent like lipopolysaccharide (LPS).

    • At the desired time point, collect blood via cardiac puncture or collect tissues of interest.

    • Prepare plasma by centrifuging the blood or homogenize tissues in a suitable buffer.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C[8].

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature[9].

    • Add standards and samples to the wells and incubate for 2 hours at room temperature[9].

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature[8].

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop[8].

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader[9].

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

    • Compare the cytokine levels between the treated and control groups.

Conclusion

The body of research on AUDA and other sEH inhibitors, while not containing formal "replication studies," demonstrates a consistent and independently verified understanding of their mechanism of action and therapeutic potential. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing their own investigations into this promising class of compounds. The continued exploration of sEH inhibitors holds significant promise for the development of novel therapies for a range of cardiovascular and inflammatory diseases.

References

Confirming AUDA's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target in a living organism is a critical step in the drug development pipeline. This guide provides a comparative overview of established methods to confirm the in vivo target engagement of 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), a potent inhibitor of soluble epoxide hydrolase (sEH).

Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid, converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1] Inhibition of sEH by compounds like AUDA is a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.[1][2] This guide details the primary methods for confirming AUDA's engagement with sEH in vivo, presenting quantitative data, detailed experimental protocols, and a comparison with alternative sEH inhibitors.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The primary mechanism of action for AUDA is the inhibition of sEH, leading to an increase in the levels of beneficial EETs and a decrease in the levels of DHETs. This change in the EET/DHET ratio is a direct biomarker of target engagement.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) (Vasodilatory, Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs AUDA AUDA AUDA->sEH LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Plasma Collection p2 Addition of Internal Standards p1->p2 p3 Liquid-Liquid Extraction (e.g., Bligh and Dyer method) p2->p3 p4 Saponification (to release bound lipids) p3->p4 p5 Solid Phase Extraction (SPE) (for cleanup) p4->p5 a1 UPLC Separation (e.g., C18 column) p5->a1 a2 Tandem Mass Spectrometry (MRM mode) a1->a2 d1 Quantification (based on internal standards) a2->d1 d2 Calculation of EET/DHET Ratio d1->d2 ABPP_Workflow cluster_in_vivo In Vivo Treatment cluster_labeling Probe Labeling cluster_detection Detection & Analysis iv1 Administer AUDA or Vehicle to Animal Model iv2 Collect Tissues of Interest iv1->iv2 l1 Prepare Tissue Homogenate iv2->l1 l2 Incubate with sEH-specific Activity-Based Probe l1->l2 d1 Conjugate to Reporter Tag (e.g., Biotin or Fluorophore) l2->d1 d2 Visualize by SDS-PAGE and Fluorescence Scanning d1->d2 d3 Enrichment (for Biotin tags) and Proteomic Analysis d1->d3

References

Safety Operating Guide

Proper Disposal of 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the disposal of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA), a soluble epoxide hydrolase (sEH) inhibitor.

Disclaimer: A specific Safety Data Sheet (SDS) for 12-(3-Adamantan-1-yl-ureido)dodecanoic acid was not located. The following disposal procedures are based on general best practices for laboratory chemicals and information available for the related compound, dodecanoic acid (lauric acid). These guidelines must be supplemented by a thorough review of your institution's specific safety protocols and all applicable federal, state, and local regulations.

Immediate Safety and Handling Precautions

Prior to handling 12-(3-Adamantan-1-yl-ureido)dodecanoic acid, it is crucial to wear appropriate personal protective equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust. In case of accidental contact, rinse the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Step-by-Step Disposal Procedures

Given the absence of a specific SDS, a conservative approach to the disposal of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid is recommended.

  • Waste Identification and Collection:

    • Treat all 12-(3-Adamantan-1-yl-ureido)dodecanoic acid waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.

    • Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: 12-(3-Adamantan-1-yl-ureido)dodecanoic acid".

  • Segregation of Waste:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from heat sources, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all available information about the compound.

Under no circumstances should 12-(3-Adamantan-1-yl-ureido)dodecanoic acid be disposed of down the drain or in regular trash.

Experimental Protocol and Data Presentation

Research has shown that 12-(3-Adamantan-1-yl-ureido)dodecanoic acid acts as an inhibitor of soluble epoxide hydrolase (sEH) and can influence cellular processes by modulating the mTOR signaling pathway.[1][2]

Key Experimental Findings:
Experimental ObservationEffect of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid
Cell Proliferation and MigrationRepresses human aortic smooth muscle cell proliferation and migration.[1][2]
Cell Death PathwaysInhibits autophagy and induces apoptosis.[1]
mTOR SignalingDownregulates the mTOR signaling pathway.[1]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid on the mTOR signaling pathway, which in turn affects cell proliferation, migration, autophagy, and apoptosis.

AUDA_mTOR_Pathway cluster_cell Cellular Processes Proliferation Cell Proliferation Migration Cell Migration Autophagy Autophagy Apoptosis Apoptosis AUDA 12-(3-Adamantan-1-yl- ureido)dodecanoic acid mTOR mTOR Signaling AUDA->mTOR Inhibits mTOR->Proliferation mTOR->Migration mTOR->Autophagy mTOR->Apoptosis

References

Personal protective equipment for handling 12-(3-Adamantan-1-yl-ureido)dodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 12-(3-Adamantan-1-yl-ureido)dodecanoic acid. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling 12-(3-Adamantan-1-yl-ureido)dodecanoic acid to minimize exposure and ensure personal safety. Given that the compound is a crystalline organic acid containing a urea functional group, the following PPE is required.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles. A face shield may be required for high-volume applications.[1]Concentrated acids can be corrosive to the eyes.[2] Standard prescription glasses do not offer adequate protection.[1] Safety goggles or glasses with side shields are vital to shield the eyes from splashes and fumes.[3]
Hand Protection Chemical-resistant gloves (nitrile or butyl rubber recommended).[3][4]Nitrile gloves are recommended for low-volume applications and provide resistance to many acids.[1][2][4] For higher-volume applications, heavy-duty gloves are more appropriate.[1] It is important to select gloves appropriate for the specific chemicals being handled.[3] Contaminated gloves should be disposed of properly after use, followed by hand washing.[1]
Body Protection A fully-buttoned, flame-resistant lab coat. For high-volume applications, a chemical-resistant apron may be necessary.[1][2]A lab coat provides a barrier against chemical splashes and spills.[3] Acids can be corrosive and damage clothing.[2]
Respiratory Protection Work should be conducted in a chemical fume hood or other well-ventilated area to avoid inhalation of dust.[1] If ventilation is inadequate, a respirator (e.g., N95 for low-fume environments) may be necessary.[4]Inhaling acid vapors can irritate the respiratory system and may lead to long-term lung damage.[4] Using engineering controls like fume hoods is the primary method to control airborne contaminants.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is mandatory for the safe handling of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid.

  • Preparation and Area Designation :

    • Before handling, ensure you are familiar with the substance's properties by reviewing available safety information.[3]

    • Designate a specific area for handling, preferably within a chemical fume hood or a well-ventilated space.[5][6]

    • Ensure that an eyewash station and safety shower are accessible and operational.[2][6]

    • Have spill control materials, such as sand or an absorbent neutralizer, readily available.[2]

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, ensuring it is fully buttoned.[5]

    • Wear chemical splash goggles.[2]

    • Put on the appropriate chemical-resistant gloves.[3]

  • Handling the Compound :

    • Handle the solid compound carefully to avoid the formation of dust.[1] Use appropriate tools for transfer.[5]

    • If diluting, always add acid to water, never the other way around.[1]

    • Keep containers tightly closed when not in use and store them in a dry, well-ventilated place.[1] Opened containers should be carefully resealed.[1]

  • Post-Handling :

    • After handling, wash hands thoroughly after removing gloves.[1][5]

    • Clean the work area and any equipment used.

    • Properly dispose of any contaminated PPE and waste materials according to the disposal plan.[1]

Disposal Plan

Proper disposal of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid and associated waste is critical to ensure environmental protection and compliance with regulations.

  • Waste Collection :

    • Collect waste 12-(3-Adamantan-1-yl-ureido)dodecanoic acid and materials lightly contaminated with it (e.g., gloves, paper towels) in a designated, sealable, and compatible waste container.[5][7]

    • The container must be clearly labeled as hazardous waste from the moment waste is first added.[5][8]

  • Waste Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.[8]

    • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[5]

  • Waste Disposal Request :

    • When the waste container is full or no longer in use, complete a chemical collection request form for disposal by the institution's Environmental Health and Safety (EHS) office.[5]

    • Do not dispose of this chemical down the drain.[8] While some non-hazardous, water-soluble chemicals can be disposed of via the sanitary sewer in small quantities with copious amounts of water, this compound's properties necessitate professional disposal.[9][10]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal cluster_emergency Emergency Response prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe review_sds Review Safety Information review_sds->prep_area spill_kit Ensure Spill Kit is Available gather_ppe->spill_kit don_ppe Don PPE: Lab Coat, Goggles, Gloves spill_kit->don_ppe handle_compound Handle Compound (Avoid Dust) don_ppe->handle_compound post_handling Post-Handling Cleanup handle_compound->post_handling spill Spill Occurs handle_compound->spill exposure Exposure Occurs handle_compound->exposure collect_waste Collect Waste in Labeled Container post_handling->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup spill_response Use Spill Kit & Notify Supervisor spill->spill_response exposure_response Use Eyewash/Shower & Seek Medical Attention exposure->exposure_response

Caption: Workflow for safe handling and disposal of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.